Product packaging for Clindamycin Palmitate Hydrochloride(Cat. No.:CAS No. 25507-04-4)

Clindamycin Palmitate Hydrochloride

Cat. No.: B000379
CAS No.: 25507-04-4
M. Wt: 699.9 g/mol
InChI Key: GTNDZRUWKHDICY-DJHAJVGHSA-N
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Description

Clindamycin Palmitate Hydrochloride is a water-soluble hydrochloride salt and ester prodrug of the lincosamide antibiotic clindamycin. This semi-synthetic compound is designed for oral administration, where it undergoes rapid enzymatic hydrolysis in the body to release the biologically active molecule, clindamycin. The palmitate ester formulation is particularly valuable for enhancing the palatability of the drug for research in pediatric models, effectively masking the bitter taste of the parent compound . Mechanism of Action: The active metabolite, clindamycin, exerts its bacteriostatic effect by inhibiting bacterial protein synthesis. It specifically binds to the 23S rRNA of the 50S subunit of the bacterial ribosome . This binding interferes with the translocation step during the elongation cycle, effectively halting the ribosome's progress along the mRNA strand. Without the ability to produce essential proteins, bacterial growth is arrested, leading to the control of susceptible infections . Spectrum of Activity and Research Applications: Clindamycin demonstrates activity against a range of susceptible bacteria, making it a compound of interest for studying serious infections. Its research applications include, but are not limited to, investigations into: Gram-positive bacteria , such as methicillin-susceptible Staphylococcus aureus , Streptococcus pneumoniae , and Streptococcus pyogenes . Anaerobic bacteria , including Bacteroides fragilis , Fusobacterium , Peptostreptococcus , and Clostridium perfringens . This spectrum supports its use in research models of serious respiratory tract infections, skin and soft tissue infections, intra-abdominal infections, septicemia, and female pelvic infections . Important Research Note: A critical area of study involves the compound's association with Clostridioides difficile-associated diarrhea (CDAD) , which can range from mild diarrhea to fatal colitis. Research use should account for this potential, as antibacterial agents alter the normal colon flora, potentially leading to C. difficile overgrowth . This product is strictly for Research Use Only (RUO) and must not be used for diagnostic or therapeutic purposes in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H64Cl2N2O6S B000379 Clindamycin Palmitate Hydrochloride CAS No. 25507-04-4

Properties

IUPAC Name

[(2R,3R,4S,5R,6R)-6-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] hexadecanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H63ClN2O6S.ClH/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-21-27(38)42-32-30(40)29(39)31(43-34(32)44-5)28(24(3)35)36-33(41)26-22-25(20-7-2)23-37(26)4;/h24-26,28-32,34,39-40H,6-23H2,1-5H3,(H,36,41);1H/t24-,25+,26-,28+,29+,30-,31+,32+,34+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTNDZRUWKHDICY-DJHAJVGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)O[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1SC)[C@@H]([C@H](C)Cl)NC(=O)[C@@H]2C[C@H](CN2C)CCC)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H64Cl2N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

35208-55-0 (Parent)
Record name Clindamycin palmitate hydrochloride [USAN:USP:JAN]
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DSSTOX Substance ID

DTXSID3048734
Record name Clindamycin palmitate hydrochloride
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Molecular Weight

699.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25507-04-4
Record name Clindamycin palmitate hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25507-04-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Clindamycin palmitate hydrochloride [USAN:USP:JAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clindamycin palmitate hydrochloride
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Record name L-threo-α-D-galacto-Octopyranoside, methyl 7-chloro-6,7,8-trideoxy-6-[[[(2S,4R)-1-methyl-4-propyl-2-pyrrolidinyl]carbonyl]amino]-1-thio-, 2-hexadecanoate, monohydrochloride
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Record name CLINDAMYCIN PALMITATE HYDROCHLORIDE
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Foundational & Exploratory

Physicochemical Properties of Clindamycin Palmitate Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clindamycin Palmitate Hydrochloride is a water-soluble hydrochloride salt of the palmitic acid ester of clindamycin.[1][2][3] This semi-synthetic lincosamide antibiotic serves as a prodrug, which is rapidly hydrolyzed in vivo to the active form, clindamycin.[2][4] The palmitate ester formulation was developed to mask the bitter taste of clindamycin, making it more palatable for pediatric oral administration.[4][5] A thorough understanding of its physicochemical properties is critical for formulation development, quality control, and ensuring therapeutic efficacy and stability of the final drug product. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and visualizations of key processes.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the tables below. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and manufacturing processes.

Table 1: General and Physical Properties
PropertyValueReference(s)
Chemical Name Methyl 7-chloro-6,7,8-trideoxy-6-(1-methyl-trans-4-propyl-L-2-pyrrolidinecarboxamido)-1-thio-L-threo-α-D-galacto-octopyranoside 2-palmitate monohydrochloride[6]
Molecular Formula C₃₄H₆₃ClN₂O₆S·HCl[1]
Molecular Weight 699.85 g/mol [1][7]
Appearance White or practically white crystalline powder[2]
Melting Point 141-143 °C[1][5]
Table 2: Solubility and Dissociation Constant
PropertyDescriptionReference(s)
Solubility - Water: Soluble.[1][8] Exhibits anomalous solubility; it is reasonably soluble in aqueous medium at a pH below 3.7 (53.2 mg/mL) due to micelle formation, but practically insoluble above this pH (e.g., 0.001 mg/mL at pH 5.8).[9][1][8][9]
- Other Solvents: Slightly soluble in DMSO and Methanol.[1][5][1][5]
pKa The pKa of the parent compound, clindamycin hydrochloride, is reported as 7.72 in pure water.[4] One source refers to a pKa of 7.6 for "CHP", which may refer to this compound, but this is not definitively specified.[8][4][8]
Table 3: Stability Profile
ConditionStabilityReference(s)
Acidic Conditions Labile; significant degradation observed in 0.1 M HCl.[5][9][5][9]
Basic Conditions Labile; significant degradation observed in 0.1 M NaOH.[5][9][5][9]
Oxidation Stable under exposure to 10% hydrogen peroxide.[5][5]
Heat Stable when subjected to elevated temperatures (e.g., 55°C for 24 hours).[5][5]
Light Stable under photolytic stress (e.g., 365 nm for 24 hours).[5][5]
Reconstituted Solution Reconstituted oral solutions are stable for 2 weeks at room temperature.[2][10][2][10]

Mechanism of Action: Prodrug Activation

This compound is pharmacologically inactive.[4] Upon oral administration, it undergoes rapid hydrolysis, primarily in the gastrointestinal tract and liver, to yield the active antibiotic, clindamycin.[4][11] Clindamycin then exerts its bacteriostatic effect by binding to the 50S ribosomal subunit of susceptible bacteria, thereby inhibiting protein synthesis.[4][11][12]

G CPH Clindamycin Palmitate Hydrochloride (Prodrug) Hydrolysis In Vivo Hydrolysis (Gastrointestinal Tract, Liver) CPH->Hydrolysis Oral Administration Clindamycin Active Clindamycin Hydrolysis->Clindamycin Activation Ribosome Bacterial 50S Ribosomal Subunit Clindamycin->Ribosome Binding Inhibition Inhibition Protein_Synthesis Bacterial Protein Synthesis Ribosome->Protein_Synthesis Inhibition->Protein_Synthesis

Mechanism of Action of this compound.

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are based on standard pharmacopeial and scientific methodologies.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the crystalline solid transitions to a liquid.

Methodology:

  • Sample Preparation: The sample must be finely powdered and thoroughly dried, for instance, in a vacuum desiccator over silica gel for 24 hours.[13]

  • Capillary Tube Loading: A sufficient amount of the dry powder is introduced into a capillary tube to form a packed column of 2.5-3.5 mm in height.[13]

  • Apparatus Setup: The loaded capillary tube is placed into a calibrated melting point apparatus.[13]

  • Measurement:

    • For an unknown melting point, a rapid heating rate (e.g., 10-20 °C/minute) is used to determine an approximate range.[14]

    • For a precise measurement, the apparatus is heated to a temperature approximately 5-10 °C below the expected melting point.[13][14]

    • The heating rate is then reduced to 1-2 °C per minute.[13][14]

    • The temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded as the melting range.[13]

Equilibrium Solubility Determination (Shake-Flask Method)

Objective: To determine the saturation concentration of the compound in a specific solvent at a controlled temperature.

Methodology:

  • Medium Preparation: Prepare aqueous buffer solutions at various pH levels (e.g., pH 1.2, 4.5, and 6.8) to simulate physiological conditions.[15] The temperature of the medium should be maintained at 37 ± 1 °C.[15]

  • Sample Addition: Add an excess amount of this compound to a flask containing a known volume of the prepared medium to create a suspension.[7]

  • Equilibration: Agitate the suspension using a mechanical shaker at a constant temperature for a sufficient period (e.g., 24-48 hours) to reach equilibrium.[7][15] The attainment of equilibrium should be confirmed by sampling at different time points until the concentration plateaus.[15]

  • Phase Separation: Separate the solid and liquid phases by centrifugation or filtration (using a filter that does not adsorb the drug).[7]

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method, such as HPLC-UV.[7][15]

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the ionizable groups in the molecule.

Methodology:

  • Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 1 mM) in a suitable solvent, typically water or a water/co-solvent mixture.[12] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[12]

  • Apparatus Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a thermostatted vessel with a magnetic stirrer and immerse the pH electrode.[12]

  • Titration:

    • If the compound is a weak base, titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).

    • If the compound is a weak acid, titrate with a standardized solution of a strong base (e.g., 0.1 M NaOH).[12]

    • For this compound, which has a basic nitrogen, the solution can be acidified to a low pH (e.g., pH 2) and then titrated with NaOH.[12]

  • Data Analysis: Record the pH value after each addition of the titrant. Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve, where the pH is equal to the pKa.[12]

Stability Indicating HPLC Method and Forced Degradation Studies

Objective: To develop a validated HPLC method that can separate the intact drug from its degradation products and to assess the stability of the drug under various stress conditions.

Methodology:

  • HPLC Method Development:

    • Column: A reversed-phase column, such as a C18 or Cyano column, is typically used.[5][16]

    • Mobile Phase: A suitable mixture of an aqueous buffer (e.g., potassium phosphate buffer at pH 3.0) and organic solvents (e.g., acetonitrile, methanol).[5][16]

    • Detection: UV detection at an appropriate wavelength (e.g., 210 nm).[5][16]

    • The method is optimized to achieve adequate resolution between the parent drug peak and any potential degradation products.[5]

  • Forced Degradation Studies:

    • Expose solutions of this compound to various stress conditions as per ICH guidelines.[17]

    • Acid Hydrolysis: 0.1 M HCl at room temperature or elevated temperature.[5][17]

    • Base Hydrolysis: 0.1 M NaOH at room temperature or elevated temperature.[5][17]

    • Oxidation: 3-30% H₂O₂ at room temperature.[5][17]

    • Thermal Degradation: Heat the solid drug or its solution at elevated temperatures (e.g., 60-80°C).[5][17]

    • Photodegradation: Expose the drug solution to UV and/or visible light.[5][17]

  • Analysis and Validation:

    • Analyze the stressed samples using the developed HPLC method.

    • Assess the peak purity of the parent drug peak to ensure no co-eluting degradants.[16]

    • The method is validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.[5][8]

G cluster_0 Forced Degradation Acid Acid Hydrolysis Stressed_Samples Stressed Samples (Intact Drug + Degradants) Acid->Stressed_Samples Base Base Hydrolysis Base->Stressed_Samples Oxidation Oxidation Oxidation->Stressed_Samples Thermal Thermal Stress Thermal->Stressed_Samples Photolytic Photolytic Stress Photolytic->Stressed_Samples CPH_Sample Clindamycin Palmitate Hydrochloride Sample CPH_Sample->Acid Expose to Stress CPH_Sample->Base Expose to Stress CPH_Sample->Oxidation Expose to Stress CPH_Sample->Thermal Expose to Stress CPH_Sample->Photolytic Expose to Stress HPLC_System HPLC System (RP Column, Mobile Phase) Stressed_Samples->HPLC_System Inject Chromatogram Chromatogram HPLC_System->Chromatogram Separation & Detection Validation Method Validation (ICH Guidelines) Chromatogram->Validation Data for

Workflow for Stability-Indicating HPLC Method Development.

Conclusion

This technical guide has provided a detailed overview of the essential physicochemical properties of this compound. The presented data, organized for clarity and comparison, alongside standardized experimental protocols, offers a valuable resource for professionals in pharmaceutical research and development. The stability profile highlights its lability to acid and base hydrolysis, a critical consideration for formulation and storage. The provided diagrams for the mechanism of action and experimental workflow serve to visually simplify complex processes. A comprehensive understanding and application of this information are paramount to the successful development of safe, stable, and effective drug products containing this compound.

References

Clindamycin Palmitate Hydrochloride synthesis and chemical structure

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Synthesis and Chemical Structure of Clindamycin Palmitate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthesis of this compound, a notable prodrug of the lincosamide antibiotic clindamycin. This document details experimental protocols for its synthesis, presents quantitative data in a structured format, and includes visualizations of the synthesis pathway and its mechanism of action to facilitate a deeper understanding.

Chemical Structure

This compound is the hydrochloride salt of the palmitic acid ester of clindamycin. Chemically, it is designated as Methyl 7-chloro-6,7,8-trideoxy-6-(1-methyl-trans-4-propyl-L-2-pyrrolidinecarboxamido)-1-thio-L-threo-α-D-galacto-octopyranoside 2-palmitate monohydrochloride.[1][2][3] The esterification at the 2-hydroxyl group of the sugar moiety with palmitic acid renders the parent drug, clindamycin, more palatable for oral administration, particularly in pediatric formulations.[4] This modification creates a prodrug that is inactive in vitro but undergoes rapid hydrolysis in vivo by esterases to release the antibacterially active clindamycin.[5][6]

Molecular Formula: C₃₄H₆₄Cl₂N₂O₆S

Key Structural Features:

  • Lincosamide Core: Comprising a pyrrolidine ring linked to a substituted amino acid.

  • Sugar Moiety: An α-thiolincosaminide (an eight-carbon sugar).

  • Palmitate Ester: A sixteen-carbon fatty acid chain attached at the 2-position of the sugar.

  • Hydrochloride Salt: Improves the water solubility of the compound.

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically begins with clindamycin hydrochloride. The core of the synthesis involves the protection of reactive hydroxyl groups, followed by esterification with a palmitoylating agent, and subsequent deprotection to yield the final product. The following sections detail a common synthesis pathway based on patent literature.

Overall Synthesis Workflow

The synthesis can be broadly categorized into three main stages: protection of the hydroxyl groups of clindamycin, esterification with palmitoyl chloride, and deprotection to yield the final product.

Synthesis_Workflow Start Clindamycin Hydrochloride Protection Protection of 3,4-Hydroxyl Groups Start->Protection Intermediate1 3,4-o-isopropylidene- clindamycin Protection->Intermediate1 Esterification Esterification with Palmitoyl Chloride Intermediate1->Esterification Intermediate2 Protected Clindamycin Palmitate Esterification->Intermediate2 Deprotection Acidolysis to Remove Protection Intermediate2->Deprotection FinalProduct Clindamycin Palmitate Hydrochloride Deprotection->FinalProduct

A high-level overview of the synthesis workflow for this compound.
Experimental Protocols

The following protocols are detailed based on established synthesis processes.[1][7]

Step 1: Synthesis of 3,4-o-isopropylidene-clindamycin (Protection)

This initial step involves the protection of the vicinal diols at the 3 and 4 positions of the clindamycin sugar moiety to prevent side reactions during the subsequent esterification.

  • Methodology:

    • Clindamycin hydrochloride, pyridine, and 2,2-dimethoxypropane are added to a reaction vessel.

    • The mixture is heated to 55°C with stirring, and then refluxed at 100°C for 12 hours.

    • After the reaction, pyridine and excess 2,2-dimethoxypropane are removed by distillation.

    • The residue is cooled to 60°C and solidified by the addition of acetone with high-speed stirring.

    • The solid is collected by centrifugation, washed, and treated with a sodium hydroxide solution to precipitate the free base, 3,4-o-isopropylidene-clindamycin.

    • The precipitate is filtered, redissolved in acetone, and reprecipitated with water to obtain the purified intermediate.

Step 2: Synthesis of 3,4-o-isopropylidene-clindamycin Palmitate (Esterification)

The protected clindamycin intermediate is then esterified using palmitoyl chloride.

  • Methodology:

    • The 3,4-o-isopropylidene-clindamycin is dissolved in chloroform and triethylamine.

    • Palmitoyl chloride is added to the solution at room temperature.

    • The reaction mixture is heated to 65-70°C and refluxed for 4-5 hours.[1]

    • After cooling, the mixture is filtered, and the filtrate is concentrated under reduced pressure to yield a viscous substance, which is the protected clindamycin palmitate.

Step 3: Synthesis of this compound (Deprotection and Salt Formation)

The final step involves the removal of the isopropylidene protecting group and the formation of the hydrochloride salt.

  • Methodology:

    • The viscous 3,4-o-isopropylidene-clindamycin palmitate is dissolved in 80% acetic acid.

    • The solution is heated at 75°C for 30 minutes, cooled, and filtered to remove any solid.

    • The filtrate is heated again at 75°C for 2 hours, followed by decolorization with activated carbon.

    • The filtrate is concentrated under reduced pressure, and the resulting viscous liquid is dissolved in a mixture of chloroform and absolute ethanol.

    • The organic solution is washed with water, dried with anhydrous sodium sulfate, and filtered.

    • A saturated solution of hydrochloric acid in ethanol is added to the filtrate to adjust the pH to 3.

    • The mixture is heated to 55°C for 12 minutes, then cooled and concentrated until a solid precipitates.

    • The solid is collected and recrystallized from a mixture of a chloroform-ethanol solvent and acetonitrile to yield the final product, this compound.[1]

Quantitative Data

The following tables summarize the quantitative parameters for the synthesis of this compound as described in the literature.

Table 1: Reactant Ratios for Key Synthesis Steps [1]

StepReactant 1Reactant 2Reactant 3Reactant 4Molar/Mass Ratio
Protection Clindamycin HClPyridine2,2-dimethoxypropane-1.1 : 2.12 : 1 (by mass)
Esterification 3,4-o-isopropylidene-clindamycinChloroformTriethylaminePalmitoyl Chloride0.08 : 1.23 : 0.6 : 0.23 (by mole)

Table 2: Reaction Conditions and Product Quality [1][7]

StepTemperature (°C)Duration (hours)Key SolventsFinal Product Purity (HPLC)
Protection 10012Pyridine, Acetone-
Esterification 65-704-5Chloroform-
Deprotection 752.580% Acetic Acid, Chloroform, Ethanol>97%
Purification 55 (salt formation)-Ethanol, Acetonitrile>97%

Mechanism of Action

This compound is a prodrug that requires in-vivo activation. Once administered, it is hydrolyzed by esterases, primarily in the gastrointestinal tract and liver, to release the active clindamycin. Clindamycin then exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[4]

MoA_Pathway Prodrug Clindamycin Palmitate HCl (Oral Administration) Hydrolysis In-vivo Hydrolysis (by Esterases) Prodrug->Hydrolysis ActiveDrug Active Clindamycin Hydrolysis->ActiveDrug Binding Binds to 50S Ribosomal Subunit of Bacteria ActiveDrug->Binding Inhibition Inhibition of Protein Synthesis Binding->Inhibition Outcome Bacteriostatic Effect Inhibition->Outcome

Mechanism of action of this compound.

The active clindamycin binds to the 50S subunit of the bacterial ribosome, interfering with the translocation of peptidyl-tRNA from the A-site to the P-site, thereby halting the elongation of the peptide chain and inhibiting protein synthesis.[2][4] This action is primarily bacteriostatic.

References

Clindamycin Palmitate Hydrochloride hydrolysis to active clindamycin

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Hydrolysis of Clindamycin Palmitate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a water-soluble ester prodrug of the semi-synthetic antibiotic, clindamycin.[1][2][3] Clindamycin itself is derived from lincomycin and is effective against a range of bacteria, including anaerobic bacteria and susceptible strains of streptococci, pneumococci, and staphylococci.[4][5] The palmitate ester formulation serves a crucial role in improving the palatability of oral solutions, particularly for pediatric use, by masking the inherent bitter taste of the active clindamycin base.[4] While the ester form, this compound, is inactive in vitro, it undergoes rapid hydrolysis in vivo to release the antibacterially active clindamycin.[1][3][6][7][8][9] This bioconversion is essential for the therapeutic efficacy of the drug.[4] This guide provides a detailed examination of the hydrolysis process, its pharmacokinetic implications, and the analytical methods used for its characterization.

The Hydrolysis Reaction: From Inactive Prodrug to Active Antibiotic

The conversion of this compound to clindamycin is a classic ester hydrolysis reaction. The ester bond linking the palmitic acid moiety to the clindamycin molecule is cleaved, yielding the active clindamycin and palmitic acid.

This process occurs rapidly within the body following oral administration.[1][6] The primary sites for this enzymatic hydrolysis are the gastrointestinal tract and the liver.[4] The rapid nature of this conversion is evidenced by pharmacokinetic studies which show that peak serum concentrations of active clindamycin are reached at the same time for both the palmitate ester and the hydrochloride salt forms of the drug.[1][5][6][10][11]

G Prodrug Clindamycin Palmitate HCl ActiveDrug Active Clindamycin Prodrug->ActiveDrug Enzymatic Hydrolysis (in GI Tract & Liver) Water H₂O Water->ActiveDrug Byproduct Palmitic Acid G Hydrolysis In Vivo Hydrolysis (GI Tract) Absorption Absorption of Active Clindamycin Hydrolysis->Absorption Circulation Systemic Circulation Absorption->Circulation Distribution Distribution to Tissues (e.g., Bone, Soft Tissue) Circulation->Distribution Metabolism Metabolism (Liver, CYP3A4/5) Circulation->Metabolism Action Bacterial Action: Binds to 50S Ribosome, Inhibits Protein Synthesis Distribution->Action Excretion Excretion (Urine, Feces) Metabolism->Excretion G Prep Sample Preparation: - Reconstitution (if needed) - Dilution with Mobile Phase Inject Inject 20 µL into HPLC System Prep->Inject Separate Chromatographic Separation: - RP-C18 or Cyano Column - Isocratic Elution Inject->Separate Detect UV Detection at 210 nm Separate->Detect Analyze Data Analysis: - Integrate Peak Area - Compare to Standard Detect->Analyze End End: Quantification of CPH Analyze->End

References

An In-Depth Technical Guide to the Prodrug Characteristics of Clindamycin Palmitate Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clindamycin Palmitate Hydrochloride is a clinically significant prodrug of the lincosamide antibiotic, clindamycin. This document provides a comprehensive technical overview of its prodrug characteristics, focusing on its design rationale, mechanism of activation, pharmacokinetic profile, and the experimental methodologies used for its characterization. The strategic esterification of clindamycin with palmitic acid serves to mask the bitter taste of the parent drug, thereby improving palatability and patient compliance, particularly in pediatric populations. Upon oral administration, it undergoes rapid hydrolysis in the gastrointestinal tract and liver to release the therapeutically active clindamycin. This guide delves into the physicochemical properties, bioactivation pathways, and analytical methods pertinent to the study of this important antimicrobial agent.

Introduction

Clindamycin, a semi-synthetic antibiotic derived from lincomycin, is effective against a wide range of Gram-positive and anaerobic bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[2] However, the pronounced bitter taste of clindamycin hydrochloride presented a significant challenge for oral administration, especially in pediatric patients. To overcome this, this compound was developed as a tasteless prodrug.[3] This esterified form is microbiologically inactive in vitro but is efficiently converted to the active clindamycin in vivo.[4][5] This guide will explore the key scientific principles and technical details that underpin the successful development and clinical use of this compound as a prodrug.

Physicochemical Properties

This compound is the water-soluble hydrochloride salt of the 2-palmitate ester of clindamycin.[3][6] The addition of the long-chain fatty acid, palmitic acid, significantly increases the lipophilicity of the molecule compared to clindamycin hydrochloride.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical NameMethyl 7-chloro-6,7,8-trideoxy-6-(1-methyl-trans-4-propyl-L-2-pyrrolidinecarboxamido)-1-thio-L-threo-α-D-galacto-octopyranoside 2-palmitate monohydrochloride[6]
Molecular FormulaC₃₄H₆₄Cl₂N₂O₆S
Molecular Weight699.85 g/mol [3]
Melting Point141-143°C[2]
SolubilityWater soluble.[6][7] Slightly soluble in DMSO and Methanol.[2][2][6][7]
AppearanceWhite solid[3]

Bioactivation of this compound

The therapeutic efficacy of this compound is entirely dependent on its conversion to the active moiety, clindamycin. This bioactivation is a hydrolytic process that cleaves the palmitate ester bond.

Enzymatic Hydrolysis

The hydrolysis of the palmitate ester is primarily mediated by carboxylesterases (CES), which are abundant in the small intestine and liver.[8] While the specific contributions have not been definitively elucidated for clindamycin palmitate, in general, human carboxylesterase 2 (CES2) is the predominant form in the intestine and is known to hydrolyze substrates with large alcohol and small acyl groups. Conversely, human carboxylesterase 1 (CES1), the major form in the liver, tends to hydrolyze substrates with small alcohol and large acyl groups.[8][9] Given that clindamycin represents a large alcohol moiety, it is plausible that both CES1 and CES2 contribute to its hydrolysis. The rapid appearance of clindamycin in the plasma following oral administration of the prodrug suggests that significant hydrolysis occurs pre-systemically in the intestine, with further conversion in the liver.[10][11]

Diagram 1: Bioactivation Pathway of this compound

G Bioactivation of this compound CPH Clindamycin Palmitate Hydrochloride (Oral) GI Gastrointestinal Tract CPH->GI Ingestion Liver Liver GI->Liver Absorption Clindamycin_Active Active Clindamycin (Systemic Circulation) GI->Clindamycin_Active Hydrolysis (Intestinal Esterases, e.g., CES2) Liver->Clindamycin_Active Hydrolysis (Hepatic Esterases, e.g., CES1) Metabolism Metabolism (CYP3A4/5) Clindamycin_Active->Metabolism Excretion Excretion Metabolism->Excretion

Caption: Bioactivation pathway of this compound.

Pharmacokinetics

Pharmacokinetic studies have demonstrated that this compound is rapidly and extensively absorbed, with subsequent hydrolysis leading to plasma concentrations of active clindamycin that are comparable to those achieved with oral administration of clindamycin hydrochloride.[10][11]

Comparative Pharmacokinetic Parameters

Table 2: Comparative Pharmacokinetic Parameters of Clindamycin following Oral Administration of this compound and Clindamycin Hydrochloride

ParameterClindamycin from Palmitate HCl (Pediatric)Clindamycin HCl (Adults)Reference(s)
Tmax (Time to Peak Concentration) ~1 hour~1 hour[6][10][11]
Cmax (Peak Plasma Concentration) Dose-dependent (e.g., 1.24 - 3.79 µg/mL for 2-4 mg/kg q6h)Dose-dependent[6][10][11]
Elimination Half-life (t½) ~2 hours (pediatric)2-3 hours[10][12]
Bioavailability High (inferred from comparable peak concentrations)~90%[12]
Effect of Food Not significantly affectedRate of absorption may be reduced, but not the extent[6][12]

Note: Data for pediatric and adult populations are presented and may not be directly comparable.

Experimental Protocols

The characterization of a prodrug like this compound involves a series of in vitro and in vivo studies. Below are representative protocols for key experiments.

In Vitro Hydrolysis in Simulated Gastrointestinal Fluids

This assay evaluates the chemical and enzymatic stability of the prodrug in environments mimicking the stomach and small intestine.

Objective: To determine the rate and extent of this compound hydrolysis to clindamycin in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).

Materials:

  • This compound

  • Clindamycin Hydrochloride (as a reference standard)

  • Simulated Gastric Fluid (SGF): 2.0 g NaCl, 3.2 g pepsin, 7.0 mL HCl, diluted to 1000 mL with water (pH ~1.2).[13]

  • Simulated Intestinal Fluid (SIF): 6.8 g KH₂PO₄ in 250 mL water, mixed with 190 mL of 0.2 M NaOH and 400 mL of water. Add 10.0 g pancreatin, adjust pH to 7.5 ± 0.1 with 0.2 M NaOH, and dilute to 1000 mL with water.[13]

  • HPLC system with UV detector

  • Incubator/shaker

Procedure:

  • Prepare stock solutions of this compound and clindamycin hydrochloride.

  • Add a known concentration of this compound to pre-warmed SGF and SIF in separate reaction vessels.

  • Incubate the vessels at 37°C with gentle agitation.

  • At predetermined time points (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw aliquots of the reaction mixture.

  • Immediately quench the enzymatic reaction by adding a suitable solvent (e.g., ice-cold acetonitrile).

  • Centrifuge the samples to precipitate proteins and enzymes.

  • Analyze the supernatant for the concentrations of this compound and clindamycin using a validated HPLC method.

  • Calculate the percentage of hydrolysis at each time point.

Diagram 2: Experimental Workflow for In Vitro Hydrolysis Assay

G Workflow for In Vitro Hydrolysis Start Prepare SGF and SIF Add_Prodrug Add Clindamycin Palmitate HCl Start->Add_Prodrug Incubate Incubate at 37°C Add_Prodrug->Incubate Sample Sample at Time Points Incubate->Sample Quench Quench Reaction Sample->Quench Centrifuge Centrifuge Quench->Centrifuge Analyze HPLC Analysis Centrifuge->Analyze Data Calculate % Hydrolysis Analyze->Data

Caption: Workflow for In Vitro Hydrolysis Assay.

In Vivo Pharmacokinetic Study (Two-Way Crossover Design)

This study design is commonly used to compare the bioavailability of a test formulation (this compound) to a reference formulation (clindamycin hydrochloride).

Objective: To compare the rate and extent of absorption of clindamycin from this compound oral solution and clindamycin hydrochloride capsules in healthy human subjects.

Study Design: Single-dose, randomized, two-period, two-sequence, crossover study.

Subjects: Healthy adult volunteers.

Procedure:

  • Screening: Screen subjects for inclusion/exclusion criteria.

  • Randomization: Randomly assign subjects to one of two treatment sequences (Test then Reference, or Reference then Test).

  • Period 1:

    • Administer a single oral dose of either the test product (this compound oral solution) or the reference product (clindamycin hydrochloride capsule) after an overnight fast.

    • Collect serial blood samples at predefined time points (e.g., pre-dose, and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).

  • Washout Period: A washout period of at least 7 days is implemented between the two treatment periods to ensure complete elimination of the drug from the body.[14]

  • Period 2:

    • Administer the alternate product to each subject.

    • Collect blood samples as in Period 1.

  • Bioanalysis: Analyze plasma samples for clindamycin concentrations using a validated HPLC-UV or LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC₀₋t, AUC₀₋inf, t½) for each subject for both formulations.

  • Statistical Analysis: Perform statistical analysis to determine if the two formulations are bioequivalent.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is crucial for the accurate quantification of clindamycin and its palmitate prodrug in biological matrices and in vitro samples.

Table 3: Example of HPLC Method Parameters for Clindamycin and this compound Analysis

ParameterDescriptionReference(s)
Column Reversed-phase C18 or Cyano column[15][16]
Mobile Phase Isocratic mixture of a buffer (e.g., potassium phosphate) and an organic solvent (e.g., acetonitrile, methanol)[15][16][17]
Flow Rate Typically 1.0 - 1.5 mL/min[16][17]
Detection UV at 210 nm[16][17]
Sample Preparation Protein precipitation with acetonitrile for plasma samples
Internal Standard A structurally similar compound not present in the sample

Conclusion

This compound is a successful example of a prodrug strategy employed to enhance the organoleptic properties of a parent drug, thereby improving patient compliance and therapeutic outcomes. Its rapid and efficient in vivo hydrolysis to the active clindamycin ensures that its pharmacokinetic and pharmacodynamic profiles are comparable to that of the parent drug. The experimental protocols and data presented in this guide provide a technical framework for understanding and evaluating the prodrug characteristics of this compound, which can be valuable for researchers and professionals in the field of drug development.

References

An In-depth Technical Guide to the Core Mechanisms of Clindamycin Resistance

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Clindamycin, a lincosamide antibiotic, is a critical therapeutic agent against a range of bacterial infections, particularly those caused by Gram-positive cocci and anaerobic bacteria.[1] It functions by reversibly binding to the 50S subunit of the bacterial ribosome, specifically to the 23S rRNA, thereby inhibiting protein synthesis.[1][2] Clindamycin palmitate hydrochloride is a prodrug ester of clindamycin, designed to improve palatability for oral administration, which is then hydrolyzed in the gastrointestinal tract to its active clindamycin form.[1][2] However, the emergence and spread of resistance mechanisms significantly threaten its clinical efficacy. This guide provides a detailed examination of the primary molecular strategies employed by bacteria to counteract the action of clindamycin.

Core Resistance Mechanisms

Bacteria have evolved several distinct mechanisms to resist the effects of clindamycin. These can be broadly categorized into target site modification, active efflux of the antibiotic, and enzymatic inactivation.[3][4]

Target Site Modification

The most prevalent mechanism of clindamycin resistance involves alterations to its binding site on the bacterial ribosome.[5][6] This prevents the antibiotic from effectively inhibiting protein synthesis.

a) Ribosomal Methylation (MLSB Resistance)

The primary method of target site modification is the methylation of the 23S rRNA, a mechanism that confers cross-resistance to Macrolides, Lincosamides (including clindamycin), and Streptogramin B antibiotics, known as the MLSB phenotype.[3][7] This modification is catalyzed by erythromycin ribosome methylase (Erm) enzymes, which are encoded by a variety of erm genes, such as erm(A), erm(B), and erm(C).[5][8] These enzymes dimethylate a specific adenine residue (A2058 in E. coli numbering) within the 23S rRNA, reducing the binding affinity of MLSB antibiotics.[4][5]

The expression of MLSB resistance can be either constitutive or inducible:[3][9]

  • Constitutive (cMLSB): The erm genes are continuously expressed, leading to constant production of the methylase enzyme. Bacteria with this phenotype are resistant to both erythromycin and clindamycin in standard susceptibility tests.[8][10]

  • Inducible (iMLSB): The erm gene is present but its expression is repressed. The presence of an inducing agent, typically a 14- or 15-membered macrolide like erythromycin, is required to activate the synthesis of the methylase enzyme.[3][11] In the absence of an inducer, these strains appear susceptible to clindamycin in vitro, which can lead to therapeutic failure if clindamycin is used, as the bacterial population can rapidly become resistant during treatment.[12][13]

b) Ribosomal Mutation

A less common mechanism involves mutations in the 23S rRNA or in ribosomal proteins L4 and L22.[4][14] These genetic alterations can change the conformation of the antibiotic's binding pocket, thereby decreasing its affinity for the ribosomal target.[4] Mutations at key bases, such as A2058 or A2059, have been shown to confer resistance to macrolides and, to a lesser extent, clindamycin.[14]

Active Efflux

Active efflux systems function as membrane-bound pumps that expel antibiotics from the bacterial cell, preventing them from reaching their intracellular target.[15][16] In the context of clindamycin-related resistance, the most notable efflux mechanism is encoded by the msr(A) gene (macrolide-streptogramin B resistance).[10][17] This ATP-dependent pump specifically confers resistance to macrolides and streptogramin B but not to lincosamides.[11][13] Therefore, strains possessing only the msr(A) gene exhibit the MSB phenotype, appearing resistant to erythromycin but remaining susceptible to clindamycin.[7]

Enzymatic Inactivation

Bacteria can also acquire genes that encode enzymes capable of chemically modifying and inactivating clindamycin.[1][4] Lincosamide nucleotidyltransferases, encoded by lin genes (e.g., linA, linB), inactivate clindamycin through nucleotidylation.[4][18] This modification renders the antibiotic unable to bind to the ribosome.[4] While this mechanism is a recognized form of resistance, it is generally considered less common than target site modification.[19]

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) Breakpoints for Clindamycin

This table outlines the MIC values used to classify bacterial strains as susceptible, intermediate, or resistant to clindamycin, based on FDA guidelines.[4]

PathogenMIC (µg/mL) for Susceptible (S)MIC (µg/mL) for Intermediate (I)MIC (µg/mL) for Resistant (R)
Staphylococcus spp.≤0.51-2≥4
Streptococcus spp.≤0.250.5≥1
Anaerobic bacteria≤24≥8
Table 2: Phenotypic and Genotypic Profiles of MLSB Resistance in S. aureus

This table summarizes the common resistance phenotypes observed in Staphylococcus aureus and their associated genetic determinants.

PhenotypeErythromycin ResultClindamycin Result (D-test)Associated GenesPrimary Mechanism
Susceptible SusceptibleSusceptibleNone-
cMLSB ResistantResistanterm(A), erm(C), erm(B)Constitutive ribosomal methylation[8][10]
iMLSB ResistantSusceptible (D-shaped zone)erm(A), erm(C)Inducible ribosomal methylation
MSB ResistantSusceptible (Circular zone)msr(A)Active efflux[11][13]
Table 3: Frequency of Resistance Phenotypes and Genes in Clinical Isolates

This table presents example data on the prevalence of different resistance phenotypes and genes from various studies. Note that frequencies can vary significantly by geographical location and patient population.

Study ReferenceOrganismiMLSB FrequencycMLSB FrequencyMSB FrequencyPredominant erm Gene
Khursheed et al. (2025)[10]S. aureus15.5% (25/161)0.6% (1/161)9.9% (16/161)erm(C) (60%)
Inducible clindamycin resistance... (2010)[11]S. aureus72% of discordant isolates30% of total isolates-Not specified
Analysis of Resistance... (NIH)[8]MRSA22.9%56.2%16.6%erm(A), erm(C)
Distribution of erm genes... (2010)[20]Staphylococci3.3%46.7%3.3%erm(A) (29.6%)

Mandatory Visualizations

Resistance_Mechanism cluster_cell Bacterial Cell cluster_dna Bacterial Chromosome / Plasmid Ribosome 50S Ribosome (23S rRNA) Methylated_Ribosome Methylated 50S Ribosome (Altered Target) erm_gene erm Gene Methylase Erm Methylase Enzyme erm_gene->Methylase Transcription & Translation Methylase->Ribosome Methylates A2058 on 23S rRNA No_Binding Binding Blocked Clindamycin_out Clindamycin Clindamycin_in Clindamycin Clindamycin_out->Clindamycin_in Enters Cell Clindamycin_in->Ribosome Binds & Inhibits Protein Synthesis Clindamycin_in->Methylated_Ribosome Fails to Bind Experimental_Workflow start Clinical Isolate (e.g., S. aureus) ast Routine Antimicrobial Susceptibility Testing (AST) start->ast discordant Discordant Phenotype? (Erythromycin-R, Clindamycin-S) ast->discordant d_test Perform Double-Disk Diffusion (D-test) discordant->d_test Yes pcr Perform PCR for Resistance Genes (erm, msrA) discordant->pcr Genotypic Confirmation d_pos D-test Positive (D-shaped zone) d_test->d_pos Result d_neg D-test Negative (Circular zone) d_test->d_neg Result erm_pos erm gene detected pcr->erm_pos msra_pos msrA gene detected pcr->msra_pos report_imlsb Report as iMLSB (Inducibly Resistant) d_pos->report_imlsb d_pos->erm_pos Correlates with report_msb Report as MSB (Susceptible) d_neg->report_msb d_neg->msra_pos Correlates with Phenotype_Logic cluster_genes Genetic Determinants cluster_expression Expression State cluster_phenotypes Resulting Phenotype erm erm gene present constitutive Constitutive Expression erm->constitutive inducible Inducible Expression erm->inducible msrA msrA gene present MSB MSB (Susceptible to CLI) msrA->MSB no_gene No erm or msrA gene S Susceptible no_gene->S cMLSB cMLSB (Resistant to ERY & CLI) constitutive->cMLSB iMLSB iMLSB (Inducibly Resistant to CLI) inducible->iMLSB

References

Pharmacokinetics of Clindamycin Palmitate Hydrochloride in Animal Models: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Clindamycin is a lincosamide antibiotic widely used in veterinary and human medicine to treat infections caused by susceptible anaerobic and aerobic gram-positive bacteria.[1][2][3] Clindamycin palmitate hydrochloride is a prodrug ester of clindamycin. This formulation is designed to improve palatability for oral administration, as the ester itself is inactive and tasteless. In the gastrointestinal tract, it undergoes rapid hydrolysis to release the active clindamycin base for absorption.[4] Understanding the pharmacokinetic (PK) profile—absorption, distribution, metabolism, and excretion (ADME)—of this compound in preclinical animal models is critical for drug development, enabling researchers to predict efficacy, determine appropriate dosing regimens, and assess safety margins for human studies, including specialized populations like pediatrics.[5][6]

This technical guide provides a comprehensive overview of the pharmacokinetics of this compound in key animal models. It summarizes quantitative PK data, details common experimental protocols, and visualizes critical pathways and workflows to support researchers, scientists, and drug development professionals.

Mechanism of Absorption and Metabolism

This compound is administered orally and must be converted to its active form to exert its therapeutic effect.[4] The process begins in the gastrointestinal tract where intestinal esterases rapidly hydrolyze the palmitate ester, releasing active clindamycin.[4][7][8] Once liberated, clindamycin is well-absorbed, with studies in humans noting approximately 90% bioavailability for oral formulations.[4][9]

Following absorption into the systemic circulation, clindamycin is widely distributed into various body fluids and tissues, including bone.[1][2] It undergoes hepatic metabolism, primarily mediated by the Cytochrome P450 enzyme CYP3A4, with minor contributions from CYP3A5.[10] This process yields two main metabolites: the active N-desmethylclindamycin and the inactive clindamycin sulfoxide.[3][10] Excretion of the parent drug and its metabolites occurs through both urine and feces.[3][8][10]

G cluster_absorption Gastrointestinal Tract cluster_circulation Systemic Circulation cluster_metabolism Liver cluster_excretion Excretion A Clindamycin Palmitate HCl (Oral Prodrug) B Hydrolysis by Intestinal Esterases A->B C Clindamycin (Active Form) B->C D Absorption into Bloodstream C->D E Distribution to Tissues & Fluids D->E F Hepatic Metabolism (CYP3A4 / CYP3A5) D->F I Excretion via Urine and Feces D->I G Clindamycin Sulfoxide (Inactive Metabolite) F->G H N-desmethylclindamycin (Active Metabolite) F->H G->I H->I

Caption: Metabolic pathway of this compound.

Pharmacokinetic Profiles in Key Animal Models

The pharmacokinetic parameters of clindamycin vary across different animal species. The following tables summarize key data extracted from published studies. It is important to note that while the administered drug is the palmitate ester, the measured analyte is typically the active clindamycin moiety.

Table 1: Pharmacokinetic Parameters of Clindamycin in Rats

Parameter Value Dosing Conditions Reference
Oral Bioavailability (F) 28.2% 150 mg/kg (Oral) [11]
Gastric First-Pass Effect 60.7% of oral dose 150 mg/kg (Oral) [11]
Plasma Protein Binding 67.5% - [11]
Plasma-to-Blood Cell Ratio 7.59 - [11]
Toxicity (Oral) LD50: ~2618 mg/kg Single Dose [7]

| Reproductive Safety | No teratogenicity | Up to 600 mg/kg/day |[7][10] |

Note: A study in rats demonstrated that the pharmacokinetics of clindamycin were dose-independent after both intravenous and oral administration. The low oral bioavailability in this species was attributed primarily to a significant gastric first-pass effect rather than poor absorption.[11]

Table 2: Pharmacokinetic Parameters of Clindamycin in Dogs

Parameter Value Dosing Conditions Reference
Elimination Half-Life (t½) ~5 hours Oral [12]
Elimination Half-Life (t½) 3.9 hours - [1]
Elimination Half-Life (t½) 4.37 hours 11 mg/kg (Oral Capsules) [13]
Time to Peak (Tmax) ~1 hour 15 minutes Oral [12]
Volume of Distribution (Vd) 1.4 L/kg - [1]
Effective Dosing 5.0 mg/lb (~11 mg/kg) every 12h Oral [12]

| Reproductive Safety | Not established | - |[3] |

Note: In dogs, clindamycin is rapidly absorbed from the gastrointestinal tract.[12] Oral dosing at 11 mg/kg every 12 hours is generally sufficient to maintain serum concentrations above the Minimum Inhibitory Concentration (MIC) for most susceptible pathogens.[12][13]

Table 3: Pharmacokinetic Parameters of Clindamycin in Feline Models

Parameter Value Dosing Conditions Reference
Elimination Half-Life (t½) ~7.5 hours Oral [12]
Time to Peak (Tmax) ~1 hour Oral [12]
Effective Dosing 5.0 mg/lb (~11 mg/kg) every 24h Oral [12]

| Reproductive Safety | Not established | - |[3] |

Note: The elimination half-life of clindamycin is longer in cats compared to dogs, allowing for a once-daily dosing regimen.[12] Minimal drug accumulation is observed after multiple doses, with steady-state concentrations typically achieved by the third dose.[12]

Table 4: Pharmacokinetic Parameters of Clindamycin in a Pediatric Porcine Model

Parameter Value Dosing Conditions Reference
Dose Administered 15 mg/kg Oral Gavage [14]
Study Design Randomized two-way cross-over 6 male piglets (10-12 kg) [14]

| Relative Bioavailability | 78.8% (Test vs. Reference) | Compared a novel formulation to this compound |[14] |

Note: The porcine model is often used in pediatric research due to physiological similarities. A study evaluating a novel taste-masked formulation used this compound as the reference standard, administering it via gastric gavage.[14]

Key Experimental Protocols

Reproducibility in pharmacokinetic studies hinges on the standardization of experimental procedures. This section outlines detailed methodologies for key aspects of a typical PK study involving oral administration of this compound.

G A Animal Acclimation & Fasting B Dose Preparation & Administration (Oral Gavage) A->B C Serial Blood Sampling (e.g., Saphenous Vein) B->C D Plasma Isolation (Centrifugation) C->D E Sample Preparation (Protein Precipitation) D->E F LC-MS/MS Analysis E->F G Data Processing & Pharmacokinetic Modeling F->G H Parameter Calculation (Cmax, Tmax, AUC, t½) G->H

Caption: Standard workflow for a preclinical pharmacokinetic study.

Oral gavage ensures the precise administration of a specific volume of a substance directly into the stomach.[15]

  • Materials:

    • Appropriately sized gavage needles (e.g., 18-20 gauge for mice, 16-18 gauge for rats) with a smooth, rounded tip to prevent tissue injury.[15][16] Flexible plastic needles are often preferred to reduce the risk of esophageal perforation.[15][17]

    • Syringes.

    • The formulated drug solution.

  • Procedure:

    • Animal Restraint: The animal must be firmly but gently restrained to immobilize the head and align the mouth, neck, and esophagus. For a mouse, this is typically done by scruffing the skin over the shoulders.[15][16]

    • Needle Measurement: Before insertion, the gavage needle should be measured externally from the tip of the animal's nose to the last rib or xiphoid process to determine the correct insertion depth and avoid stomach perforation.[16][18]

    • Insertion: The tip of the needle is gently inserted into the diastema (the gap between the incisors and molars) and advanced along the roof of the mouth toward the esophagus. The tube should pass smoothly with no resistance; the animal may exhibit swallowing reflexes.[15][16] Forcing the needle is to be avoided.

    • Administration: Once the needle is in place, the substance is administered slowly from the syringe.

    • Post-Procedure Monitoring: The animal should be monitored for at least 5-10 minutes immediately after the procedure for any signs of respiratory distress, which could indicate accidental administration into the lungs.[15][16][19] Further monitoring should occur within the next 12-24 hours.[15][19]

  • Volume: The maximum recommended dosing volume is typically 10 mL/kg, although smaller volumes are often encouraged to prevent reflux.[15][16]

The method of blood collection depends on the animal species, the required sample volume, and the frequency of sampling.

  • General Principles:

    • To minimize stress, which can alter physiological parameters, animals should be habituated to handling.[20][21]

    • The total blood volume collected should not exceed 10% of the animal's circulating blood volume in a single collection, with a recovery period of 3-4 weeks.[22] For repeated sampling, a maximum of 1.0% of total blood volume can be removed every 24 hours.[22]

    • For serial sampling, the use of an indwelling catheter can reduce the stress and pain associated with multiple needle sticks.[21][22][23]

  • Common Techniques:

    • Rodents (Mice/Rats): The saphenous vein is often preferred for repeated sampling in conscious animals.[22] The tail vein is also a common site.[22] Warming the animal or the tail can help dilate the vessel for easier collection.[21][22] Terminal procedures may involve cardiac puncture under deep anesthesia.[22]

    • Canines (Dogs): The cephalic and jugular veins are commonly used.[20][23] A pilot study comparing these two sites found no significant difference in drug concentration for pharmacokinetic analysis, though using a catheter may reduce animal stress compared to direct venipuncture.[23]

  • Sample Processing:

    • Blood should be collected into tubes containing an appropriate anticoagulant (e.g., EDTA).

    • To separate plasma, the tubes are centrifuged (e.g., at 2000-3000 rpm for 10 minutes).[20]

    • The resulting plasma supernatant is carefully transferred to a clean, labeled tube and stored frozen (e.g., at -80°C) until analysis.[20]

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying clindamycin in plasma due to its high sensitivity and selectivity.[24][25][26]

  • Sample Preparation:

    • Protein Precipitation: A common first step is to remove plasma proteins that can interfere with the analysis. This is often achieved by adding a solvent like acetonitrile to the plasma sample, followed by vortexing and centrifugation.[24]

    • Internal Standard: An internal standard (e.g., diphenhydramine or a deuterated version of the analyte) is added to each sample to correct for variability during sample preparation and analysis.[24][27]

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column is typically used for separation.[24][25]

    • Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate or trifluoroacetic acid) is used to elute the analyte from the column.[24][25]

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in the positive mode is commonly used.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting a specific precursor ion for clindamycin (m/z 425.2) and monitoring a specific product ion (m/z 126.3) that is formed after fragmentation.[24][25] This highly specific transition ensures that only clindamycin is being measured.

  • Quantification: A calibration curve is generated using standards of known concentrations to determine the concentration of clindamycin in the unknown samples. The linear range for such assays is typically broad, for example, from 0.030 to 10.0 mg/L.[24]

Conclusion

The pharmacokinetics of this compound have been characterized in several key animal models, including rats, dogs, and cats. As a prodrug, it is rapidly hydrolyzed to active clindamycin, which is then absorbed and systemically distributed. Significant inter-species differences exist, particularly in bioavailability and elimination half-life, which dictate species-specific dosing regimens. The low bioavailability observed in rats, for instance, is largely due to a significant gastric first-pass effect.[11] The successful application of these animal models to inform drug development relies on the implementation of detailed and standardized experimental protocols for dosing, blood sampling, and bioanalysis. The data and methodologies presented in this guide serve as a foundational resource for professionals engaged in the preclinical evaluation of clindamycin and other similar compounds.

References

A Technical Guide to Clindamycin Palmitate Hydrochloride: Molecular Properties and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties and analytical methodologies for Clindamycin Palmitate Hydrochloride. The information is intended to support research, development, and quality control activities related to this important antibiotic pro-drug.

Core Physicochemical Data

This compound is the hydrochloride salt of the palmitic acid ester of clindamycin. It is a water-soluble pro-drug that is inactive in vitro. Following oral administration, it undergoes rapid hydrolysis in the gastrointestinal tract to yield clindamycin, the biologically active form.[1][2][3][4] This conversion is essential for its antibacterial efficacy.

Quantitative data for this compound is summarized in the table below.

ParameterValueSource(s)
Molecular Formula C₃₄H₆₄Cl₂N₂O₆S[5][6]
or C₃₄H₆₃ClN₂O₆S • HCl[1]
Molecular Weight 699.85 g/mol [1][6][7]
699.9 g/mol [5]

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

The active moiety, clindamycin, exerts its bacteriostatic or bactericidal effect by inhibiting protein synthesis in susceptible bacteria.[5] It binds to the 50S subunit of the bacterial ribosome, interfering with the peptidyl transferase reaction and preventing the elongation of the peptide chain.[6][8][9] This action halts the production of essential proteins, thereby inhibiting bacterial growth and replication.[8]

cluster_bacterium Bacterial Cell cluster_result Outcome Clindamycin Clindamycin Ribosome_50S 50S Ribosomal Subunit Clindamycin->Ribosome_50S Protein_Elongation Peptide Chain Elongation Clindamycin->Protein_Elongation Inhibits Peptidyl_Transfer Peptidyl Transferase Center (PTC) Peptidyl_Transfer->Protein_Elongation Essential for Protein_Synthesis Bacterial Protein Synthesis Protein_Elongation->Protein_Synthesis Part of Bacterial_Growth Bacterial Growth & Replication Protein_Synthesis->Bacterial_Growth Required for Inhibition Inhibition of Bacterial Growth (Bacteriostatic Effect) cluster_prep Sample Preparation & Analysis cluster_data Data Acquisition & Processing cluster_validation Method Validation DS Drug Substance or Formulated Product Dissolve Dissolve in Mobile Phase DS->Dissolve Filter Filter through 0.45 µm filter Dissolve->Filter HPLC HPLC System (C18 Column, UV Detector) Filter->HPLC Chromatogram Generate Chromatogram HPLC->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Compare Compare Sample vs. Standard Areas Integrate->Compare Calculate Calculate Potency & Impurity Levels Compare->Calculate Specificity Specificity Final_Report Final Report & Certificate of Analysis Calculate->Final_Report Linearity Linearity Accuracy Accuracy Precision Precision Robustness Robustness

References

Methodological & Application

Application Note and Protocol for HPLC Quantification of Clindamycin Palmitate Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clindamycin Palmitate Hydrochloride is a prodrug of the lincosamide antibiotic clindamycin. It is formulated for oral administration, particularly in pediatric populations, due to its improved taste profile over clindamycin hydrochloride. Accurate and robust analytical methods are crucial for the quality control of this compound in both bulk drug substance and finished pharmaceutical products. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose, offering high specificity, sensitivity, and accuracy.

This document provides a detailed application note and protocol for the quantification of this compound using a reversed-phase HPLC method. The methodology is based on established and validated procedures found in scientific literature.[1][2][3][4][5][6]

Principle of the Method

The described method utilizes isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection for the determination of this compound.[1][2][3][4] The compound is separated on a stationary phase (e.g., C18 or cyano column) from potential impurities and degradation products using a suitable mobile phase. The analyte is then detected by a UV detector at a specific wavelength, and the resulting peak area is proportional to the concentration of this compound in the sample.

Experimental Protocols

This section details two distinct, validated HPLC methods for the quantification of this compound, providing flexibility based on available resources and specific analytical needs.

Method 1: Cyano Column with Acetonitrile-based Mobile Phase

This method is an efficient isocratic reversed-phase HPLC technique that offers good peak symmetry and a relatively short run time.[1][4][5]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: An Agilent 1050 series HPLC system or equivalent, equipped with a UV detector.[1]

  • Column: Phenomenex Zorbax (Luna) cyano column (150 x 4.6 mm, 5 µm) with a Phenomenex cyano guard cartridge (4 x 3.0 mm).[1][4][5]

  • Mobile Phase: A mixture of 5 mM Potassium Phosphate buffer (pH 3.0), acetonitrile, and tetrahydrofuran in a ratio of 20:75:5 (v/v/v).[1][4][5]

  • Flow Rate: 1.0 mL/min.[1][4][5]

  • Detection Wavelength: 210 nm.[1][4][5]

  • Injection Volume: 30 µL.[5]

  • Column Temperature: 25°C.[1][4]

  • Run Time: Approximately 10 minutes.

2. Reagent and Sample Preparation:

  • Mobile Phase Preparation:

    • Prepare a 5 mM Potassium Phosphate buffer by dissolving the appropriate amount of monobasic potassium phosphate in HPLC grade water and adjusting the pH to 3.0 with phosphoric acid.[1]

    • Mix the buffer, acetonitrile, and tetrahydrofuran in the specified ratio.

    • Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve an appropriate amount of this compound USP Reference Standard in the mobile phase to obtain a stock solution of a known concentration (e.g., 1 mg/mL).

    • Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range of the assay (e.g., 15-500 µg/mL).[1][5]

  • Sample Preparation (from powder for oral solution):

    • Accurately weigh a portion of the powder for oral solution equivalent to about 5 mg of this compound into a 10 mL volumetric flask.[1][5]

    • Add approximately 8 mL of the mobile phase and sonicate for 5 minutes to dissolve.[1][5]

    • Dilute to volume with the mobile phase and mix well.

    • Filter the solution through a 0.20 µm nylon syringe filter before injection.[5]

Method 2: C18 Column with Methanol-based Mobile Phase

This method provides an alternative isocratic separation on a more conventional C18 stationary phase.[2][3][6][7][8]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A Shimadzu Class-Vp or Waters Alliance HPLC system or equivalent, with a UV detector.[7]

  • Column: XTerra RP18 column (250 x 4.6 mm, 5 µm).[2][3][6][7][8]

  • Mobile Phase: A 0.5% solution of Triethylamine in a 1:9 (v/v) mixture of water and methanol, adjusted to pH 5.0 with orthophosphoric acid.[2][3][6][7][8]

  • Flow Rate: 1.5 mL/min.[2][3][6][7][8]

  • Detection Wavelength: 210 nm.[2][3][6][7][8]

  • Injection Volume: 20 µL.[7][8]

  • Column Temperature: Ambient.

2. Reagent and Sample Preparation:

  • Mobile Phase Preparation:

    • Prepare a 1:9 (v/v) mixture of water and methanol.

    • Add 5 mL of triethylamine per 1000 mL of the water:methanol mixture.[6][7][8]

    • Adjust the pH to 5.0 ± 0.05 with dilute orthophosphoric acid.[6][7][8]

    • Filter and degas the mobile phase before use.

  • Standard Solution Preparation:

    • Prepare a working standard solution of this compound (e.g., 1.0 mg/mL) using the mobile phase as the diluent.[7][8]

  • Sample Preparation (from drug substance or oral solution):

    • Prepare test solutions of the drug substance (e.g., 1.0 mg/mL) or oral solution (e.g., 4.4 mg/mL) using the mobile phase as the diluent.[7][8]

    • Ensure complete dissolution and filter the solutions prior to injection.

Data Presentation

The following table summarizes the key quantitative parameters for the two described HPLC methods.

ParameterMethod 1 (Cyano Column)Method 2 (C18 Column)
Column Phenomenex Zorbax (Luna) cyano (150 x 4.6 mm, 5 µm)[1][4][5]XTerra RP18 (250 x 4.6 mm, 5 µm)[2][3][6][7][8]
Mobile Phase 5 mM KH2PO4 (pH 3.0):Acetonitrile:THF (20:75:5 v/v/v)[1][4][5]0.5% Triethylamine in Water:Methanol (1:9 v/v), pH 5.0[2][3][6][7][8]
Flow Rate 1.0 mL/min[1][4][5]1.5 mL/min[2][3][6][7][8]
Detection 210 nm[1][4][5]210 nm[2][3][6][7][8]
Retention Time Approximately 5.6 minutes[1]Approximately 5.8 minutes[8]
Linearity Range 15 - 500 µg/mL[1][5]Not explicitly stated, but method validated as per ICH guidelines[2][3][7]
Correlation Coefficient (r²) ≥ 0.999[1]Not explicitly stated
Accuracy 92.0% - 103.8%[4]Validated as per ICH guidelines[2][3][7]
Precision (%RSD) 0.67% - 1.52%[4]Validated as per ICH guidelines[2][3][7]

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the HPLC quantification of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing reagent_prep Mobile Phase Preparation hplc_system HPLC System (Pump, Injector, Column) reagent_prep->hplc_system standard_prep Standard Solution Preparation standard_prep->hplc_system sample_prep Sample Solution Preparation sample_prep->hplc_system detector UV Detector (210 nm) hplc_system->detector chromatogram Chromatogram Acquisition detector->chromatogram quantification Peak Integration & Quantification chromatogram->quantification

Caption: General workflow for HPLC analysis of this compound.

System Suitability

Prior to sample analysis, the chromatographic system should be evaluated to ensure its performance. A system suitability test should be performed by injecting a standard solution multiple times. The acceptance criteria typically include:

  • Tailing factor: Should be less than 2.0.

  • Theoretical plates: Should be greater than 2000.

  • Relative standard deviation (RSD) of peak areas: Should be less than 2.0% for replicate injections.

Lincomycin can be used as a resolution standard to ensure the specificity of the method.[1]

Conclusion

The HPLC methods described in this application note provide robust and reliable approaches for the quantification of this compound in pharmaceutical formulations. The choice between the two methods may depend on the specific laboratory setup and the nature of the samples being analyzed. Proper method validation according to ICH or USP guidelines is essential before implementation for routine quality control.[2][3][7]

References

Protocol for in vitro susceptibility testing of Clindamycin Palmitate Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

1.0 Principle and Background **

Antimicrobial susceptibility testing (AST) is performed to determine the effectiveness of an antimicrobial agent against a specific microorganism. Clindamycin is a lincosamide antibiotic used to treat a variety of serious bacterial infections.

A critical consideration for in vitro testing is the form of the drug used. Clindamycin Palmitate Hydrochloride is a prodrug, meaning it is an inactive ester that is rapidly hydrolyzed in vivo to the active clindamycin base by enzymes in the gastrointestinal tract and blood. For in vitro susceptibility testing, the biologically active form, Clindamycin Hydrochloride , must be used to accurately assess its antimicrobial properties against bacterial isolates. Standardized protocols from bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide the framework for reproducible and clinically relevant results.

Prodrug_Activation cluster_01 In Vivo / Biological System Prodrug Clindamycin Palmitate HCl (Inactive Prodrug) Active Clindamycin (Active Form) Prodrug->Active Hydrolysis (by esterases) Testing In Vitro Susceptibility Testing (AST) Active->Testing Compound Used For Assay

Caption: Logical flow from inactive prodrug to the active form used for testing.

2.0 Materials and Reagents **

  • Antimicrobial Agent: Clindamycin Hydrochloride powder (analytical grade)

  • Solvent: Sterile distilled water or other appropriate solvent as per manufacturer's instructions.

  • Culture Media:

    • Cation-Adjusted Mueller-Hinton Broth (CAMHB) for broth dilution.

    • Mueller-Hinton Agar (MHA) for disk and agar dilution.

    • Blood supplementation (e.g., lysed horse blood, sheep blood) for fastidious organisms as required by CLSI/EUCAST guidelines.

  • Bacterial Strains:

    • Test isolates (pure, 18-24 hour culture).

    • Quality Control (QC) strains (e.g., Staphylococcus aureus ATCC® 29213™, S. aureus ATCC® 25923™, Streptococcus pneumoniae ATCC® 49619™).

  • Reagents & Consumables:

    • Sterile 96-well microtiter plates.

    • Sterile petri dishes (100mm or 150mm).

    • Clindamycin disks (2 µg).

    • Erythromycin disks (15 µg) for inducible resistance testing.

    • 0.5 McFarland turbidity standard.

    • Sterile saline (0.85%) or Tryptic Soy Broth.

    • Sterile pipettes, loops, and swabs.

    • Incubator (35°C ± 2°C), ambient air or CO₂ enriched as needed.

3.0 Experimental Protocols **

Protocols must be performed in accordance with the latest versions of CLSI documents M07 (Broth Dilution) and M02 (Disk Diffusion), or equivalent EUCAST guidelines.

3.1 Protocol 1: Broth Microdilution for MIC Determination **

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism.

3.1.1 Preparation of Clindamycin Stock Solution

  • Aseptically weigh a precise amount of Clindamycin Hydrochloride powder.

  • Use the formula below to calculate the required weight for a high-concentration stock solution (e.g., 1280 µg/mL).

    • Weight (mg) = [Volume (mL) x Concentration (µg/mL)] / [Potency (µg/mg)]

  • Dissolve the powder in sterile distilled water.

  • Sterilize the stock solution by filtering through a 0.22 µm syringe filter.

  • Store aliquots at -20°C or below for up to one year. Avoid repeated freeze-thaw cycles.

3.1.2 Inoculum Preparation

  • Select 3-5 well-isolated colonies from an 18-24 hour agar plate.

  • Suspend the colonies in sterile saline.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (equivalent to approx. 1-2 x 10⁸ CFU/mL).

  • Dilute this suspension as per CLSI/EUCAST guidelines to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3.1.3 Procedure

  • Dispense 50 µL of sterile CAMHB into each well of a 96-well microtiter plate.

  • Add 50 µL of the clindamycin stock solution to the first well and perform serial two-fold dilutions across the plate.

  • Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Include a growth control well (no antibiotic) and a sterility control well (no inoculum).

  • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

3.1.4 Interpretation The MIC is the lowest concentration of clindamycin at which no visible bacterial growth (turbidity) is observed.

Broth_Microdilution_Workflow start Start prep_stock Prepare Clindamycin HCl Stock Solution start->prep_stock prep_inoculum Prepare 0.5 McFarland Bacterial Inoculum start->prep_inoculum serial_dilute Perform Serial Dilutions in 96-Well Plate prep_stock->serial_dilute inoculate Inoculate Wells with Standardized Bacteria prep_inoculum->inoculate serial_dilute->inoculate incubate Incubate at 35°C for 16-20 Hours inoculate->incubate read_mic Read MIC (Lowest Concentration with No Growth) incubate->read_mic end End read_mic->end

Caption: Workflow for the Broth Microdilution susceptibility test.

3.2 Protocol 2: Disk Diffusion (Kirby-Bauer) Method **

This method assesses susceptibility by measuring the zone of growth inhibition around an antibiotic-impregnated disk.

3.2.1 Inoculum Preparation Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in section 3.1.2.

3.2.2 Procedure

  • Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and remove excess liquid by pressing it against the inside of the tube.

  • Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.

  • Allow the plate to dry for 3-5 minutes.

  • Aseptically apply a 2 µg clindamycin disk to the surface of the agar.

  • Gently press the disk to ensure complete contact with the agar surface.

  • Invert the plates and incubate at 35°C ± 2°C for 16-18 hours (20-24 hours for Staphylococcus spp.).

3.2.3 Interpretation Measure the diameter of the zone of complete growth inhibition (in millimeters) using a ruler or caliper. Interpret the result as Susceptible (S), Intermediate (I), or Resistant (R) based on established breakpoints (see Table 2).

3.3 Special Test: Detection of Inducible Clindamycin Resistance (D-Zone Test) **

For staphylococci and streptococci, an isolate may appear erythromycin-resistant and clindamycin-susceptible in standard tests. A D-Zone test is mandatory to detect inducible resistance, where erythromycin can induce the expression of a gene (erm) that confers resistance to clindamycin.

  • On an inoculated MHA plate, place a 15 µg erythromycin disk and a 2 µg clindamycin disk 15-26 mm apart (edge to edge).

  • Incubate as described in 3.2.2.

  • Interpretation: A flattening of the clindamycin inhibition zone adjacent to the erythromycin disk, forming a "D" shape, indicates a positive test (inducible resistance). These isolates should be reported as resistant to clindamycin.

4.0 Data Presentation: Quality Control and Interpretive Criteria **

Quantitative data from susceptibility testing requires comparison against established quality control ranges and clinical breakpoints published by standards organizations like CLSI.

Table 1: CLSI Quality Control Ranges for Clindamycin

Quality Control Strain Method Acceptable Range
Staphylococcus aureus ATCC® 29213™ Broth Microdilution (MIC) 0.06 - 0.25 µg/mL
Staphylococcus aureus ATCC® 25923™ Disk Diffusion (2 µg disk) 24 - 30 mm
Streptococcus pneumoniae ATCC® 49619™ Broth Microdilution (MIC) 0.03 - 0.12 µg/mL
Streptococcus pneumoniae ATCC® 49619™ Disk Diffusion (2 µg disk) 19 - 25 mm (on MHA + 5% Sheep Blood)

Note: Ranges are based on CLSI M100, 34th Ed. (2024) and are subject to annual review. Laboratories must verify their results against the most current version.

Table 2: CLSI Clinical Breakpoints for Clindamycin (Staphylococcus spp.)

Method Disk Content Susceptible (S) Intermediate (I) Resistant (R)
Disk Diffusion (Zone Diameter) 2 µg ≥21 mm 15 - 20 mm ≤14 mm
Broth Dilution (MIC) - ≤0.5 µg/mL 1 - 2 µg/mL ≥4 µg/mL

Note: Breakpoints are organism-specific. These values are for Staphylococcus spp. and are based on CLSI M100, 34th Ed. (2024). Isolates testing positive for inducible resistance should be reported as Resistant.

5.0 References **

  • Clinical and Laboratory Standards Institute. M02. Performance Standards for Antimicrobial Disk Susceptibility Tests.

  • Clinical and Laboratory Standards Institute. M07. Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.

  • Clinical and Laboratory Standards Institute. M100. Performance Standards for Antimicrobial Susceptibility Testing. 34th ed. 2024.

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). Breakpoint tables for interpretation of MICs and zone diameters.

Application Notes & Protocols: Formulation of Clindamycin Palmitate Hydrochloride for Oral Solution

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Clindamycin Palmitate Hydrochloride is a water-soluble hydrochloride salt of the palmitic acid ester of clindamycin.[1][2][3] It serves as a prodrug, which is inactive in vitro.[2][3] Following oral administration, it undergoes rapid in vivo hydrolysis to form clindamycin, which is the antibacterially active compound.[2][3][4] This mechanism makes the palmitate ester an effective tasteless form suitable for administration, particularly in pediatric populations who may have difficulty with solid dosage forms.[5]

Clindamycin exerts its antibiotic effect by binding to the 50S ribosomal subunit of susceptible bacteria, thereby inhibiting protein synthesis.[4] It is indicated for serious infections caused by susceptible anaerobic bacteria, as well as streptococci, pneumococci, and staphylococci.[3][6][7]

The formulation of this compound into a palatable and stable oral solution presents several challenges, primarily related to taste-masking and ensuring stability after reconstitution. These application notes provide an overview of the formulation components, key experimental protocols for preparation and analysis, and relevant quantitative data for researchers in drug development.

Physicochemical and Pharmacokinetic Data

A successful formulation begins with a thorough understanding of the active pharmaceutical ingredient's (API) properties and its behavior in the body.

Table 1: Physicochemical Properties of this compound

Property Value Reference
Chemical Name Methyl 7-chloro-6,7,8-trideoxy-6-(1-methyl-trans-4-propyl-L-2-pyrrolidinecarboxamido)-1-thio-L-threo-α-D-galacto-octopyranoside 2-palmitate monohydrochloride [1][2][6]
Molecular Formula C₃₄H₆₃ClN₂O₆S·HCl [8]
Molecular Weight 699.85 g/mol [8]
Appearance White or almost white, crystalline powder [5]
Solubility Water: 100 mg/mL; DMSO: 100 mg/mL; Ethanol: 100 mg/mL [8]
Form Water-soluble hydrochloride salt of an ester [1][3]

| Mechanism | Prodrug, rapidly hydrolyzed in vivo to active clindamycin |[2][3][4] |

Table 2: Pharmacokinetic Profile in Pediatric Patients (Post-Reconstitution)

Dosage (mg/kg/day) Mean Peak Serum Concentration (mcg/mL) - 1st Dose Mean Peak Serum Concentration (mcg/mL) - Equilibrium (by 5th dose)
8 mg/kg/day 1.24 2.46
12 mg/kg/day 2.25 2.98
16 mg/kg/day 2.44 3.79

Data derived from studies in pediatric patients weighing 50-100 lbs, with concentrations measured one hour after the dose.[1][2][6][7]

Formulation Components and Strategy

The commercial product is typically supplied as flavored granules for reconstitution, yielding a solution containing the equivalent of 75 mg of clindamycin per 5 mL.[1][2][6]

Table 3: Typical Excipients in Clindamycin Palmitate HCl Oral Solution

Component Function Example from Commercial Formulations
API Active Pharmaceutical Ingredient This compound
Vehicle Solvent for reconstitution Purified Water
Sweetener Taste-masking, palatability Sucrose[2][3][6]
Flavoring Agent Taste-masking, patient acceptance Artificial Cherry Flavor[2][3][6]
Bulking Agent Carrier for granules Dextrin[2][3][6]
Wetting Agent / Solubilizer Aids in dispersion and dissolution Poloxamer 188 (Pluronic F68)[2][3][6]
Preservative Prevents microbial growth after reconstitution Ethylparaben[2][3][6]

| Anti-foaming Agent | Reduces foam during reconstitution/shaking | Simethicone[1][2] |

Taste-Masking Strategy: The bitter taste of clindamycin is a significant challenge.[9] While the palmitate ester form is inherently less bitter, additional strategies are employed.[5] Key research approaches include:

  • Sweeteners and Flavors: The most direct method, using agents like sucrose and artificial flavors to overwhelm the bitterness.[10]

  • Polymer Coating: Applying a physical barrier over the drug particles using polymers like ethyl cellulose or amino methacrylate copolymers (e.g., Eudragit EPO®).[10][11][12]

  • Complexation: Forming inclusion complexes with molecules like cyclodextrins or ion-exchange resins (e.g., Amberlite IRP 69) to trap the drug and prevent it from interacting with taste buds.[10][12][13]

Prodrug Activation and Mechanism of Action cluster_admin Oral Administration cluster_body In Vivo (Plasma/Tissues) cluster_bacteria Bacterial Cell CPH Clindamycin Palmitate HCl (Prodrug) Hydrolysis Rapid Hydrolysis (via Esterases) CPH->Hydrolysis Absorption Active Active Clindamycin Hydrolysis->Active Ribosome 50S Ribosomal Subunit Active->Ribosome Binding Inhibition Inhibition of Protein Synthesis Ribosome->Inhibition Death Bacteriostatic Effect Inhibition->Death General Formulation Development Workflow Preform Pre-formulation Studies (Solubility, Stability, API Characterization) Excipient Excipient Compatibility & Selection Preform->Excipient ProtoDev Prototype Formulation (Taste-Masking Strategy) Excipient->ProtoDev ProcessOpt Process Optimization (Granulation, Blending) ProtoDev->ProcessOpt QC Analytical Method Development (HPLC Assay, Dissolution) ProtoDev->QC ProcessOpt->QC Stability Stability Studies (ICH Guidelines) QC->Stability Final Final Formulation Lock Stability->Final HPLC Analysis Workflow for Potency cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phase (Water/MeOH/TEA, pH 5.0) StdPrep Prepare Standard Solution (Ref. Std. in Mobile Phase) MobilePhase->StdPrep SamplePrep Prepare Sample Solution (Dilute Oral Solution, Filter) MobilePhase->SamplePrep Inject Inject Standard & Sample into HPLC System StdPrep->Inject SamplePrep->Inject Chrom Run Chromatogram (Isocratic Elution) Inject->Chrom Detect Detect at 210 nm Chrom->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Concentration vs. Standard Integrate->Calculate Report Report Result (Assay %) Calculate->Report

References

Application Notes: The Use of Clindamycin Palmitate Hydrochloride in Cell Culture Infection Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Clindamycin, a semi-synthetic lincosamide antibiotic derived from lincomycin, is a widely used therapeutic agent against a variety of bacterial infections.[1][2] Its primary activity is against Gram-positive aerobic bacteria and both Gram-positive and Gram-negative anaerobic bacteria.[3][4] Clindamycin Palmitate Hydrochloride is a water-soluble ester of clindamycin, a prodrug that is hydrolyzed in vivo to the active clindamycin base.[5] In the context of cell culture infection models, clindamycin is a valuable tool not only for its direct antimicrobial properties but also for its ability to modulate host immune responses and inhibit bacterial toxin production.[6][7][8]

These notes provide researchers, scientists, and drug development professionals with a comprehensive overview of the applications of clindamycin in in vitro infection models, including its mechanisms of action, quantitative efficacy, and detailed experimental protocols.

Mechanisms of Action in Cell Culture Models

Clindamycin exerts its effects through multiple mechanisms, targeting both the pathogen and the host cell, making it a multifaceted agent for in vitro studies.

1. Inhibition of Bacterial Protein Synthesis

The principal antibacterial mechanism of clindamycin is the inhibition of protein synthesis.[9] It binds specifically to the 23S RNA component of the 50S subunit of the bacterial ribosome.[1][3][10] This binding action interferes with ribosomal translocation, a critical step in peptide chain elongation, thereby halting the production of essential bacterial proteins.[9][11] This effect is primarily bacteriostatic, inhibiting bacterial growth, but can be bactericidal at higher concentrations or against highly susceptible organisms.[5][9]

cluster_bacteria Bacterial Cell Ribosome 50S Ribosomal Subunit Protein Bacterial Proteins (including Toxins) Ribosome->Protein Synthesis Inhibition INHIBITION mRNA mRNA mRNA->Ribosome Translation Outcome Bacteriostasis & Reduced Toxin Production Clindamycin Clindamycin Clindamycin->Ribosome

Diagram 1. Clindamycin's antibacterial mechanism.

2. Suppression of Bacterial Toxin Production

A significant application of clindamycin in infection models is its ability to suppress the production of bacterial exotoxins at sub-inhibitory concentrations.[12] Many virulence factors, including toxins produced by Staphylococcus aureus (e.g., Toxic Shock Syndrome Toxin-1, Panton-Valentine leukocidin) and Streptococcus pyogenes, are proteins.[13][14] By halting protein synthesis, clindamycin effectively shuts down the production of these toxins, which can mitigate host cell damage in an infection model.[6][13] This effect occurs at the level of translation, not transcription.[13]

3. Modulation of Host Inflammatory Response

Beyond its antimicrobial effects, clindamycin exhibits immunomodulatory properties by directly affecting host cells.[7][15] In models using macrophages or other immune cells, clindamycin has been shown to modulate the production of inflammatory cytokines in response to bacterial stimuli like lipopolysaccharide (LPS).[16] Studies have demonstrated that clindamycin can decrease the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β), while sometimes increasing levels of others like Interleukin-6 (IL-6).[16][17] This makes it a useful agent for dissecting the host's inflammatory cascade during infection.

cluster_host Host Immune Cell (e.g., Macrophage) Stimulus Bacterial Stimulus (e.g., LPS, Toxins) Signaling Inflammatory Signaling Cascade Stimulus->Signaling Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Signaling->Cytokines Modulation Modulated Inflammatory Response Cytokines->Modulation Clindamycin Clindamycin Clindamycin->Signaling Modulates

Diagram 2. Immunomodulatory effect of Clindamycin.

Quantitative Data Summary

The following tables summarize key quantitative data from published studies regarding the efficacy and effects of clindamycin in various in vitro systems.

Table 1: In Vitro Efficacy of Clindamycin Against Selected Pathogens

Pathogen Cell Model Concentration Effect Source
Toxoplasma gondii Infected Macrophages 32.50 ± 1.30 µg/mL 50% inhibitory concentration (IC50) for parasite growth after 48h. [18][19]
Toxoplasma gondii Infected Macrophages 10 ng/mL Inhibited 50% of parasite growth over 5 days. [18][19]
Toxoplasma gondii Bovine Turbinate Cells 10 ng/mL Completely prohibited parasite growth over 5 days. [18][19]
Toxoplasma gondii Free Tachyzoites 40 µg/mL Reduced protein synthesis by 56.2% after 4h exposure. [18][19]
Group A Streptococci N/A (in vitro) 0.04 µg/mL (Median) Minimum Inhibitory Concentration (MIC). [4]

| S. aureus | N/A (in vitro) | 0.1 µg/mL (Median) | Minimum Inhibitory Concentration (MIC). |[4] |

Table 2: Cytotoxicity of Clindamycin on Mammalian Cell Lines

Cell Line Assay Duration Concentration Effect Source
Primary Human Osteoblasts (PHO) 48 hours 20 - 40 µg/mL 20% inhibitory concentration (IC20) for cell proliferation. [20][21]
Primary Human Osteoblasts (PHO) 48 hours 400 µg/mL Caused 10-25% cytotoxicity (LDH release). [21]
Human Chondrocytes 48-72 hours 0.5 mg/mL Increased LDH levels. [22]

| Gingival Human Fibroblasts | 24, 48, 72 hours | Not specified | Showed greater cell viability compared to a paramonochlorophenol-based medication. |[23] |

Table 3: Immunomodulatory Effects of Clindamycin in Cell Culture

Cell Model Stimulus Clindamycin Conc. Duration Effect Source
Mouse Peritoneal Macrophages LPS 25 µg/mL 2 hours Reduced TNF-α production from 1,080 pg/mL to 718 pg/mL. [16]
Mouse Peritoneal Macrophages LPS 100 µg/mL 2 hours Reduced TNF-α production from 1,080 pg/mL to 675 pg/mL. [16]
Mouse Peritoneal Macrophages LPS 25 µg/mL 4 hours Reduced IL-1β production from 344 pg/mL to 289 pg/mL. [16]

| Human Mononuclear Cells | LPS | 5 - 80 µg/mL | 24 hours | Reduced TNF-α production to 60-70% of control levels. |[24] |

Experimental Protocols

Note on Formulations: this compound is a prodrug requiring hydrolysis to become active clindamycin. While this occurs readily in vivo, enzymatic activity in cell culture media or by host cells may be variable. For consistency in in vitro experiments, direct use of Clindamycin Hydrochloride (the active form) is often preferred. If using the palmitate form, validation of its conversion to the active form in the specific model system is recommended. All protocols below refer to the active form.

cluster_analysis Endpoint Analysis start Start: Seed Host Cells prep_bacteria Prepare Bacterial Inoculum (Log-phase growth) infect Infect Host Cell Monolayer (Specific MOI) start->infect prep_bacteria->infect treat Add Clindamycin (Test Concentrations + Controls) infect->treat incubate Incubate (Specific Time Period) treat->incubate analysis_host Host Cell Viability (e.g., MTT, LDH Assay) incubate->analysis_host analysis_bacteria Bacterial Viability (e.g., CFU Plating) incubate->analysis_bacteria analysis_toxin Toxin Levels (e.g., ELISA, Western Blot) incubate->analysis_toxin analysis_cytokine Cytokine Profile (e.g., ELISA, qPCR) incubate->analysis_cytokine

Diagram 3. General workflow for a cell culture infection model.
Protocol 1: Preparation and Use of Clindamycin Stock Solution

This protocol outlines the basic steps for preparing and applying clindamycin to cell cultures.

Materials:

  • Clindamycin Hydrochloride powder (Sigma-Aldrich or equivalent)

  • Sterile, cell culture-grade water or PBS

  • Sterile 0.22 µm syringe filters

  • Complete cell culture medium appropriate for the host cell line

Procedure:

  • Stock Solution Preparation:

    • Prepare a 10 mg/mL stock solution of Clindamycin Hydrochloride in sterile water or PBS.

    • Ensure the powder is completely dissolved.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C.[25]

  • Determining Working Concentration:

    • The optimal working concentration is model-dependent. Based on literature, concentrations for antibacterial effects can be in the low µg/mL range, while immunomodulatory effects have been observed between 5-100 µg/mL.[4][16][24]

    • It is critical to first perform a cytotoxicity assay (see Protocol 4) to determine the maximum non-toxic concentration for your specific host cell line.

  • Application to Culture:

    • Thaw an aliquot of the clindamycin stock solution.

    • Dilute the stock solution directly into the complete cell culture medium to achieve the desired final concentrations. For example, to make a 10 µg/mL working solution from a 10 mg/mL stock, perform a 1:1000 dilution (e.g., add 10 µL of stock to 10 mL of medium).

    • Remove the old medium from the cells and replace it with the clindamycin-containing medium.

    • Include appropriate controls: a vehicle control (medium with the same amount of solvent used for the drug, if any) and an untreated control.

Protocol 2: Assessing Toxin Suppression in a Co-Culture Model

This protocol measures the ability of clindamycin to inhibit the production of a specific bacterial toxin.

Materials:

  • Host cell line (e.g., A549 epithelial cells, THP-1 macrophages) seeded in multi-well plates.

  • Toxin-producing bacterial strain (e.g., S. aureus).

  • Clindamycin stock solution.

  • Assay kit for the specific toxin (e.g., TSST-1 ELISA kit).

Procedure:

  • Cell Seeding: Seed host cells in a 24-well plate and grow until they form a confluent monolayer.

  • Bacterial Preparation: Culture the toxin-producing bacteria to the mid-logarithmic growth phase. Wash the bacteria with sterile PBS and resuspend in cell culture medium to a defined concentration.

  • Infection and Treatment:

    • Remove the medium from the host cells.

    • Infect the cells with the bacterial suspension at a desired Multiplicity of Infection (MOI), e.g., 10:1.

    • Simultaneously, add clindamycin at a range of sub-inhibitory concentrations. Include an infected, untreated control.

  • Incubation: Incubate the co-culture for a defined period (e.g., 6-18 hours), allowing for bacterial toxin production.

  • Sample Collection:

    • After incubation, centrifuge the plate at low speed (e.g., 500 x g for 10 minutes) to pellet the cells and bacteria.

    • Carefully collect the supernatant, which contains the secreted toxins.

  • Toxin Quantification:

    • Measure the concentration of the target toxin in the supernatant using an appropriate method like ELISA, following the manufacturer’s instructions.

    • Compare toxin levels in clindamycin-treated wells to the untreated control to determine the percentage of toxin suppression.

Protocol 3: Measuring Immunomodulatory Effects on Host Cells

This protocol evaluates how clindamycin alters the host cell cytokine response to a bacterial stimulus.

Materials:

  • Immune host cell line (e.g., RAW 264.7 or THP-1 macrophages) seeded in multi-well plates.

  • Bacterial stimulus (e.g., LPS from E. coli at 100 ng/mL, or heat-killed bacteria).

  • Clindamycin stock solution.

  • ELISA kits for target cytokines (e.g., TNF-α, IL-1β).

Procedure:

  • Cell Seeding: Seed macrophages in a 24-well plate and allow them to adhere overnight. If using THP-1 cells, differentiate them into a macrophage-like state with PMA first.

  • Pre-treatment (Optional but Recommended):

    • Remove the medium and replace it with fresh medium containing the desired concentrations of clindamycin.

    • Pre-incubate the cells with clindamycin for a short period (e.g., 30-60 minutes) before adding the stimulus.[16]

  • Stimulation:

    • Add the bacterial stimulus (e.g., LPS) to the wells.

    • Include controls: untreated cells, cells with stimulus only, and cells with clindamycin only.

  • Incubation: Incubate the plate for a time period appropriate for the target cytokine production (e.g., 4 hours for TNF-α, 18-24 hours for IL-1β).

  • Sample Collection: Collect the culture supernatant.

  • Cytokine Quantification: Measure the concentration of cytokines in the supernatant using ELISA. Compare cytokine levels between the "stimulus only" group and the "stimulus + clindamycin" groups to assess the immunomodulatory effect.

Protocol 4: Host Cell Cytotoxicity Assay (MTT Method)

This protocol determines the concentration range of clindamycin that is non-toxic to the host cell line.

Materials:

  • Host cell line seeded in a 96-well plate.

  • Clindamycin stock solution.

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

  • Plate reader capable of measuring absorbance at ~570 nm.

Procedure:

  • Cell Seeding: Seed host cells in a 96-well plate at a density that ensures they are in a logarithmic growth phase at the end of the experiment. Allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of clindamycin in complete culture medium. A wide range is recommended for the initial screen (e.g., 1 µg/mL to 500 µg/mL).

    • Remove the old medium from the cells and add 100 µL of the clindamycin-containing medium to the wells. Include an untreated control group.

  • Incubation: Incubate the cells for the desired duration of your infection experiments (e.g., 24 or 48 hours).

  • MTT Addition:

    • Add 10 µL of 5 mg/mL MTT reagent to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading:

    • Read the absorbance of the plate at ~570 nm.

    • Calculate cell viability as a percentage of the untreated control. Plot the results to determine the IC50 (concentration that inhibits 50% of cell viability) and the maximum non-toxic concentration.

References

Application Notes and Protocols for Clindamycin Palmitate Hydrochloride Dosage Calculations in Pediatric Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the calculation of dosages for clindamycin palmitate hydrochloride in pediatric animal studies. This document outlines the theoretical basis for dose determination, detailed experimental protocols for pharmacokinetic evaluation, and relevant data from various animal models to aid in study design and execution.

Introduction to this compound

This compound is a water-soluble ester of the lincosamide antibiotic, clindamycin. Following oral administration, it is rapidly hydrolyzed in the gastrointestinal tract to the active clindamycin base. Clindamycin exerts its bacteriostatic or bactericidal effect by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis.[1][2] Its efficacy against a broad spectrum of anaerobic and aerobic Gram-positive bacteria makes it a valuable compound for preclinical and clinical investigation.[1]

Pediatric animal studies are crucial for understanding the pharmacokinetics (PK) and pharmacodynamics (PD) of drugs in a developing system, as physiological parameters such as metabolism and clearance can differ significantly from adult models.[3][4] These studies are essential for establishing safe and effective dosing regimens for potential pediatric therapeutic applications.

Dosage Calculation Methodologies

The determination of an appropriate starting dose for pediatric animal studies requires careful consideration of interspecies differences in physiology and metabolism. Two primary methods are commonly employed: allometric scaling and physiologically based pharmacokinetic (PBPK) modeling.

Allometric Scaling

Allometric scaling is an empirical method that extrapolates drug doses between species based on body surface area, which is correlated with metabolic rate.[5][6] The general formula for converting a dose from a source species (e.g., human) to a target animal species is:

Animal Dose (mg/kg) = Human Dose (mg/kg) × (Human Km / Animal Km) [7]

Where Km is a correction factor calculated as: Km = Body Weight (kg) / Body Surface Area (m²)

Worked Example: Allometric Scaling from Human to Rat

To calculate a starting dose for a juvenile rat study based on a known human pediatric dose:

  • Identify the Human Pediatric Dose: A common oral dose for serious infections in children is 8-12 mg/kg/day.[8][9] Let's use a conservative starting point of 10 mg/kg.

  • Determine Km Factors:

    • Human Km ≈ 37

    • Rat Km ≈ 6[7]

  • Calculate the Rat Equivalent Dose (HED):

    • Rat Dose (mg/kg) = 10 mg/kg × (37 / 6)

    • Rat Dose (mg/kg) ≈ 61.7 mg/kg

This calculated dose should be considered a starting point for dose-ranging studies.

Physiologically Based Pharmacokinetic (PBPK) Modeling

PBPK modeling is a more sophisticated approach that integrates drug-specific properties with physiological data of the target species and age group to predict pharmacokinetic behavior.[3][10] This method accounts for age-dependent changes in organ function, enzyme activity, and body composition, making it particularly useful for pediatric populations.[4] Developing a PBPK model requires specialized software and extensive data on both the drug and the animal model.

Quantitative Data Summary

The following tables summarize key quantitative data for clindamycin to aid in the design of pediatric animal studies.

Table 1: Recommended Therapeutic Dosages of Clindamycin in Various Species

SpeciesIndicationDosage RegimenReference(s)
Human (Pediatric) Serious Infections8-12 mg/kg/day, divided into 3-4 doses[8][9]
Severe Infections13-16 mg/kg/day, divided into 3-4 doses[8][9]
More Severe Infections17-25 mg/kg/day, divided into 3-4 doses[8][9]
Dog (Adult) Infected Wounds, Abscesses, Dental Infections5.5 - 33 mg/kg, every 12 hours[11]
Osteomyelitis11 - 33 mg/kg, every 12 hours[11]
Cat (Adult) Infected Wounds, Abscesses, Dental Infections11 - 33 mg/kg, every 24 hours[12]
Rat (Adult) Toxicity Study (Tolerated Dose)Up to 600 mg/kg/day for 6 months[2][11]
Mouse (Adult) Reproduction StudyUp to 600 mg/kg/day (oral)[8]
Piglet (Pediatric) Bioavailability Study15 mg/kg, single oral dose[13][14]

Table 2: Pharmacokinetic Parameters of Clindamycin in Different Animal Models

Species (Age)Dose (mg/kg)RouteCmax (µg/mL)Tmax (hr)Half-life (hr)Bioavailability (%)Reference(s)
Dog (Adult) ~11OralNot Specified1.25~5Not Specified[12]
Cat (Adult) ~11OralNot Specified~1~7.5Not Specified[12]
Rat (Adult) 150OralNot SpecifiedNot SpecifiedNot Specified28.2[15]
Piglet (Pediatric) 15OralNot SpecifiedNot SpecifiedNot Specified78.8[13][14]

Experimental Protocols

Preparation of this compound Oral Suspension

Materials:

  • This compound powder

  • Vehicle (e.g., sterile water, 0.5% methylcellulose)

  • Sterile graduated cylinders and conical tubes

  • Vortex mixer and/or magnetic stirrer

Procedure:

  • Calculate the required amount of this compound powder based on the desired concentration and final volume.

  • In a sterile conical tube, add a small amount of the vehicle to the powder to create a paste.

  • Gradually add the remaining vehicle while continuously mixing using a vortex mixer or magnetic stirrer until the desired final volume is reached and the suspension is homogenous.

  • Store the suspension at room temperature (20-25°C or 68-77°F). Do not refrigerate, as chilling can cause thickening. The reconstituted solution is typically stable for 2 weeks.[2]

Protocol for a Pharmacokinetic Study in Juvenile Rats

Animal Model:

  • Species: Sprague-Dawley or Wistar rats

  • Age: Select appropriate age groups to represent different developmental stages (e.g., postnatal day 10, 21, and 35).

  • Sex: Use both males and females.

  • Acclimatization: Allow animals to acclimate for at least 3-5 days before the study.

Experimental Design:

  • Dose Groups: Based on allometric scaling and literature review, establish at least three dose levels (low, medium, high) and a vehicle control group.

  • Animal Identification: Uniquely mark each animal for identification.

  • Fasting: Fast the animals for a short period (e.g., 2-4 hours) before dosing, ensuring access to water.

  • Dosing:

    • Weigh each animal immediately before dosing to calculate the precise volume.

    • Administer the clindamycin suspension or vehicle via oral gavage using an appropriately sized feeding needle.[16][17][18][19][20] The recommended maximum volume for oral gavage in rats is 10 mL/kg.[17]

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

    • Appropriate blood collection techniques for juvenile rats include saphenous vein or tail vein sampling for serial collection.[21] For terminal studies, cardiac puncture can be used.[22][23]

    • The volume of blood collected should not exceed the recommended limits to avoid physiological stress.[21]

    • Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Sample Processing and Analysis:

    • Centrifuge the blood samples to separate plasma.

    • Store plasma samples at -80°C until analysis.

    • Determine the concentration of clindamycin in plasma using a validated analytical method such as LC-MS/MS.

  • Data Analysis:

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, etc.) using non-compartmental analysis software.

Visualizations

Mechanism of Action of Clindamycin

Clindamycin_Mechanism Clindamycin Clindamycin Ribosome Bacterial 50S Ribosomal Subunit Clindamycin->Ribosome Binds to Inhibition Inhibition of Translocation Clindamycin->Inhibition Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Essential for Ribosome->Inhibition Bacterial_Growth Bacterial Growth and Proliferation Protein_Synthesis->Bacterial_Growth Leads to Inhibition->Protein_Synthesis Blocks Inhibition->Bacterial_Growth Prevents

Caption: Mechanism of action of clindamycin on the bacterial ribosome.

Experimental Workflow for Dosage Determination

Dosage_Determination_Workflow start Start: Define Study Objectives lit_review Literature Review & Data Gathering start->lit_review dose_calc Initial Dose Calculation (Allometric Scaling / PBPK) lit_review->dose_calc formulation Prepare Oral Suspension dose_calc->formulation dose_ranging Dose-Ranging/ Toxicity Study formulation->dose_ranging pk_study Pharmacokinetic (PK) Study dose_ranging->pk_study Select Safe Doses pd_study Pharmacodynamic (PD) Study (if applicable) dose_ranging->pd_study Select Safe Doses data_analysis Data Analysis & PK/PD Modeling pk_study->data_analysis pd_study->data_analysis dose_selection Select Optimal Dose Regimen data_analysis->dose_selection end End: Proceed with Efficacy Studies dose_selection->end

Caption: Experimental workflow for dosage determination in pediatric animal studies.

References

Application Notes & Protocols: Assessing the Bioavailability of Clindamycin Palmitate Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Clindamycin Palmitate Hydrochloride is a water-soluble ester prodrug of the lincosamide antibiotic, clindamycin.[1] Following oral administration, it is rapidly hydrolyzed in vivo to form the antibacterially active clindamycin.[1][2][3] The assessment of its bioavailability is critical to ensure that the formulation delivers the active moiety to the systemic circulation at an appropriate rate and extent to achieve therapeutic efficacy. These application notes provide detailed protocols for in vivo and in vitro methods to assess the bioavailability and bioequivalence of this compound formulations.

In Vivo Bioavailability & Bioequivalence Studies

In vivo studies in healthy human subjects are the gold standard for assessing bioavailability and determining bioequivalence between a test formulation and a reference listed drug (RLD). The primary goal is to compare the pharmacokinetic profiles of clindamycin after administration of equivalent doses.

Logical Workflow for Bioequivalence Study

The following diagram outlines the typical workflow for a clinical bioequivalence study.

cluster_screening Phase 1: Screening cluster_period1 Phase 2: Treatment Period 1 cluster_washout Phase 3: Washout cluster_period2 Phase 4: Treatment Period 2 (Crossover) cluster_analysis Phase 5: Analysis Screening Subject Screening (Inclusion/Exclusion Criteria) Randomization Randomization (Group A / Group B) Screening->Randomization InformedConsent Informed Consent InformedConsent->Screening Dosing1 Single Dose Administration (Group A: Test, Group B: Reference) Randomization->Dosing1 Sampling1 Serial Blood Sampling Dosing1->Sampling1 Washout Washout Period (e.g., 7 days) Sampling1->Washout Dosing2 Single Dose Administration (Group A: Reference, Group B: Test) Washout->Dosing2 Sampling2 Serial Blood Sampling Dosing2->Sampling2 Bioanalysis Quantification of Clindamycin in Plasma Samples Sampling2->Bioanalysis PK_Analysis Pharmacokinetic Analysis (AUC, Cmax, Tmax) Bioanalysis->PK_Analysis Stats Statistical Analysis (90% Confidence Intervals) PK_Analysis->Stats

Caption: Workflow for a randomized, two-period crossover bioequivalence study.
Experimental Protocol: Human Bioequivalence Study

This protocol is based on established guidelines for bioequivalence studies.[4]

Objective: To compare the rate and extent of absorption of a test formulation of this compound with a reference formulation.

Study Design:

  • Design: Single-dose, randomized, two-period, two-sequence crossover study.[4][5]

  • Subjects: Healthy adult male and/or non-pregnant, non-lactating female volunteers.

  • Condition: Fasted state (overnight fast of at least 10 hours).[4]

  • Washout Period: A minimum of 7 days between dosing periods to prevent carry-over effects.[4]

Methodology:

  • Subject Screening: Screen subjects based on inclusion/exclusion criteria, including a full medical history, physical examination, and laboratory tests.

  • Randomization: Randomly assign subjects to one of two treatment sequences (e.g., Test then Reference, or Reference then Test).

  • Dosing (Period 1): Administer a single oral dose of either the test or reference product with a standardized volume of water (e.g., 240 mL). The highest strength of the drug product should be used.[4]

  • Blood Sampling: Collect venous blood samples into labeled tubes (e.g., containing EDTA) at specified time points. A typical schedule would be: pre-dose (0 hr), and at 0.17, 0.33, 0.50, 0.67, 0.83, 1.00, 1.25, 1.50, 2.00, 3.00, 4.00, 6.00, 8.00, 10.00, 12.00, and 14.00 hours post-dose.[4]

  • Sample Processing: Centrifuge the blood samples to separate plasma. Store the plasma samples at -80°C until analysis.[6]

  • Washout: Subjects undergo a washout period of at least 7 days.[4]

  • Dosing (Period 2): Administer the alternate formulation to each subject as per the crossover design.

  • Blood Sampling (Period 2): Repeat the blood sampling schedule as in Period 1.

  • Bioanalysis: Determine the concentration of active clindamycin in the plasma samples using a validated analytical method (e.g., LC-MS/MS, see Section 3).

  • Pharmacokinetic and Statistical Analysis: Calculate pharmacokinetic parameters (AUC, Cmax, Tmax) for each subject. Perform statistical analysis to determine if the 90% confidence intervals for the ratio of the geometric means (Test/Reference) for AUC and Cmax fall within the acceptance range of 80.00% to 125.00%.

Summary of Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for clindamycin from various studies.

ParameterTest Formulation (Value ± SD)Reference Formulation (Value ± SD)Study PopulationCitation
Cmax (µg/mL) 3.1 ± 0.83.4 ± 0.820 Healthy Male Volunteers[5]
AUC(0-∞) (µg·h/mL) 12.2 ± 4.213.1 ± 4.620 Healthy Male Volunteers[5]
Tmax (h) 0.83 ± 0.240.85 ± 0.3420 Healthy Male Volunteers[5]
t½ (h) 2.3 ± 0.42.3 ± 0.620 Healthy Male Volunteers[5]
Relative Bioavailability (AUC) 98.0% ± 16.2%-Healthy Chinese Male Volunteers[7]
Relative Bioavailability (AUC) 97.2% ± 20.3%-Healthy Chinese Male Volunteers[7]

In Vitro Dissolution Testing

In vitro dissolution testing is a crucial quality control tool and can provide insights into the formulation's potential in vivo performance.

Experimental Protocol: Dissolution Test

This protocol is adapted from methods developed for this compound oral formulations.[8][9]

Objective: To determine the rate and extent of drug release from a solid oral dosage form (e.g., tablets, granules for suspension).

Apparatus & Conditions:

  • Apparatus: USP Apparatus 2 (Paddle).[8][9]

  • Dissolution Medium: 0.4% Sodium Dodecyl Sulfate (SDS) solution.[8][9]

  • Volume: 900 mL.

  • Temperature: 37 ± 0.5°C.

  • Rotation Speed: 75 rpm.[8][9]

Methodology:

  • Medium Preparation: Prepare and de-aerate the dissolution medium.

  • Apparatus Setup: Assemble the dissolution apparatus and allow the medium to equilibrate to 37 ± 0.5°C.

  • Sample Introduction: Place one dosage unit (e.g., one tablet) into each dissolution vessel.

  • Sampling: Withdraw aliquots of the dissolution medium (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 20, 30, 45 minutes).

  • Sample Preparation: Immediately filter the samples through a suitable filter (e.g., 0.45 µm). Dilute with dissolution medium if necessary to fall within the calibration range of the analytical method.

  • Analysis: Quantify the amount of this compound dissolved using a validated HPLC-UV method (see Section 3).

Analytical Quantification of Clindamycin

Accurate and precise quantification of clindamycin in biological matrices (e.g., plasma) and dissolution media is fundamental to bioavailability assessment. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is commonly employed.[10][11]

Prodrug Hydrolysis and Analytical Measurement

This diagram illustrates the conversion of the inactive prodrug to the active form, which is the analyte measured in bioavailability studies.

CPH Clindamycin Palmitate HCl (Oral Administration) Hydrolysis In Vivo Hydrolysis (Gastrointestinal Tract / Liver) CPH->Hydrolysis Active Active Clindamycin (Systemic Circulation) Hydrolysis->Active Sample Plasma Sample Collection Active->Sample Analysis LC-MS/MS Quantification of Active Clindamycin Sample->Analysis

Caption: Conversion pathway from inactive prodrug to analytically measured clindamycin.
Protocol: Clindamycin Quantification in Plasma by HPLC

This protocol provides a general framework for quantifying clindamycin in plasma. Specific parameters may require optimization.

Objective: To accurately measure the concentration of clindamycin in plasma samples obtained from in vivo studies.

Methodology:

  • Sample Preparation (Protein Precipitation): [10]

    • Thaw plasma samples to room temperature.

    • To a 100 µL aliquot of plasma in a microcentrifuge tube, add an internal standard (e.g., lincomycin or phenobarbitone).[10][12]

    • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.[10]

    • Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean vial for analysis.

  • Chromatographic Conditions:

    • The table below provides example HPLC conditions compiled from various validated methods.

ParameterHPLC-UV MethodLC-MS/MS Method
Column Reversed-phase C18 (e.g., 250x4.6mm, 5µm)[10]Reversed-phase C18[12]
Mobile Phase 0.02M Disodium hydrogen phosphate buffer (pH 2.9) and Acetonitrile (71:29 v/v)[10]Gradient of 1% formic acid in water and 1% formic acid in acetonitrile[12]
Flow Rate 1.5 mL/min[10]0.5 mL/min
Detection UV at 195 nm[10] or 204 nm[6]Tandem Mass Spectrometry (MS/MS)[12]
Monitored Transitions N/AClindamycin: m/z 425.3 > 377.3; Lincomycin (IS): m/z 407 > 359[12]
Linearity Range 0.5 - 20 µg/mL[10]0.5 - 100 µg/mL (plasma)[12]
Limit of Quantification 0.2 µg/mL[10]0.5 µg/mL (plasma)[12]
  • Analysis:

    • Inject the prepared sample supernatant into the HPLC system.

    • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of calibration standards.

    • Determine the concentration of clindamycin in the unknown samples by interpolating from the calibration curve.

References

Application Notes and Protocols: Experimental Design for Studying Clindamycin Palmitate Hydrochloride Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Clindamycin Palmitate Hydrochloride is an oral prodrug that is rapidly hydrolyzed in the gastrointestinal tract to its active form, clindamycin.[1][2] Clindamycin is a lincosamide antibiotic that demonstrates efficacy against a range of susceptible bacteria, including anaerobic bacteria, streptococci, pneumococci, and staphylococci.[3][4] Its primary use is reserved for patients with penicillin allergies or when other antibiotics are deemed inappropriate.[5][6] The mechanism of action involves the inhibition of bacterial protein synthesis. Clindamycin binds to the 23S RNA of the 50S ribosomal subunit, which interferes with the translocation step of protein elongation and ultimately halts the synthesis of essential proteins required for bacterial growth and replication.[1][2][7] While generally considered bacteriostatic, it may exhibit bactericidal activity depending on the drug concentration, infection site, and the specific organism.[2]

This document provides detailed protocols for evaluating the in vitro and in vivo efficacy of this compound. The described experimental designs are fundamental for preclinical assessment, understanding its spectrum of activity, and determining effective concentrations against clinically relevant pathogens.

Mechanism of Action

This compound must first be converted to its active form, clindamycin, to exert its antibacterial effect. Once active, it targets the bacterial ribosome to inhibit protein synthesis.

cluster_0 Host System (In Vivo) cluster_1 Bacterial Cell Prodrug Clindamycin Palmitate Hydrochloride (Oral) Hydrolysis Rapid Hydrolysis (GI Tract) Prodrug->Hydrolysis Ingestion Active Clindamycin (Active Form) Hydrolysis->Active Metabolic Conversion Ribosome 50S Ribosomal Subunit Active->Ribosome Binds to 23S RNA ProteinSynth Protein Synthesis (Translocation Step) Ribosome->ProteinSynth Inhibition Inhibition of Protein Synthesis Ribosome->Inhibition Blocks Translocation ProteinSynth->Inhibition Growth Bacterial Growth & Replication Halted Inhibition->Growth

Diagram 1: Mechanism of action for this compound.

Overall Experimental Workflow

The evaluation of antibiotic efficacy follows a logical progression from initial in vitro screening to more complex in vivo validation. This workflow ensures a comprehensive understanding of the compound's antimicrobial properties.

start Start: Select Test Strains (e.g., S. aureus, S. pyogenes) mic Protocol 1: In Vitro MIC Assay (Broth Microdilution) start->mic Initial Susceptibility mbc Protocol 2: In Vitro MBC Assay (Subculture from MIC) mic->mbc Determine Bactericidal Concentration in_vivo_prep Prepare for In Vivo Study (Animal Acclimatization, Ethics Approval) mbc->in_vivo_prep Proceed if In Vitro Activity is Confirmed in_vivo_model Protocol 3: In Vivo Efficacy Study (Murine Thigh Infection Model) in_vivo_prep->in_vivo_model Initiate Animal Model data_analysis Data Analysis & Interpretation (CFU Reduction, Dose-Response) in_vivo_model->data_analysis Collect Tissue Samples conclusion Conclusion on Efficacy data_analysis->conclusion

Diagram 2: High-level workflow for assessing antibiotic efficacy.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of clindamycin that visibly inhibits the growth of a microorganism. The broth microdilution method is described, conforming to CLSI standards.[8][9][10]

Materials:

  • This compound (hydrolyzed to clindamycin for testing)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB), supplemented as needed for fastidious organisms

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, clinical isolates)

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Inoculum Preparation:

    • Aseptically pick 3-5 well-isolated colonies of the test bacterium from an overnight agar plate.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Prepare the final inoculum by diluting this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[9]

  • Drug Dilution Series:

    • Prepare a stock solution of active clindamycin in a suitable solvent.

    • Perform serial two-fold dilutions of clindamycin in MHB across the wells of the 96-well plate to achieve a range of concentrations (e.g., 64 µg/mL down to 0.06 µg/mL).

    • Reserve one column for a positive control (inoculum in MHB, no drug) and another for a negative/sterility control (MHB only).

  • Inoculation:

    • Add 100 µL of the standardized bacterial inoculum to each well containing the drug dilutions and the positive control well. The final volume in each well should be 200 µL.[11]

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours under ambient air conditions.[11]

  • Interpretation:

    • Following incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of clindamycin at which there is no visible growth (i.e., the first clear well).[12][13]

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is performed after the MIC is determined and establishes the lowest drug concentration that kills ≥99.9% of the initial bacterial inoculum.[14][15]

Materials:

  • MIC plate from Protocol 1

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Micropipettes and sterile tips

  • Sterile spreaders or loops

  • Incubator (35°C ± 2°C)

Procedure:

  • Subculturing:

    • From each well in the MIC plate that showed no visible growth (the MIC well and all wells with higher concentrations), aspirate a 10-100 µL aliquot.[11]

    • Spot-inoculate or spread the aliquot onto a quadrant of a fresh MHA plate that contains no antibiotic.

    • Also, plate an aliquot from the positive control well (after appropriate dilution) to confirm the initial inoculum count.

  • Incubation:

    • Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.

  • Interpretation:

    • Count the number of colonies (CFU) on each quadrant of the MHA plates.

    • The MBC is the lowest concentration of clindamycin that results in a ≥99.9% (or 3-log₁₀) reduction in CFU compared to the initial inoculum count.[15][16]

Protocol 3: In Vivo Efficacy in a Murine Thigh Infection Model

This model is widely used to evaluate the in vivo efficacy of antimicrobial agents against localized bacterial infections.[17][18]

Materials:

  • Female ICR or CD-1 mice (6-8 weeks old)

  • Cyclophosphamide (for inducing neutropenia)

  • Test pathogen (Staphylococcus aureus, clinical isolate with known clindamycin MIC)

  • This compound for oral gavage

  • Sterile saline or PBS

  • Anesthetic (e.g., isoflurane)

  • Tissue homogenizer

  • Sterile surgical tools

Procedure:

  • Induction of Neutropenia (Optional but Recommended):

    • Administer cyclophosphamide intraperitoneally on days -4 and -1 relative to infection to induce a neutropenic state, which allows for more robust bacterial growth and a clearer assessment of antibiotic efficacy.

  • Infection:

    • On day 0, anesthetize the mice.

    • Inject a 0.1 mL volume of the bacterial suspension (e.g., 10⁶ CFU of S. aureus) directly into the thigh muscle of one hind leg.

  • Treatment:

    • Begin treatment 2 hours post-infection.

    • Administer this compound via oral gavage. Create multiple treatment groups with varying doses (e.g., 10, 50, 100 mg/kg/day) and a vehicle control group (placebo). Dosing can be administered once or multiple times daily (e.g., every 8 or 12 hours) for 24-48 hours.[17]

  • Endpoint and Analysis:

    • At a predetermined time point (e.g., 24 hours after the start of treatment), euthanize the mice.

    • Aseptically excise the infected thigh muscle.

    • Weigh the tissue, homogenize it in a known volume of sterile saline, and perform serial dilutions.

    • Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar) to determine the number of viable bacteria.

  • Interpretation:

    • Calculate the bacterial load as log₁₀ CFU per gram of thigh tissue.

    • Compare the bacterial loads between the treated groups and the vehicle control group. Efficacy is demonstrated by a statistically significant, dose-dependent reduction in bacterial counts.

Data Presentation

Quantitative data from the described experiments should be summarized in clear, concise tables to facilitate comparison and interpretation.

Table 1: Example In Vitro Susceptibility Data for Clindamycin

Bacterial StrainSourceMIC (µg/mL)MBC (µg/mL)Interpretation
Staphylococcus aureus ATCC 29213QC Strain0.1250.25Susceptible
Staphylococcus aureus (MRSA)Clinical Isolate>64>64Resistant
Streptococcus pyogenesClinical Isolate≤0.060.125Susceptible
Bacteroides fragilisClinical Isolate0.54Susceptible

Table 2: Example In Vivo Efficacy Data from Murine Thigh Infection Model (S. aureus)

Treatment Group (Oral Gavage)Dose (mg/kg/day)N (mice/group)Mean Bacterial Load (log₁₀ CFU/g thigh) ± SDReduction vs. Control (log₁₀ CFU/g)
Vehicle Control0107.85 ± 0.21-
Clindamycin Palmitate HCl10106.50 ± 0.351.35
Clindamycin Palmitate HCl50104.25 ± 0.413.60
Clindamycin Palmitate HCl100102.15 ± 0.285.70
0-Hour Control (at infection)-54.50 ± 0.15-

References

Troubleshooting & Optimization

Technical Support Center: Enhancing In Vitro Solubility of Clindamycin Palmitate Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments involving Clindamycin Palmitate Hydrochloride (CPH).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound (CPH) is a water-soluble hydrochloride salt of the palmitate ester of clindamycin.[1][2] It is a prodrug that is inactive in vitro but is rapidly hydrolyzed in vivo to the active antibiotic, clindamycin.[2] While described as "water-soluble," its aqueous solubility is highly dependent on pH, which can pose significant challenges for in vitro assay consistency and the development of liquid formulations.[3]

Q2: What are the known solubility values for this compound in common solvents?

A2: The solubility of CPH varies in different solvents. Below is a summary of reported solubility data.

SolventSolubilityTemperatureReference
Water~200 mg/mL (1 g in 5 mL)Not Specified[4]
Water100 mg/mL25°C[5]
Ethanol250-333 mg/mLNot Specified[4]
Ethanol100 mg/mL25°C[5]
DMSO100 mg/mL25°C[5]
MethanolFreely SolubleNot Specified[3]
AcetonitrileFreely SolubleNot Specified[3]

Q3: How does pH impact the aqueous solubility of this compound?

A3: CPH is an amphiphilic molecule, and its aqueous solubility is significantly influenced by pH.[3] It is practically insoluble at a pH of 5.8 or higher. As the pH decreases below 3.7, its solubility dramatically increases due to the formation of micelles.[3]

pHAqueous SolubilityReference
7.4<0.0002 mg/mL[3]
5.8~0.001 mg/mL[6]
4.00.238 mg/mL[3]
3.6up to 50 mg/mL (with micelle formation)[3]

Q4: What is the Critical Micelle Concentration (CMC) of this compound?

A4: this compound forms micelles in aqueous solutions at concentrations above its Critical Micelle Concentration (CMC), which is approximately 2.2 x 10⁻³ M.[7][8] Below this concentration, dilution of micellar solutions can lead to turbidity as the unionized drug, which has low water solubility, phases out of solution.[7][8]

Troubleshooting Guide: Common Solubility Issues

This guide provides solutions to common problems encountered when working with this compound in vitro.

Issue 1: Precipitation or cloudiness observed in aqueous buffer.
  • Cause: The pH of your buffer is likely too high (above 4.0), leading to the precipitation of the less soluble free base form of CPH.

  • Solution:

    • pH Adjustment: Lower the pH of your aqueous buffer to below 3.7. A buffer at pH 3.0 is a good starting point.[3]

    • Verification: Always measure the final pH of your solution after dissolving the CPH, as the compound itself can slightly alter the pH.

Issue 2: Inconsistent results in cell-based assays.
  • Cause: Poor solubility or precipitation of CPH in the cell culture medium can lead to variable concentrations of the active compound reaching the cells.

  • Solution:

    • Use of Co-solvents: Prepare a concentrated stock solution of CPH in a water-miscible organic solvent like DMSO or ethanol, where it is more soluble.[5] Serially dilute the stock solution in your culture medium to the final desired concentration, ensuring the final concentration of the organic solvent is low enough to not affect the cells (typically <0.5%).

    • Solubility Testing in Media: Before conducting your experiment, perform a preliminary solubility test of CPH in your specific cell culture medium to determine the highest concentration that remains in solution.

Issue 3: Difficulty dissolving CPH powder directly into an aqueous solution.
  • Cause: CPH can be slow to dissolve, especially at concentrations approaching its solubility limit.

  • Solution:

    • Sonication: Use a sonicator to aid in the dissolution process.[9]

    • Gentle Heating: Gently warm the solution in a water bath. However, be cautious about the thermal stability of CPH and avoid excessive heat.

    • Wetting the Powder: First, create a slurry of the CPH powder with a small amount of a suitable organic solvent (e.g., ethanol) before adding the bulk of the aqueous solvent. This can help to overcome surface tension and facilitate dissolution.

Experimental Protocols for Improving Solubility

Here are detailed methodologies for common techniques to enhance the solubility of this compound for in vitro experiments.

Protocol 1: pH Adjustment

This is the most straightforward method for enhancing the aqueous solubility of CPH.

Materials:

  • This compound powder

  • Purified water

  • Acidic buffer components (e.g., citrate buffer, phosphate buffer)

  • pH meter

  • Magnetic stirrer and stir bar

  • Volumetric flasks

Procedure:

  • Prepare an acidic buffer solution with a target pH between 3.0 and 3.5.

  • Accurately weigh the desired amount of CPH powder.

  • Add the CPH powder to the acidic buffer in a volumetric flask.

  • Place the flask on a magnetic stirrer and stir until the powder is completely dissolved.

  • If necessary, use a sonicator to aid dissolution.

  • Once dissolved, adjust the final volume with the buffer.

  • Verify the final pH of the solution using a calibrated pH meter.

Protocol 2: Use of Co-solvents

This method is ideal for preparing concentrated stock solutions.

Materials:

  • This compound powder

  • DMSO or Ethanol (analytical grade)

  • Vortex mixer

  • Microcentrifuge tubes or vials

Procedure:

  • Accurately weigh the CPH powder and place it in a suitable tube or vial.

  • Add the required volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 100 mg/mL).

  • Vortex the mixture vigorously until the CPH is completely dissolved.

  • Visually inspect the solution for any undissolved particles. If present, continue vortexing or briefly sonicate.

  • Store the stock solution at an appropriate temperature (refer to the manufacturer's guidelines, typically -20°C for long-term storage).

  • For experiments, dilute the stock solution into the aqueous medium to the final working concentration.

Protocol 3: Use of Surfactants

Surfactants can increase the solubility of CPH, particularly in dissolution studies.

Materials:

  • This compound powder

  • Aqueous buffer (e.g., phosphate buffer, pH 6.8)

  • Surfactant (e.g., Sodium Dodecyl Sulfate - SDS, Poloxamer 188)

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare the aqueous buffer of the desired pH.

  • Add the surfactant to the buffer and stir until it is completely dissolved. A common concentration for dissolution media is 0.4% SDS.[10]

  • Add the CPH powder to the surfactant-containing buffer.

  • Stir the mixture until the CPH is dissolved. The time to dissolution will depend on the concentration of CPH and the surfactant.

Protocol 4: Complexation with Cyclodextrins

Cyclodextrins can form inclusion complexes with drug molecules, thereby increasing their aqueous solubility.

Materials:

  • This compound powder

  • β-Cyclodextrin or a derivative like Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Purified water or buffer

  • Magnetic stirrer and stir bar

  • Mortar and pestle (for kneading method)

Procedure (Kneading Method):

  • Accurately weigh the CPH powder and the cyclodextrin (a 1:1 molar ratio is a common starting point).

  • Place the cyclodextrin in a mortar and add a small amount of water or ethanol-water mixture to form a paste.

  • Gradually add the CPH powder to the paste and knead for a specified period (e.g., 30-60 minutes).

  • Dry the resulting solid mass in an oven at a controlled temperature or under a vacuum.

  • The resulting powder is the CPH-cyclodextrin complex, which can then be dissolved in an aqueous medium.

Visualizing Experimental Workflows

To aid in understanding the experimental processes, the following diagrams illustrate the logical steps for solubility enhancement.

G cluster_start Initial State cluster_methods Solubility Enhancement Methods cluster_result Outcome start CPH Powder ph_adjust pH Adjustment (Aqueous Buffer < pH 4) start->ph_adjust cosolvent Co-solvent (DMSO, Ethanol) start->cosolvent surfactant Surfactant (e.g., SDS) start->surfactant cyclodextrin Complexation (e.g., HP-β-CD) start->cyclodextrin result Solubilized CPH for In Vitro Experiments ph_adjust->result cosolvent->result surfactant->result cyclodextrin->result

Caption: Workflow for CPH Solubility Enhancement.

G cluster_troubleshooting Troubleshooting Logic issue Precipitation in Aqueous Solution? check_ph Check pH issue->check_ph Yes use_cosolvent Use Co-solvent Stock issue->use_cosolvent Yes adjust_ph Adjust pH < 4.0 check_ph->adjust_ph prepare_stock Prepare Stock in DMSO/Ethanol use_cosolvent->prepare_stock dissolved Problem Solved adjust_ph->dissolved prepare_stock->dissolved

Caption: Troubleshooting Precipitation Issues.

References

Technical Support Center: Optimization of Clindamycin Palmitate Hydrochloride Dosage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of Clindamycin Palmitate Hydrochloride dosage for specific pathogens.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a prodrug that, after oral administration, is hydrolyzed in the gastrointestinal tract and liver to its active form, clindamycin.[1][2] Clindamycin then inhibits bacterial protein synthesis by reversibly binding to the 50S ribosomal subunit of bacteria.[1][2] This action is primarily bacteriostatic, meaning it inhibits bacterial growth and reproduction, but it can be bactericidal depending on the concentration, infection site, and the specific pathogen.[2][3]

Q2: Which pathogens are generally susceptible to clindamycin?

Clindamycin is effective against a range of bacteria, particularly Gram-positive cocci and anaerobic bacteria.[1] This includes:

  • Staphylococcus aureus (including some methicillin-resistant strains, MRSA)[1]

  • Streptococcus species[1]

  • Pneumococci

  • Anaerobic bacteria such as Bacteroides fragilis[1][4]

Q3: What are the known mechanisms of resistance to clindamycin?

Bacterial resistance to clindamycin can occur through several mechanisms:

  • Target site modification: This is the most common mechanism and often involves the methylation of the 23S ribosomal RNA, which prevents clindamycin from binding to the 50S ribosomal subunit.[5][6] This can lead to cross-resistance with macrolides and streptogramin B (the MLSB phenotype).[5][7]

  • Inducible resistance: Some bacteria, like certain strains of S. aureus, may appear susceptible to clindamycin in vitro but can develop resistance during therapy, especially in the presence of macrolides like erythromycin.[8][9] This is known as inducible MLSB (iMLSB) resistance and can be detected using a D-zone test.[7]

  • Active efflux: Some bacteria possess efflux pumps that actively transport clindamycin out of the cell, preventing it from reaching its ribosomal target.[9]

  • Enzymatic inactivation: Though less common, some bacteria can produce enzymes that inactivate clindamycin.[6]

Q4: How should this compound be prepared for in vivo animal studies?

This compound for oral solution can be reconstituted with water.[10][11] For research purposes, it is crucial to ensure a uniform and stable suspension. It is recommended to prepare the working solution for in vivo experiments freshly on the same day of use. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]

Troubleshooting Guides

In Vitro Susceptibility Testing (MIC Assays)
Problem Possible Cause(s) Troubleshooting Steps
Inconsistent MIC values for the same strain Inoculum density is not standardized.Ensure the bacterial suspension is adjusted to a 0.5 McFarland standard.[12]
Improper incubation conditions.Incubate plates at 35°C for 16-20 hours.[13]
Contamination of the bacterial culture.Use fresh, pure colonies for inoculum preparation.
Trailing endpoints in broth microdilution Some bacteria exhibit trailing growth with bacteriostatic antibiotics.The MIC should be read at the lowest concentration where significant inhibition of growth is observed (e.g., 80% inhibition).[9][14]
"D-zone" test is negative, but in vivo treatment fails The distance between the erythromycin and clindamycin disks is incorrect.Ensure the disks are placed 15-26 mm apart (edge to edge) for S. aureus.[13]
The specific strain may have a different resistance mechanism not detected by the D-zone test.Consider molecular methods to detect resistance genes.
In Vivo Animal Studies
Problem Possible Cause(s) Troubleshooting Steps
Unexpected toxicity or adverse effects in animals High dosage or incorrect formulation.Review the dosage calculations and ensure the formulation is appropriate for the animal model. Gastrointestinal upset is a known side effect.[4][15]
Rapid intravenous administration.For IV administration, dilute the drug and infuse slowly to avoid hypotension and cardiac issues.[16]
Poor in vivo efficacy despite low in vitro MIC Inducible resistance developed during treatment.Test the isolates recovered from the animals for clindamycin resistance.
Poor bioavailability or rapid metabolism in the animal model.Conduct pharmacokinetic studies to determine the drug concentration in the animals' plasma and tissues.[3][17]
The animal model is not appropriate for the infection being studied.Ensure the chosen animal model accurately reflects the human disease state.
Analytical Methods (HPLC)
Problem Possible Cause(s) Troubleshooting Steps
Variable retention times Fluctuations in column temperature.Use a column oven to maintain a consistent temperature.[18][19]
Changes in mobile phase composition.Prepare fresh mobile phase daily and ensure proper mixing.[18][19]
Air bubbles in the system.Degas the mobile phase and purge the pump.[18][19]
Broad or tailing peaks Column contamination or degradation.Use a guard column and flush the analytical column regularly.[20]
Inappropriate mobile phase pH for the analyte.Adjust the mobile phase pH to ensure consistent ionization of clindamycin.[21]
Sample solvent is too strong.Whenever possible, dissolve the sample in the mobile phase.[20]

Quantitative Data Summary

Table 1: Minimum Inhibitory Concentration (MIC) Values for Clindamycin against Selected Pathogens

PathogenMIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureus (MRSA)0.25>2
Staphylococcus aureus (MSSA)0.120.25
Streptococcus pyogenes (Group A Strep)≤0.120.25
Streptococcus pneumoniae≤0.120.5
Bacteroides fragilis group2>32

Note: MIC values can vary significantly based on geographic location and specific strains. Local surveillance data should be consulted.

Table 2: Pharmacokinetic Parameters of Clindamycin in Preclinical Models

Animal ModelDose and RouteCmax (µg/mL)Tmax (h)Half-life (h)Bioavailability (%)
Rat150 mg/kg oral2.50.52.828.2[3]
Dog11 mg/kg oral3.92.04.4~75
Cat11 mg/kg oral3.31.04.9~73

Experimental Protocols

Protocol 1: Broth Microdilution for MIC Determination (CLSI Guidelines)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[9][22]

  • Prepare Clindamycin Stock Solution: Dissolve this compound in an appropriate solvent (e.g., water or DMSO) to a high concentration (e.g., 1280 µg/mL).

  • Prepare Microtiter Plates: Serially dilute the clindamycin stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of final concentrations (e.g., 0.06 to 128 µg/mL).

  • Prepare Bacterial Inoculum: From a fresh culture plate, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate Plates: Add the standardized bacterial inoculum to each well of the microtiter plate containing the clindamycin dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air.

  • Determine MIC: The MIC is the lowest concentration of clindamycin that completely inhibits visible bacterial growth.

Protocol 2: In Vivo Efficacy in a Murine Thigh Infection Model

This protocol is a general guideline for assessing the in vivo efficacy of clindamycin.

  • Animal Model: Use specific-pathogen-free mice (e.g., female ICR mice, 6-8 weeks old). Render the mice neutropenic by intraperitoneal injection of cyclophosphamide.

  • Bacterial Strain: Use a clinically relevant strain of bacteria (e.g., S. aureus) with a known clindamycin MIC.

  • Infection: Prepare a bacterial suspension in sterile saline. Inject a defined inoculum (e.g., 10^6 CFU) into the thigh muscle of each mouse.

  • Drug Preparation and Administration: Reconstitute this compound for oral solution with sterile water to the desired concentration. Administer the solution orally to the mice via gavage at specific time points post-infection.

  • Endpoint Assessment: At various time points after treatment, euthanize the mice. Aseptically remove the infected thigh muscle, homogenize it in sterile saline, and perform serial dilutions for bacterial enumeration (CFU counting) on appropriate agar plates.

  • Data Analysis: Compare the bacterial load (log10 CFU/thigh) in the treated groups to the untreated control group to determine the efficacy of the clindamycin dosage regimen.

Visualizations

Signaling Pathways and Logical Relationships

Clindamycin_Mechanism_and_Resistance cluster_drug Clindamycin Action cluster_resistance Resistance Mechanisms Clindamycin Clindamycin 50S_Ribosome Bacterial 50S Ribosomal Subunit Protein_Synthesis Protein Synthesis Bacterial_Growth Bacterial Growth Inhibition Target_Modification Target Site Modification (erm genes) Efflux_Pump Active Efflux (msrA gene) Drug_Inactivation Enzymatic Inactivation

Dosage_Optimization_Workflow

Clindamycin_Host_Immune_Modulation

References

Technical Support Center: Overcoming Challenges in Clindamycin Palmitate Hydrochloride Formulation for Lab Use

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the laboratory formulation of Clindamycin Palmitate Hydrochloride (CPH). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental formulation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when formulating this compound for lab use?

A1: The main hurdles in CPH formulation include its highly pH-dependent solubility, unpleasant taste and odor, potential for hydrolysis and degradation, and the need for robust analytical methods to ensure potency and stability.[1][2][3]

Q2: Why is the solubility of CPH so variable?

A2: CPH is an amphiphilic molecule, meaning it has both hydrophobic (palmitate chain) and hydrophilic (clindamycin hydrochloride) parts.[1] This dual nature leads to the formation of micelles in aqueous solutions. Its solubility is highly dependent on pH, being reasonably soluble in acidic conditions (below pH 3.7) and practically insoluble in less acidic to neutral conditions (above pH 3.7).[1]

Q3: What are some effective strategies for taste-masking CPH in oral formulations?

A3: Several techniques can be employed to mask the bitter taste of CPH. These include the use of flavor enhancers, microencapsulation with polymers, complexation with ion-exchange resins like Amberlite IRP 69, and the addition of polyhydric alcohols.[2][4] Simple approaches like using chocolate or caramel syrups have also been anecdotally reported.[5][6]

Q4: What is the optimal pH for ensuring the stability of a CPH solution?

A4: CPH exhibits maximum stability in the pH range of 3 to 5.[7] Outside this range, it is more susceptible to degradation through pathways such as hydrolysis of the thioglycoside linkage or scission of the 7-(S)-Cl group.[7]

Q5: Are there established analytical methods for testing CPH formulations?

A5: Yes, several validated High-Performance Liquid Chromatography (HPLC) methods are available for the determination of CPH in drug substances and oral solutions.[1][8][9] These methods are crucial for assay, impurity analysis, and stability studies.

Troubleshooting Guides

Issue 1: Poor Solubility and Precipitation

Symptom: The CPH powder does not dissolve completely in the aqueous vehicle, or precipitation occurs over time.

Possible Causes:

  • The pH of the formulation is too high (above 3.7).[1]

  • The concentration of CPH exceeds its solubility limit at the given pH.

  • Presence of high concentrations of inorganic salts, which can reduce CPH solubility.[1]

Solutions:

  • Adjust pH: Lower the pH of the aqueous vehicle to below 3.7, ideally within the optimal stability range of 3-5, using a suitable buffer (e.g., potassium phosphate buffer).[1][7]

  • Consider Co-solvents: CPH is freely soluble in methanol and acetonitrile.[1] Depending on the application, the use of a co-solvent system may be appropriate.

  • Monitor Ionic Strength: Be mindful of the concentration of inorganic salts in your formulation, as they can negatively impact CPH solubility.[1]

Issue 2: Unpalatable Formulation for Animal Studies

Symptom: Animals refuse to ingest the formulated CPH, leading to inconsistent dosing.

Possible Causes:

  • The inherent bitter taste and unpleasant odor of CPH.[2]

Solutions:

  • Incorporate Sweeteners and Flavors: Add sweeteners like sucrose and flavoring agents. Cherry flavor is commonly used in commercial pediatric formulations.[10]

  • Use Taste-Masking Excipients:

    • Polyhydric Alcohols: Include polyhydric alcohols in the formulation.[2]

    • Ion-Exchange Resins: Form a complex of CPH with an ion-exchange resin such as Amberlite IRP 69. This has been shown to be an effective taste-masking method.[4]

  • Food Masking: For preclinical studies, mixing the formulation with a small amount of palatable food, such as chocolate syrup or fruit-flavored oatmeal, may improve acceptance.[5][6]

Issue 3: Degradation of CPH in Solution

Symptom: Loss of potency in the CPH formulation over a short period, as determined by HPLC analysis.

Possible Causes:

  • The pH of the solution is outside the optimal stability range of 3-5.[7]

  • Improper storage conditions (e.g., elevated temperature, refrigeration of reconstituted solution).[11]

  • Incompatible excipients.

Solutions:

  • Maintain Optimal pH: Ensure the formulation is buffered to a pH between 3 and 5.[7]

  • Storage Conditions: Store CPH solutions at a controlled room temperature of 20° to 25°C (68° to 77°F).[12] Do not refrigerate the reconstituted solution, as this can cause thickening.[11]

  • Excipient Compatibility: While specific excipient incompatibilities are not widely reported, it is good practice to perform compatibility studies with any new excipients.

Data Presentation

Table 1: pH-Dependent Solubility of this compound

pHSolubility (mg/mL)Notes
< 3.753.2Micelle formation contributes to higher solubility.[1]
4.00.238Solubility significantly decreases as pH increases.[1]
5.80.001Practically insoluble.[1]
7.4< 0.0002Extremely insoluble in its free base form.[1]

Table 2: Example HPLC Method Parameters for CPH Analysis

ParameterMethod 1[1][8]Method 2[9][13]
Column Phenomenex Zorbax (Luna) cyano column (150 × 4.6 mm, 5 µm)Waters X-terra RP18 (250 mm, 4.6 mm, 5 µm)
Mobile Phase Potassium phosphate buffer (5 mM, pH 3.0)—acetonitrile—tetrahydrofuran (20:75:5, v/v/v)0.5% Triethylamine in 1:9 (v/v) water:methanol, adjusted to pH 5.0 with orthophosphoric acid
Flow Rate 1 mL/min1.5 mL/min
Detection UV at 210 nmUV at 210 nm
Column Temp. 25°CNot specified
Injection Vol. Not specified20 µL
Linearity Range 15 - 500 µg/mLNot specified

Experimental Protocols

Protocol 1: Preparation of a Buffered CPH Solution for In Vitro Testing

  • Prepare Buffer: Prepare a 5 mM potassium phosphate buffer and adjust the pH to 3.0 using phosphoric acid.

  • Dissolution: Weigh the required amount of CPH powder and add it to the buffer with continuous stirring.

  • Gentle Heating (Optional): If dissolution is slow, gentle warming (not exceeding 40°C) can be applied.

  • Volume Adjustment: Once fully dissolved, allow the solution to cool to room temperature and adjust to the final volume with the buffer.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any particulates.

  • Storage: Store the final solution at controlled room temperature (20-25°C).[12]

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Potency Assay

This protocol is based on a validated method for CPH analysis.[1][8]

  • Equipment: HPLC system with a UV detector, Phenomenex Zorbax (Luna) cyano column (150 × 4.6 mm, 5 µm).

  • Mobile Phase Preparation: Prepare a mobile phase consisting of potassium phosphate buffer (5 mM, pH 3.0), acetonitrile, and tetrahydrofuran in a 20:75:5 (v/v/v) ratio.

  • Standard Preparation: Prepare a stock solution of CPH reference standard (e.g., 1 mg/mL) in the mobile phase. Create a series of calibration standards by diluting the stock solution to concentrations ranging from 15 to 500 µg/mL.

  • Sample Preparation: Dilute the formulated CPH sample with the mobile phase to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Set the flow rate to 1.0 mL/min.

    • Maintain the column temperature at 25°C.

    • Set the UV detector to 210 nm.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: Determine the concentration of CPH in the sample by comparing its peak area to the calibration curve generated from the standard solutions.

Visualizations

Formulation_Troubleshooting_Workflow start Start: CPH Formulation Issue issue_sol Poor Solubility / Precipitation start->issue_sol issue_taste Poor Palatability start->issue_taste issue_stability Degradation / Potency Loss start->issue_stability check_ph Check pH of Formulation issue_sol->check_ph add_tastemask Add Taste-Masking Agents (e.g., Flavors, Sweeteners, Resins) issue_taste->add_tastemask check_storage Verify Storage Conditions (20-25°C, No Refrigeration) issue_stability->check_storage adjust_ph Adjust pH to < 3.7 check_ph->adjust_ph pH > 3.7 end_bad Re-evaluate Formulation Strategy check_ph->end_bad pH is correct (Consider concentration/salts) end_good Formulation Optimized adjust_ph->end_good add_tastemask->end_good check_ph_stability Check Formulation pH (Optimal: 3-5) check_storage->check_ph_stability Storage OK check_storage->end_bad Storage Incorrect check_ph_stability->adjust_ph pH out of range check_ph_stability->end_good pH is Optimal

Caption: Troubleshooting workflow for common CPH formulation issues.

Caption: Relationship between pH and CPH solubility.

References

Minimizing Clindamycin Palmitate Hydrochloride precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the precipitation of Clindamycin Palmitate Hydrochloride (CPH) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in water a concern?

A1: this compound is a water-soluble hydrochloride salt of the palmitic acid ester of clindamycin, an antibiotic.[1][2] While the salt form enhances water solubility, CPH is an amphiphilic molecule due to the hydrophobic palmitate chain.[1] This can lead to complex solubility behavior and a tendency to precipitate out of aqueous solutions under certain conditions, which can impact the accuracy and reproducibility of experiments.

Q2: What are the key factors that influence the solubility of CPH in aqueous solutions?

A2: The primary factors influencing CPH solubility are:

  • pH: CPH solubility is highly dependent on pH. It is significantly more soluble in acidic conditions and practically insoluble in neutral to alkaline solutions.[1]

  • Concentration and Micelle Formation: Above a certain concentration, known as the critical micelle concentration (CMC), CPH molecules aggregate to form micelles, which greatly enhances its solubility.[3][4] Diluting a concentrated solution below the CMC can trigger precipitation.[4]

  • Temperature: While specific data is limited, temperature can influence the solubility of CPH. One study notes an unusually high solubility at 25°C due to micelle formation.[3]

  • Ionic Strength: The presence of other ions in the solution can decrease the solubility of CPH, a phenomenon known as "salting out."[3]

Q3: What is the Critical Micelle Concentration (CMC) of this compound?

A3: this compound forms micelles in aqueous solutions at concentrations above approximately 2.2 x 10⁻³ M.[4] Below this concentration, the formation of micelles is unlikely, and the solubility is significantly lower.

Troubleshooting Guide

Issue: I am observing precipitation or turbidity in my CPH solution.

This guide will help you identify the potential cause of precipitation and provide solutions to resolve the issue.

Step 1: Assess the pH of Your Solution

The pH of the aqueous solution is the most critical factor for maintaining CPH solubility.

Recommended Action: Measure the pH of your solution. For optimal solubility, the pH should be maintained in the acidic range, ideally between 2.5 and 5.0.[5][6]

Solubility of this compound at Various pH Values

pHSolubility (mg/mL)Remarks
7.4< 0.0002Extremely insoluble.[1]
5.80.001Practically insoluble.[1]
~4.00.238Increased solubility.[1]
3.650Significantly increased solubility due to micelle formation.[1]
< 3.753.2High solubility due to micelle formation.[1]

Troubleshooting Flowchart for pH-Related Precipitation

start Precipitation Observed measure_ph Measure Solution pH start->measure_ph ph_check Is pH between 2.5 and 5.0? measure_ph->ph_check adjust_ph Adjust pH to 2.5-5.0 with a suitable acidic buffer (e.g., citrate or phosphate buffer). ph_check->adjust_ph No ph_ok pH is within optimal range. ph_check->ph_ok Yes reassess Re-dissolve and observe for precipitation. adjust_ph->reassess reassess->ph_check other_factors Consider other factors (Concentration, Ionic Strength, Temperature). ph_ok->other_factors

Caption: Troubleshooting workflow for pH-related CPH precipitation.

Step 2: Evaluate the Concentration of Your Solution

Diluting a concentrated stock solution of CPH can cause it to fall below its critical micelle concentration (CMC), leading to precipitation.

Recommended Action: If you are working with dilute solutions, consider if the final concentration is below the CMC (approximately 2.2 x 10⁻³ M).[4]

Strategies to Address Concentration-Dependent Precipitation:

  • Prepare solutions at a concentration known to be above the CMC and perform dilutions immediately before use.

  • If low concentrations are required, consider the use of co-solvents or other formulation strategies.

Step 3: Examine the Ionic Strength of Your Solution

CPH is susceptible to "salting out," where the presence of other salts in the solution reduces its solubility.[3]

Recommended Action: Review the composition of your aqueous medium. High concentrations of salts can promote the precipitation of the unprotonated, less soluble form of CPH.

Mitigation of Salting-Out Effects:

  • Minimize the concentration of other salts in your solution where possible.

  • If a buffer is required, use it at the lowest effective concentration.

Experimental Protocols

Protocol for Preparing a Stable Aqueous Solution of this compound

This protocol is designed for preparing a stock solution of CPH in a laboratory setting while minimizing the risk of precipitation.

Materials:

  • This compound powder

  • Purified water (e.g., deionized or distilled)

  • Acidic buffer (e.g., 0.1 M citrate buffer or phosphate buffer, pH 3.0-4.0)

  • Magnetic stirrer and stir bar

  • pH meter

  • Volumetric flasks and pipettes

Procedure:

  • Buffer Preparation: Prepare the acidic buffer of your choice and adjust the pH to the desired range (e.g., pH 3.5).

  • Weighing CPH: Accurately weigh the required amount of CPH powder.

  • Initial Dispersion: In a volumetric flask, add a small volume of the acidic buffer (approximately 20-30% of the final volume).

  • Addition of CPH: Slowly add the weighed CPH powder to the buffer while continuously stirring with a magnetic stirrer. Avoid adding the powder too quickly to prevent clumping.

  • Dissolution: Continue stirring the solution. If necessary, gentle warming (not exceeding 40°C) can be applied to aid dissolution. However, avoid excessive heat. Sonication can also be used to facilitate dissolution.[2]

  • pH Adjustment: Once the CPH is fully dissolved, check the pH of the solution and adjust if necessary to be within the 2.5-5.0 range using small additions of the acidic buffer.

  • Final Volume: Bring the solution to the final volume with the acidic buffer and mix thoroughly.

  • Filtration (Optional): For sterile applications, the solution can be filtered through a 0.22 µm filter. Ensure the filter is compatible with the acidic solution.

Experimental Workflow for CPH Solution Preparation

start Start weigh Weigh CPH Powder start->weigh buffer Prepare Acidic Buffer (pH 2.5-5.0) start->buffer disperse Disperse CPH in a portion of the buffer with stirring weigh->disperse buffer->disperse dissolve Continue stirring (gentle heat/sonication if needed) until fully dissolved disperse->dissolve check_ph Check and Adjust pH dissolve->check_ph final_volume Bring to Final Volume with Buffer check_ph->final_volume end Stable CPH Solution final_volume->end cluster_factors Factors Influencing Precipitation cluster_mechanism Mechanism high_ph Increase in pH (> 5.0) deprotonation Deprotonation of CPH high_ph->deprotonation low_conc Dilution below CMC demicellization Demicellization low_conc->demicellization high_ions Increased Ionic Strength salting_out Salting Out high_ions->salting_out precipitation Precipitation of unionized CPH deprotonation->precipitation demicellization->precipitation salting_out->precipitation

References

How to control for hydrolysis rate of Clindamycin Palmitate Hydrochloride in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on controlling the hydrolysis rate of Clindamycin Palmitate Hydrochloride in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary pathway for the breakdown of this compound?

This compound is a prodrug that is inactive in its ester form. It undergoes hydrolysis to become the active antibacterial agent, clindamycin.[1][2] This conversion is primarily facilitated by enzymatic activity, particularly by esterases, and is a rapid process in vivo.[3]

Q2: What are the key factors that influence the rate of hydrolysis of this compound?

The hydrolysis rate is significantly influenced by several factors:

  • pH: The stability of the ester linkage is pH-dependent. It is more susceptible to hydrolysis under both acidic and basic conditions.

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.

  • Enzymes: In biological systems, esterases are the primary drivers of hydrolysis. In vitro, the presence of these enzymes will dramatically accelerate the breakdown. In vivo, after absorption, clindamycin is metabolized further, primarily by the cytochrome P450 enzyme CYP3A4.[4][5]

Q3: How can I monitor the extent of hydrolysis in my experiments?

The most common and reliable method for monitoring the hydrolysis of this compound is High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the intact prodrug from its hydrolytic product, clindamycin, and other degradation products, allowing for accurate quantification of each component over time.[6][7]

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Rapid, uncontrolled hydrolysis observed in my formulation. High pH of the medium: Basic conditions significantly accelerate hydrolysis.Buffer your solution to a neutral or slightly acidic pH. Refer to the Stability Data table below for guidance.
Elevated storage temperature: Higher temperatures increase the reaction rate.Store solutions at controlled room temperature (20° to 25°C or 68° to 77°F) or refrigerated, if the formulation allows and doesn't cause precipitation. Note that refrigeration of the reconstituted oral solution is not recommended as it may thicken.[4][8]
Presence of contaminating esterases: Biological components in the experimental system may contain esterases.If enzymatic hydrolysis is not the subject of the study, ensure all glassware is sterile and use purified reagents. Consider adding an esterase inhibitor if compatible with your experimental goals.
Hydrolysis is proceeding too slowly for my experimental timeline. Suboptimal pH: The pH of your medium may be in a range where the ester is more stable.To accelerate hydrolysis chemically, you can adjust the pH to be more acidic or basic. For a more biologically relevant acceleration, introduce a source of esterases (e.g., liver microsomes).
Inconsistent hydrolysis rates between experimental batches. Variability in pH: Small, unmonitored fluctuations in pH can lead to significant differences in hydrolysis rates.Ensure accurate and consistent pH measurement and buffering across all experiments.
Inconsistent temperature control: Fluctuations in ambient temperature can affect the rate of hydrolysis.Use temperature-controlled incubators or water baths for your experiments.
Variable enzyme concentration: If using enzymes, ensure the activity and concentration are consistent across all batches.Standardize the source and preparation of any enzymatic components.

Data on Hydrolysis Under Forced Degradation

The following table summarizes the extent of degradation of this compound under forced acidic and basic conditions. This data can be used as a starting point for designing experiments where controlled degradation is desired.

ConditionDegradation of this compound (%)
Acidic14.1
Basic60.8

Data from a forced degradation study.[6]

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound

This protocol outlines a general procedure for a stability-indicating HPLC method to monitor the hydrolysis of this compound.

1. Materials and Reagents:

  • This compound reference standard

  • Clindamycin Hydrochloride reference standard

  • Acetonitrile (HPLC grade)

  • Potassium phosphate monobasic

  • Phosphoric acid

  • Purified water

2. Instrumentation:

  • HPLC system with UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of a phosphate buffer (e.g., 50 mM potassium phosphate, adjusted to a specific pH, typically between 3.0 and 7.0) and an organic solvent like acetonitrile. The exact ratio should be optimized for your specific column and system to achieve good separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 25°C).

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10-20 µL.

4. Standard and Sample Preparation:

  • Standard Stock Solutions: Prepare individual stock solutions of this compound and Clindamycin Hydrochloride in a suitable solvent (e.g., mobile phase or a mixture of water and acetonitrile).

  • Working Standard Solutions: Dilute the stock solutions to a known concentration within the linear range of the assay.

  • Sample Preparation: At each time point in your experiment, withdraw an aliquot of your reaction mixture. Dilute it with the mobile phase to a concentration within the analytical range of your standards.

5. Analysis:

  • Inject the standards and samples onto the HPLC system.

  • Identify the peaks for this compound and clindamycin based on their retention times compared to the standards.

  • Quantify the amount of each compound by integrating the peak areas.

6. Data Interpretation:

  • Calculate the percentage of this compound remaining and the percentage of clindamycin formed at each time point.

  • This data can be used to determine the rate of hydrolysis under your specific experimental conditions.

Visualizations

hydrolysis_pathway CPH Clindamycin Palmitate Hydrochloride (Prodrug) CL Clindamycin (Active Drug) CPH->CL Hydrolysis (Esterases, pH, Temp) PA Palmitic Acid CPH->PA

Caption: Hydrolysis of this compound to its active form.

stability_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_data Data Interpretation prep Prepare Clindamycin Palmitate HCl Solution (Buffer at desired pH) incubate Incubate at controlled temperature prep->incubate sampling Withdraw samples at defined time points (t=0, 1, 2, ...) incubate->sampling hplc Analyze samples by Stability-Indicating HPLC sampling->hplc quantify Quantify remaining CPH and formed Clindamycin hplc->quantify kinetics Calculate rate of hydrolysis (k, t1/2) quantify->kinetics

Caption: Experimental workflow for stability testing of Clindamycin Palmitate HCl.

troubleshooting_tree start Unexpected Hydrolysis Rate? rate Is the rate too fast or too slow? start->rate fast Too Fast rate->fast Fast slow Too Slow rate->slow Slow check_fast Check for: - High pH - High Temperature - Enzyme Contamination fast->check_fast check_slow Check for: - pH in stable range - Low Temperature slow->check_slow adjust_fast Action: - Lower pH/Buffer - Decrease Temperature - Use Sterile Technique check_fast->adjust_fast adjust_slow Action: - Adjust pH to acidic/basic - Increase Temperature - Add Esterase (optional) check_slow->adjust_slow

Caption: Troubleshooting decision tree for unexpected hydrolysis rates.

References

Technical Support Center: Clindamycin Palmitate Hydrochloride Studies & Macrolide Cross-Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Clindamycin Palmitate Hydrochloride and investigating potential cross-resistance with macrolides.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of cross-resistance between clindamycin and macrolides?

A1: The most common mechanism is target site modification mediated by erm (erythromycin ribosome methylation) genes.[1][2] These genes encode methyltransferase enzymes that add methyl groups to the 23S rRNA, a component of the bacterial 50S ribosomal subunit. This methylation alters the binding site for macrolides, lincosamides (like clindamycin), and streptogramin B antibiotics, leading to the MLSB resistance phenotype.[2]

Q2: What are the different MLSB resistance phenotypes, and how do they affect clindamycin susceptibility?

A2: There are two main MLSB phenotypes:

  • Constitutive MLSB (cMLSB): The erm gene is always expressed, leading to constant methylation of the ribosome. Bacteria with this phenotype are resistant to macrolides, lincosamides (clindamycin), and streptogramin B.[3]

  • Inducible MLSB (iMLSB): The erm gene is only expressed in the presence of an inducing agent, typically a 14- or 15-membered macrolide like erythromycin.[3][4] In the absence of an inducer, these bacteria may appear susceptible to clindamycin in vitro. However, in a clinical or experimental setting where macrolides might be present, resistance to clindamycin can be induced, potentially leading to treatment or experimental failure.[4]

Q3: Besides target site modification, are there other mechanisms of cross-resistance?

A3: Yes, another significant mechanism is antibiotic efflux, where bacterial pumps actively remove antibiotics from the cell. The msrA gene, for example, encodes an efflux pump that can confer resistance to macrolides and streptogramin B, but generally not to clindamycin.[1][5] This results in the MSB phenotype.

Q4: How can I differentiate between iMLSB and MSB phenotypes in the laboratory?

A4: The D-test is a simple and effective disk diffusion method to differentiate between these phenotypes. An erythromycin disk is placed in proximity to a clindamycin disk on an agar plate inoculated with the test organism. A flattening of the zone of inhibition around the clindamycin disk, forming a "D" shape, indicates inducible clindamycin resistance (iMLSB).[6][7]

Q5: What are the roles of ermA, ermB, and ermC genes in clindamycin resistance?

A5: ermA, ermB, and ermC are different classes of methyltransferase genes that all contribute to MLSB resistance. Their prevalence can vary depending on the bacterial species and geographical location.[8][9] For example, ermC is frequently associated with the iMLSB phenotype in Staphylococcus aureus.[5][10]

Troubleshooting Guides

D-Test (Disk Diffusion for Inducible Clindamycin Resistance)
IssuePossible Cause(s)Recommended Action(s)
False-Negative D-test Incorrect disk placement (too far apart).Ensure the erythromycin (15 µg) and clindamycin (2 µg) disks are placed 15-26 mm apart (edge to edge) for Staphylococcus spp. and 12 mm for Streptococcus spp.[6][11]
Insufficient incubation time.Incubate plates for 16-24 hours.[11][12]
Inappropriate inoculum density.Prepare the inoculum to a 0.5 McFarland turbidity standard.[6]
False-Positive D-test Contaminated culture.Ensure a pure culture is used for inoculation.[13]
Misinterpretation of hazy growth.Hazy growth within the zone of inhibition around the clindamycin disk may indicate resistance, even without a clear "D" shape.[6]
Intrinsic resistance of the organism.Some bacterial species are intrinsically resistant to clindamycin.
Unclear or Indistinct "D" Zone Suboptimal induction by the macrolide.Azithromycin can be used as an alternative inducer and may produce a clearer result in some cases.[4]
Weak erm gene expression.Consider molecular methods (PCR) to confirm the presence of erm genes.
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
IssuePossible Cause(s)Recommended Action(s)
Inconsistent MIC Values Variation in inoculum preparation.Standardize the inoculum to a 0.5 McFarland turbidity standard and ensure it is used within 15 minutes of preparation.[3]
Improper serial dilutions.Use calibrated pipettes and ensure proper mixing at each dilution step.[1]
Contamination of wells.Use aseptic techniques throughout the procedure. Include a sterility control (broth only) well.[1]
No Growth in Control Wells Inoculum viability issue.Use a fresh culture (18-24 hours old) for inoculum preparation.[3]
Inappropriate growth medium or incubation conditions.Use cation-adjusted Mueller-Hinton broth and incubate at 35°C for 16-20 hours for most pathogens.[3][14]
Skipped Wells (Growth in higher concentration wells but not in lower ones) Pipetting error.Carefully review your pipetting technique.
Presence of a resistant subpopulation.Re-culture from the highest concentration well showing growth and repeat the MIC test.

Data Presentation

Table 1: Phenotypic and Genotypic Correlation in Macrolide and Clindamycin Resistant Staphylococcus aureus

PhenotypeErythromycin ResultClindamycin Result (without inducer)D-test ResultCommon Associated Gene(s)
Susceptible SusceptibleSusceptibleNegativeNone
MSB ResistantSusceptibleNegativemsrA
iMLSB ResistantSusceptiblePositiveermA, ermC[2][5]
cMLSB ResistantResistantN/A (Resistant)ermA, ermB, ermC[2][3]

Table 2: Representative MIC Ranges for Clindamycin and Macrolides in Staphylococcus aureus with Different Resistance Mechanisms

Resistance GenotypeClindamycin MIC (µg/mL)Erythromycin MIC (µg/mL)Azithromycin MIC (µg/mL)Clarithromycin MIC (µg/mL)
Wild Type (Susceptible) ≤0.5≤0.5≤2≤1
msrA positive (MSB phenotype) ≤0.5>2>8>8
ermC positive (iMLSB phenotype) ≤0.5 (without inducer)>2>8>8
ermC positive (cMLSB phenotype) ≥1>2>8>8
ermA positive (cMLSB phenotype) ≥1>2>8>8
ermB positive (cMLSB phenotype) ≥1>2>8>8

Note: MIC breakpoints are based on CLSI guidelines and may be subject to change.[12][15] Researchers should always consult the latest CLSI M100 document.[12][15]

Experimental Protocols

D-Test for Inducible Clindamycin Resistance

Objective: To phenotypically detect inducible clindamycin resistance in staphylococci and streptococci.

Materials:

  • Mueller-Hinton agar (MHA) plates (with 5% sheep blood for streptococci).

  • Erythromycin (15 µg) and clindamycin (2 µg) disks.

  • Test organism grown on a non-selective agar plate for 18-24 hours.

  • Sterile saline or broth.

  • 0.5 McFarland turbidity standard.

  • Sterile cotton swabs.

  • Incubator (35°C, with 5% CO₂ for streptococci).

Procedure:

  • Prepare a bacterial inoculum by suspending several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.[6]

  • Using a sterile cotton swab, inoculate the entire surface of an MHA plate to create a uniform lawn of bacterial growth.[6]

  • Allow the plate to dry for 3-5 minutes.

  • Place an erythromycin (15 µg) disk and a clindamycin (2 µg) disk on the agar surface. The distance between the disks should be 15-26 mm (edge to edge) for Staphylococcus spp. and 12 mm for Streptococcus spp.[6][11]

  • Invert the plates and incubate at 35°C for 16-24 hours (in a CO₂ incubator for streptococci).[11][12]

Interpretation:

  • Positive D-test (iMLSB): A flattening of the zone of inhibition around the clindamycin disk on the side adjacent to the erythromycin disk, creating a "D" shape.[7]

  • Negative D-test (MSB or susceptible): A circular zone of inhibition around the clindamycin disk.[7]

  • Resistant (cMLSB): No zone of inhibition around either disk.[7]

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the minimum concentration of an antibiotic that inhibits the visible growth of a bacterium.

Materials:

  • 96-well microtiter plates.

  • Cation-adjusted Mueller-Hinton broth (CAMHB).

  • Antibiotic stock solutions of known concentration.

  • Test organism inoculum standardized to 0.5 McFarland.

  • Multichannel pipette.

  • Incubator (35°C).

Procedure:

  • Dispense 50 µL of CAMHB into all wells of a 96-well plate.

  • Add 50 µL of the antibiotic stock solution to the first well of each row to be tested.

  • Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, discarding the final 50 µL from the last well in the dilution series.

  • Prepare the bacterial inoculum by diluting the 0.5 McFarland suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add 50 µL of the standardized inoculum to each well, resulting in a final volume of 100 µL.

  • Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).

  • Incubate the plate at 35°C for 16-20 hours.[3]

Interpretation:

  • The MIC is the lowest concentration of the antibiotic at which there is no visible bacterial growth.[16]

PCR for Detection of erm and msrA Genes

Objective: To genetically identify the presence of common macrolide and lincosamide resistance genes.

Materials:

  • Bacterial DNA extract.

  • PCR primers specific for ermA, ermB, ermC, and msrA.

  • PCR master mix (containing Taq polymerase, dNTPs, and buffer).

  • Thermal cycler.

  • Gel electrophoresis equipment and reagents.

Primer Sequences:

GenePrimer Sequence (5' - 3')Amplicon Size (bp)
ermA F: GTT CGT ATA GTT GGT ATT TAT GAG R: ATT GGT TTA GGT TGG TTT GTT C~190
ermB F: GAA GAG TTT TCG AAT CTT GC R: TAA AGC GGT AAG TGG CTA TC~360
ermC F: GCT AAT ATT GTT TAA ATC GGT CA R: GGT AAT TTT GTT TCT TGT CGT A~564
msrA F: GCA TTA TAT GCT AAA GCA AAG T R: CTT GTT TAA TTT TCT TTT GTC C~490

Note: Primer sequences and amplicon sizes can vary slightly between publications. It is recommended to validate primers before use.[5][17]

PCR Cycling Conditions (Example):

  • Initial denaturation: 94°C for 5 minutes.

  • 30-35 cycles of:

    • Denaturation: 94°C for 45 seconds.

    • Annealing: 55-58°C for 45 seconds (optimize for specific primers).

    • Extension: 72°C for 45 seconds.

  • Final extension: 72°C for 5 minutes.[17]

Interpretation:

  • Visualize PCR products on an agarose gel. The presence of a band of the expected size indicates a positive result for the corresponding gene.

Mandatory Visualizations

macrolide_resistance_mechanisms cluster_bacterium Bacterial Cell macrolide Macrolide (e.g., Erythromycin) ribosome 50S Ribosomal Subunit macrolide->ribosome Inhibits Protein Synthesis efflux_pump Efflux Pump (MsrA) macrolide->efflux_pump Effluxed clindamycin Clindamycin clindamycin->ribosome Inhibits Protein Synthesis erm_gene erm Gene erm_gene->ribosome Methylates 23S rRNA (Blocks Binding) msrA_gene msrA Gene msrA_gene->efflux_pump Expresses

Caption: Mechanisms of macrolide and clindamycin resistance.

d_test_workflow start Start: Erythromycin-Resistant, Clindamycin-Susceptible Isolate inoculate Inoculate MHA Plate with 0.5 McFarland Suspension start->inoculate place_disks Place Erythromycin (15 µg) and Clindamycin (2 µg) Disks inoculate->place_disks incubate Incubate at 35°C for 16-24 hours place_disks->incubate observe Observe Zone of Inhibition incubate->observe d_shape Flattened 'D' Zone observe->d_shape Yes circular_zone Circular Zone observe->circular_zone No report_iMLSB Report as Inducible Clindamycin Resistance (iMLSB) d_shape->report_iMLSB report_MSB Report as Clindamycin Susceptible (MSB Phenotype) circular_zone->report_MSB

Caption: Workflow for the D-test to detect inducible clindamycin resistance.

two_component_system cluster_environment External Environment cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm antibiotic Antibiotic Stress hk Sensor Histidine Kinase (HK) antibiotic->hk Sensed rr Response Regulator (RR) hk->rr Phosphorylates dna DNA rr->dna Binds to Promoter resistance_genes Resistance Genes (e.g., erm, efflux pumps) dna->resistance_genes Regulates Transcription

Caption: A generic two-component signaling pathway involved in antibiotic resistance.

References

Validation & Comparative

A Comparative Analysis of Clindamycin Prodrugs: Palmitate Hydrochloride vs. Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Clindamycin Palmitate Hydrochloride and Clindamycin Phosphate Efficacy, Supported by Experimental Data and Methodologies.

Clindamycin, a lincosamide antibiotic, is a cornerstone in the treatment of various bacterial infections. Its utility is expanded through the use of its prodrugs, primarily this compound for oral administration and Clindamycin Phosphate for topical and parenteral applications. Both formulations are designed to improve the drug's delivery and are rapidly converted in vivo to the active clindamycin base. This guide provides a detailed comparative analysis of these two widely used prodrugs, focusing on their efficacy, supported by experimental data and detailed protocols for their evaluation.

Executive Summary

This compound and Clindamycin Phosphate are both effective prodrugs that are hydrolyzed to the active clindamycin molecule. The choice between these two forms is primarily dictated by the desired route of administration and the clinical indication. This compound is formulated for oral use, offering good bioavailability, while Clindamycin Phosphate is utilized in topical and injectable formulations. While both ultimately yield the same active compound, their pharmacokinetic profiles and specific clinical applications differ.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key quantitative data for this compound and Clindamycin Phosphate, providing a clear comparison of their pharmacokinetic properties and in vitro efficacy.

Table 1: Pharmacokinetic Properties

ParameterThis compound (Oral)Clindamycin Phosphate (Intravenous)Clindamycin Phosphate (Topical)
Bioavailability ~90%[1]100% (by definition)Very low systemic absorption[2]
Time to Peak Concentration (Tmax) Approximately 1 hour[3]End of infusion[1]Not applicable for systemic levels
Elimination Half-Life (t½) Approximately 2.5 hours in pediatrics[1]Approximately 3 hours in adults[1]Not applicable for systemic levels
Metabolism Rapidly hydrolyzed in the GI tract to active clindamycin[1][4]Rapidly hydrolyzed in vivo to active clindamycin[1]Hydrolyzed to active clindamycin by phosphatases in the skin[2]
Excretion Primarily as active and inactive metabolites in urine and feces[1]Primarily as active and inactive metabolites in urine and feces[1]Minimal systemic excretion[2]

Table 2: In Vitro Efficacy of Active Clindamycin

MicroorganismMIC50 (μg/mL)MIC90 (μg/mL)
Propionibacterium acnes0.032[5][6]8.5[5]
Staphylococcus aureusNot specifiedNot specified
Anaerobic BacteriaNot specifiedNot specified

Note: MIC (Minimum Inhibitory Concentration) values are for the active clindamycin. Both prodrugs are inactive in vitro and must be hydrolyzed to the active form to exert their antibacterial effect.[2][4]

Signaling Pathways and Experimental Workflows

To visualize the metabolic activation of these prodrugs and a typical experimental workflow for their comparison, the following diagrams are provided in DOT language.

G cluster_palmitate Oral Administration cluster_phosphate Topical/Parenteral Administration Clindamycin Palmitate HCl Clindamycin Palmitate HCl Intestinal Esterases Intestinal Esterases Clindamycin Palmitate HCl->Intestinal Esterases Hydrolysis Active Clindamycin (Systemic Circulation) Active Clindamycin (Systemic Circulation) Intestinal Esterases->Active Clindamycin (Systemic Circulation) Clindamycin Phosphate Clindamycin Phosphate Skin Phosphatases / Plasma Esterases Skin Phosphatases / Plasma Esterases Clindamycin Phosphate->Skin Phosphatases / Plasma Esterases Hydrolysis Active Clindamycin (Site of Action) Active Clindamycin (Site of Action) Skin Phosphatases / Plasma Esterases->Active Clindamycin (Site of Action)

Caption: Prodrug activation pathways.

G Start Start Preparation of Formulations Prepare standardized formulations of Clindamycin Palmitate HCl (oral suspension) and Clindamycin Phosphate (topical/injectable) Start->Preparation of Formulations In Vitro Studies In Vitro Hydrolysis Assay MIC/MBC Determination Preparation of Formulations->In Vitro Studies In Vivo Studies Pharmacokinetic Study (Animal/Human) Clinical Efficacy Trial (e.g., Acne) Preparation of Formulations->In Vivo Studies Data Analysis Compare hydrolysis rates, MIC/MBC values, pharmacokinetic parameters, and clinical outcomes In Vitro Studies->Data Analysis In Vivo Studies->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

Caption: Experimental workflow for comparison.

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of these two prodrugs. Below are outlined protocols for key experiments.

In Vitro Hydrolysis Assay

Objective: To compare the rate of conversion of this compound and Clindamycin Phosphate to active clindamycin in simulated biological fluids.

Methodology:

  • Preparation of Simulated Fluids: Prepare simulated gastric fluid (pH 1.2), simulated intestinal fluid (pH 6.8), and human plasma.

  • Incubation: Incubate known concentrations of this compound and Clindamycin Phosphate in each of the simulated fluids at 37°C.

  • Sample Collection: Withdraw aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Quenching: Immediately stop the enzymatic reaction by adding a suitable quenching agent (e.g., ice-cold acetonitrile).

  • Analysis: Quantify the concentration of active clindamycin in each sample using a validated High-Performance Liquid Chromatography (HPLC) method.

  • Data Analysis: Plot the concentration of active clindamycin against time to determine the rate of hydrolysis for each prodrug in each medium.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine and compare the in vitro antimicrobial activity of the active clindamycin derived from both prodrugs against relevant bacterial strains (e.g., Propionibacterium acnes, Staphylococcus aureus).

Methodology:

  • Bacterial Strains: Obtain standardized cultures of the target bacteria.

  • Prodrug Hydrolysis: First, ensure complete hydrolysis of both prodrugs to active clindamycin in a suitable buffer containing esterases or phosphatases.

  • Broth Microdilution Method:

    • Prepare a series of two-fold dilutions of the hydrolyzed (active) clindamycin in a 96-well microtiter plate containing appropriate broth medium.[7][8][9][10]

    • Inoculate each well with a standardized suspension of the test bacterium.

    • Include a growth control (no antibiotic) and a sterility control (no bacteria).

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours, anaerobic conditions for P. acnes).

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[7]

Clinical Efficacy Trial for Acne Vulgaris (Topical Formulation)

Objective: To compare the clinical efficacy and safety of topical Clindamycin Phosphate versus a topical formulation of this compound in patients with mild to moderate acne vulgaris.

Methodology:

  • Study Design: A randomized, double-blind, parallel-group study.

  • Patient Population: Recruit male and female subjects aged 12-40 with a clinical diagnosis of acne vulgaris, meeting specific inclusion/exclusion criteria regarding lesion counts.

  • Treatment Arms:

    • Group A: Topical Clindamycin Phosphate 1% gel

    • Group B: Topical this compound 1% gel (requires formulation development)

    • Group C: Vehicle gel (placebo)

  • Treatment Regimen: Patients will apply the assigned treatment to the face once or twice daily for a period of 12 weeks.

  • Efficacy Assessments:

    • Lesion Counts: Inflammatory (papules, pustules) and non-inflammatory (open and closed comedones) lesion counts will be performed at baseline and at weeks 2, 4, 8, and 12.

    • Investigator's Global Assessment (IGA): A qualified investigator will assess the overall severity of acne at each visit.

  • Safety Assessments: Monitor and record all adverse events, particularly local skin reactions (erythema, peeling, dryness, burning).

  • Data Analysis: Compare the mean percentage change in lesion counts from baseline to week 12 between the treatment groups using appropriate statistical methods.

Conclusion

Both this compound and Clindamycin Phosphate serve as highly effective prodrugs, ensuring the delivery of the active antibiotic, clindamycin, to the site of action. The choice between them is fundamentally based on the intended route of administration. The oral formulation of this compound offers excellent bioavailability for systemic infections, while Clindamycin Phosphate is well-suited for topical and parenteral administration where rapid local or systemic action is required. Further head-to-head clinical trials, particularly for topical applications, would be beneficial to delineate any subtle differences in efficacy that may arise from the different ester linkages and their hydrolysis kinetics in the skin. The experimental protocols provided herein offer a framework for such future investigations.

References

Validating the Antibacterial Efficacy of Clindamycin Palmitate Hydrochloride Against MRSA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antibacterial activity of Clindamycin Palmitate Hydrochloride against Methicillin-resistant Staphylococcus aureus (MRSA), benchmarked against other common therapeutic alternatives. The data presented is based on published experimental findings to facilitate an objective evaluation for research and drug development purposes.

Comparative Antibacterial Potency Against MRSA

The following table summarizes the in vitro activity of Clindamycin and comparator antibiotics against MRSA, as determined by Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values. MIC represents the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism, while MBC is the lowest concentration that results in microbial death.

AntibioticMIC50 (µg/mL)MIC90 (µg/mL)MBC (µg/mL)Primary Action
Clindamycin 0.016[1]0.230[1]>2; Generally not bactericidal at clinically achievable concentrations[2]Bacteriostatic[2]
Vancomycin 0.25[1]0.25[1]No specific value foundBactericidal
Linezolid 24No specific value foundBacteriostatic
Trimethoprim/Sulfamethoxazole (TMP-SMX) No specific value foundNo specific value foundRapidly bactericidal in vitro[2]Bactericidal[2]
Ciprofloxacin 0.38[1]4.0[1]No specific value foundBactericidal
Gentamicin No specific value found4.0[1]No specific value foundBactericidal
Erythromycin 0.25[1]>24[1]No specific value foundBacteriostatic

Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Data for some comparator agents are included to provide a broader context of anti-MRSA agent performance. The bactericidal activity of some agents is noted qualitatively in the absence of specific MBC values in the reviewed literature.

Mechanism of Action: Protein Synthesis Inhibition

Clindamycin exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria.[3] It binds to the 50S subunit of the bacterial ribosome, interfering with the translocation of peptidyl-tRNA and preventing the formation of peptide bonds. This ultimately halts the production of essential proteins required for bacterial growth and replication.

cluster_bacterium Bacterial Cell Ribosome_50S 50S Ribosomal Subunit tRNA tRNA with Amino Acid Ribosome_50S->tRNA Blocks Translocation Protein Growing Polypeptide Chain Ribosome_50S->Protein Catalyzes Peptide Bond Formation Ribosome_30S 30S Ribosomal Subunit Ribosome_30S->Ribosome_50S Forms 70S Ribosome mRNA mRNA mRNA->Ribosome_30S Binds tRNA->Ribosome_50S Delivers Amino Acid Protein_Synthesis Protein Synthesis Protein->Protein_Synthesis Clindamycin Clindamycin Clindamycin->Ribosome_50S Binds to 50S Subunit Inhibition Inhibition Bacterial_Growth Bacterial Growth and Proliferation Protein_Synthesis->Bacterial_Growth Inhibition->Protein_Synthesis Inhibits

Caption: Mechanism of action of Clindamycin.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using a standardized broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[4][5]

  • Preparation of Bacterial Inoculum: A pure culture of the MRSA test strain is grown on an appropriate agar medium. Several colonies are then used to inoculate a tube of sterile Mueller-Hinton Broth (MHB). The broth is incubated until it reaches a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. The suspension is then diluted to a final concentration of 5 x 10⁵ CFU/mL in MHB.

  • Preparation of Antibiotic Dilutions: A stock solution of this compound is prepared. Serial twofold dilutions of the antibiotic are made in MHB in a 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation and Incubation: Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the standardized bacterial suspension. A growth control well (bacteria without antibiotic) and a sterility control well (broth only) are included. The plate is incubated at 35-37°C for 16-20 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the wells.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is determined as an extension of the MIC test to ascertain the concentration of the antibiotic that is lethal to the bacteria.

  • Subculturing from MIC Plate: Following the determination of the MIC, a small aliquot (typically 10-100 µL) is taken from all the wells in the MIC plate that show no visible growth.

  • Plating and Incubation: The aliquots are plated onto an appropriate antibiotic-free agar medium (e.g., Tryptic Soy Agar). The plates are then incubated at 35-37°C for 18-24 hours.

  • Determination of MBC: The MBC is defined as the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the number of viable bacteria (CFU/mL) compared to the initial inoculum.

cluster_mic MIC Determination cluster_mbc MBC Determination Start_MIC Prepare Serial Dilutions of Antibiotic in Broth Inoculate Inoculate with Standardized MRSA Suspension Start_MIC->Inoculate Incubate_MIC Incubate at 35-37°C for 16-20h Inoculate->Incubate_MIC Read_MIC Observe for Turbidity and Determine MIC Incubate_MIC->Read_MIC Subculture Subculture from Clear MIC Wells onto Agar Plates Read_MIC->Subculture Proceed with clear wells Incubate_MBC Incubate at 35-37°C for 18-24h Subculture->Incubate_MBC Count_CFU Count Colonies (CFU) Incubate_MBC->Count_CFU Determine_MBC Determine MBC (≥99.9% killing) Count_CFU->Determine_MBC

Caption: Experimental workflow for MIC and MBC determination.

Considerations for Clindamycin Efficacy: Inducible Resistance

A significant factor influencing the clinical efficacy of clindamycin against MRSA is the potential for inducible resistance. Some MRSA strains carry the erm gene, which encodes an enzyme that methylates the ribosomal target of clindamycin.[6][7][8] This methylation prevents clindamycin from binding effectively. The expression of the erm gene can be induced by the presence of macrolide antibiotics, such as erythromycin.[9]

Clinically, this means that an MRSA isolate may appear susceptible to clindamycin in standard in vitro tests but can rapidly develop resistance during therapy if it possesses an inducible erm gene.[3] The "D-test" is a simple laboratory procedure used to detect this inducible resistance.[3]

cluster_induction Inducible Resistance Mechanism Erythromycin Erythromycin (Inducer) erm_Gene erm Gene Erythromycin->erm_Gene Induces Expression Methylase Methylase Enzyme erm_Gene->Methylase Produces Ribosome_50S 50S Ribosomal Subunit Methylase->Ribosome_50S Methylates Binding Site Binding_Site Ribosome_50S->Binding_Site Methylated_Site Ribosome_50S->Methylated_Site Clindamycin Clindamycin Clindamycin->Binding_Site Normally Binds Clindamycin->Methylated_Site Binding Blocked Resistance Clindamycin Resistance

Caption: Inducible clindamycin resistance via erm gene.

References

A Comparative Analysis of Cross-Resistance Between Clindamycin Palmitate Hydrochloride and Other Lincosamides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-resistance profiles of Clindamycin Palmitate Hydrochloride and other lincosamides, supported by experimental data. The following sections detail the mechanisms of resistance, present quantitative data on antibiotic performance, and outline the experimental protocols used to generate this data.

Mechanisms of Cross-Resistance

Cross-resistance between lincosamides, such as clindamycin and lincomycin, is primarily governed by two main mechanisms: target site modification and enzymatic inactivation.

  • Target Site Modification (MLSB Phenotype): The most common mechanism is the methylation of the 23S ribosomal RNA, a component of the 50S ribosomal subunit. This modification is mediated by erythromycin ribosome methylase (erm) genes. Methylation of the ribosome prevents the binding of macrolides, lincosamides, and streptogramin B antibiotics, leading to a resistance phenotype known as MLSB.[1][2][3] This resistance can be either constitutive (always expressed) or inducible, where the presence of an inducing agent, typically a macrolide like erythromycin, triggers the expression of the erm gene and subsequent resistance to clindamycin.[1][2]

  • Enzymatic Inactivation (L-phenotype): A less common mechanism involves the enzymatic inactivation of lincosamides by lincosamide nucleotidyltransferases, encoded by lnu genes.[4][5][6][7] These enzymes inactivate lincomycin and, to a lesser extent, clindamycin through nucleotidylation.[4][5][6] This mechanism often results in a dissociated resistance pattern, where bacteria exhibit higher resistance to lincomycin while appearing susceptible or having only slightly elevated Minimum Inhibitory Concentrations (MICs) to clindamycin.[4][6][7]

Quantitative Data on Lincosamide Performance

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for clindamycin and lincomycin against various bacterial strains, illustrating the impact of different resistance mechanisms on their efficacy.

Table 1: Comparative MICs of Clindamycin and Lincomycin against Staphylococcus aureus

Strain/Resistance MechanismClindamycin MIC (mg/L)Lincomycin MIC (mg/L)
Methicillin-Susceptible S. aureus (MSSA) - Lincosamide Susceptible0.030.5
Methicillin-Resistant S. aureus (MRSA) - Lincosamide Susceptible0.030.5
S. aureus with inducible erm(C)>256 (post-induction)>256 (post-induction)
S. aureus with constitutive erm(A)>256>256

Data compiled from multiple sources.[8]

Table 2: Comparative MICs of Clindamycin and Lincomycin against Streptococcus Species

Strain/Resistance MechanismClindamycin MIC (mg/L)Lincomycin MIC (mg/L)
Streptococcus pyogenes (Group A Strep) - Lincosamide Susceptible0.060.12
Streptococcus agalactiae (Group B Strep) - Lincosamide Susceptible0.030.12
Streptococcus pneumoniae with erm(B)>256>256
Streptococcus agalactiae with lnu(C)0.1216
Streptococcus uberis with lnu(D)0.062

Data compiled from multiple sources.[4][6][8][9][10]

Experimental Protocols

The following are detailed methodologies for key experiments cited in cross-resistance studies between lincosamides.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[11][12][13][14]

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Stock solutions of clindamycin and lincomycin

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare serial two-fold dilutions of clindamycin and lincomycin in CAMHB in the wells of a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the wells.

  • Add 50 µL of the standardized bacterial suspension to each well, bringing the total volume to 100 µL.

  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate the plates at 35°C for 18-24 hours in ambient air.

  • The MIC is read as the lowest concentration of the antibiotic at which there is no visible growth (turbidity).

Detection of Inducible Clindamycin Resistance (D-test)

The D-test is a disk diffusion method used to identify inducible MLSB resistance in staphylococci and streptococci.[15][16][17][18]

Materials:

  • Mueller-Hinton agar (MHA) plates (or MHA with 5% sheep blood for streptococci)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Erythromycin (15 µg) and clindamycin (2 µg) disks

  • Incubator (35°C ± 2°C, with 5% CO2 for streptococci)

Procedure:

  • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Using a sterile cotton swab, inoculate the entire surface of an MHA plate to create a uniform lawn of bacterial growth.

  • Allow the plate to dry for 3-5 minutes.

  • Aseptically place an erythromycin (15 µg) disk and a clindamycin (2 µg) disk on the agar surface. The distance between the edges of the disks should be 15-26 mm for Staphylococcus spp. and 12 mm for Streptococcus spp.[16][17]

  • Incubate the plates at 35°C for 18-24 hours (20-24 hours in 5% CO2 for streptococci).[17]

  • Interpretation: A flattening of the zone of inhibition around the clindamycin disk on the side adjacent to the erythromycin disk (forming a "D" shape) indicates a positive D-test and inducible clindamycin resistance. A circular zone of inhibition around the clindamycin disk indicates a negative result.[15][16]

Visualizations

Lincosamide Resistance Mechanisms

ResistanceMechanisms cluster_erm Target Site Modification (MLS_B Phenotype) cluster_lnu Enzymatic Inactivation (L-phenotype) erm_gene erm gene methylase Ribosomal Methylase erm_gene->methylase encodes ribosome 50S Ribosome methylase->ribosome methylates 23S rRNA Clindamycin Clindamycin ribosome->Clindamycin Binding Blocked Lincomycin Lincomycin ribosome->Lincomycin lnu_gene lnu gene nucleotidyltransferase Lincosamide Nucleotidyltransferase lnu_gene->nucleotidyltransferase encodes lincosamide_inactivation Lincosamide Inactivation nucleotidyltransferase->lincosamide_inactivation catalyzes lincosamide_inactivation->Clindamycin Inactivated lincosamide_inactivation->Lincomycin

Caption: Mechanisms of cross-resistance to lincosamides.

Experimental Workflow for D-test

D_Test_Workflow start Start: Erythromycin-Resistant, Clindamycin-Susceptible Isolate prep_inoculum Prepare 0.5 McFarland Bacterial Suspension start->prep_inoculum inoculate_plate Inoculate Mueller-Hinton Agar Plate prep_inoculum->inoculate_plate place_disks Place Erythromycin (15 µg) and Clindamycin (2 µg) Disks (15-26 mm apart) inoculate_plate->place_disks incubate Incubate at 35°C for 18-24 hours place_disks->incubate observe Observe Zone of Inhibition incubate->observe positive Positive D-test: Flattened Zone ('D' shape) Inducible Resistance observe->positive Flattened negative Negative D-test: Circular Zone No Inducible Resistance observe->negative Circular

Caption: Workflow for detecting inducible clindamycin resistance.

References

Navigating the Therapeutic Range: An In Vivo Validation Guide for Clindamycin Palmitate Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo therapeutic window of Clindamycin Palmitate Hydrochloride against alternative antimicrobial agents. The data presented is curated from preclinical and clinical studies to support research and development in infectious disease therapeutics.

Executive Summary

This compound, a prodrug of the lincosamide antibiotic clindamycin, is effective against a range of anaerobic and Gram-positive bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[2][3] The in vivo validation of its therapeutic window—the optimal dosage range that maximizes efficacy while minimizing toxicity—is crucial for its safe and effective use. This guide synthesizes available preclinical and clinical data to delineate this window and compares it with other commonly used antibiotics for similar indications.

Comparative Analysis of Therapeutic Windows

The following tables summarize the available in vivo data for this compound and its alternatives. It is important to note that a direct comparative study validating the therapeutic window of all these agents in a single model is not available; therefore, the data is compiled from various sources.

Table 1: In Vivo Therapeutic Window of this compound

ParameterAnimal ModelDosageObservationCitation
Efficacy Pediatric Patients8-12 mg/kg/day (Serious Infections)Recommended therapeutic dose.[1]
Pediatric Patients13-16 mg/kg/day (Severe Infections)Recommended therapeutic dose.[1]
Pediatric Patients17-25 mg/kg/day (More Severe Infections)Recommended therapeutic dose.[1]
Toxicity Rat100, 300, 600 mg/kg/day (6 months)Doses were well tolerated.[4]
Rat300-600 mg/kg/day (1 year)Maximum tolerated dose of clindamycin hydrochloride.[4]
Rat~2618 mg/kg (oral)Significant mortality observed (LD50).[5][6]
Mouse855 mg/kg (intravenous)Significant mortality observed (LD50).[5][6]

Table 2: Comparison with Alternative Antibiotics

AntibioticMechanism of ActionCommon Therapeutic Dosage (Human)Available In Vivo Toxicity Data (Animal Models)Citation
Doxycycline Inhibits protein synthesis (30S ribosomal subunit)100 mg every 12 hoursEffective range for tTA systems: 0.1-10 ng/mL. Doses as low as 50 mg/kg daily can have biological effects in mice.[7][8][9]
Linezolid Inhibits protein synthesis (50S ribosomal subunit)600 mg every 12 hoursStatic doses against S. pneumoniae in mice ranged from 22.2 to 97.1 mg/kg/24h.[10][11]
Metronidazole Disrupts DNA of microbial cells500 mg every 8 hoursSingle 2g dose or 7-day therapy showed efficacy in bacterial vaginosis.[12][13]

Experimental Methodologies

The validation of a therapeutic window requires robust in vivo experimental protocols. Below are generalized methodologies derived from common practices in antimicrobial research.

General Protocol for In Vivo Efficacy Testing in an Animal Model of Infection
  • Animal Model Selection: Choose a relevant animal model (e.g., mouse, rat) and induce an infection with a clinically relevant bacterial strain susceptible to clindamycin (e.g., Staphylococcus aureus, Bacteroides fragilis).[14][15]

  • Drug Administration: Administer this compound orally at a range of doses to different groups of infected animals.

  • Efficacy Assessment: At selected time points post-infection, euthanize a subset of animals from each group and quantify the bacterial load in target tissues (e.g., blood, spleen, abscess material). Efficacy is determined by the reduction in bacterial count compared to a vehicle-treated control group.

  • Data Analysis: Plot dose-response curves to determine the effective dose 50 (ED50), the dose required to achieve a 50% reduction in bacterial load.

General Protocol for In Vivo Toxicity Assessment
  • Animal Model: Use healthy animals of the same species and strain as in the efficacy studies.

  • Dose Escalation: Administer escalating doses of this compound to different groups of animals.

  • Toxicity Monitoring: Observe animals for clinical signs of toxicity (e.g., weight loss, behavioral changes, mortality). Collect blood samples for hematology and clinical chemistry analysis. At the end of the study, perform a gross necropsy and collect tissues for histopathological examination.

  • Data Analysis: Determine the maximum tolerated dose (MTD) and the lethal dose 50 (LD50), the dose that is lethal to 50% of the animals.

Visualizing Key Processes

To aid in the understanding of the concepts discussed, the following diagrams illustrate the mechanism of action of Clindamycin and a typical experimental workflow for determining the therapeutic window.

Caption: Mechanism of action of Clindamycin.

Therapeutic_Window_Workflow cluster_efficacy Efficacy Arm cluster_toxicity Toxicity Arm cluster_analysis Therapeutic Window Analysis A1 Infection Model (e.g., Mouse Peritonitis) A2 Dose Ranging of Clindamycin Palmitate HCl A1->A2 A3 Measure Bacterial Load (CFU in tissues) A2->A3 A4 Determine ED50 A3->A4 C1 Compare Efficacy (ED50) and Toxicity (MTD/LD50) A4->C1 B1 Healthy Animal Model B2 Dose Escalation of Clindamycin Palmitate HCl B1->B2 B3 Monitor for Adverse Effects (Clinical signs, pathology) B2->B3 B4 Determine MTD / LD50 B3->B4 B4->C1 C2 Define Therapeutic Index (LD50 / ED50) C1->C2

Caption: Experimental workflow for therapeutic window validation.

References

Head-to-head comparison of different Clindamycin Palmitate Hydrochloride formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Clindamycin Palmitate Hydrochloride, a prodrug of the lincosamide antibiotic clindamycin, is formulated in various oral dosage forms to improve palatability and facilitate administration, particularly in pediatric and geriatric populations. The in-vivo hydrolysis of the palmitate ester releases the active clindamycin.[1] The choice of formulation can significantly impact key performance attributes such as dissolution, bioavailability, and patient compliance. This guide provides a comparative overview of different oral formulations of this compound, supported by publicly available experimental data.

Formulation Landscape and Composition

Oral formulations of this compound are primarily available as dry powders or granules for reconstitution into solutions or suspensions, as well as solid oral dosage forms like dispersible tablets. The excipients used in these formulations are critical for taste-masking, stability, and achieving the desired pharmacokinetic profile.

Granules for Oral Solution/Suspension: This is the most common formulation. It is a dry mixture containing the active pharmaceutical ingredient (API) along with buffers, colors, diluents, flavors, and preservatives.[2] Prior to administration, the granules are reconstituted with a specified volume of water.

  • Common Excipients:

    • Sweeteners: Sucrose is commonly used to mask the bitter taste of the antibiotic.[3][4]

    • Flavoring Agents: Artificial cherry flavor is frequently included in pediatric formulations.[3][4]

    • Wetting/Dispersing Agents: Poloxamers (e.g., Poloxamer 188 or Pluronic F68) are often included to aid in the dispersion of the granules upon reconstitution.[3][5][6]

    • Preservatives: Ethylparaben is a common preservative used in these formulations.[3][5]

    • Diluents: Dextrin may be used as a bulking agent.[3][4]

Dispersible Tablets: These are uncoated or film-coated tablets that produce a uniform dispersion when suspended in water. They offer the convenience of a solid dosage form while being suitable for patients who have difficulty swallowing.

  • Typical Excipients:

    • Disintegrants: Low-substituted hydroxypropyl cellulose, carboxymethyl starch sodium, and croscarmellose sodium are used to ensure rapid tablet disintegration.[7]

    • Diluents: Lactose is a common diluent.[7]

    • Solubilizers: Poloxamers can be included to enhance the solubility of the drug.[7]

    • Sweeteners and Lubricants: Steviosin, talc, and magnesium stearate are also used.[7]

Performance Data: A Comparative Overview

The following tables summarize key performance data from various studies. It is important to note that the data is compiled from different sources with varying experimental conditions, and therefore, direct comparisons should be made with caution.

Table 1: Dissolution Studies
Formulation TypeDissolution MediumApparatus and SpeedTime Point% Drug DissolvedSource
Dispersible Tablets0.4% Sodium Dodecyl SulfateBlender 2, 75 rpm20 min> 94%[8]
Suspension0.4% Sodium Dodecyl SulfateBlender 2, 75 rpm15 min> 75%[3]
CapsulespH 6.8 Phosphate BufferApparatus 1, 100 rpm30 min> 80%[9]
Table 2: Bioavailability and Pharmacokinetic Parameters
Formulation TypeStudy PopulationKey Pharmacokinetic ParametersSource
Oral Solution (Pediatric)Normal pediatric patients (50-100 lbs)Mean Peak Serum Concentrations (1 hour post-first dose): - 2 mg/kg q6h: 1.24 mcg/mL- 3 mg/kg q6h: 2.25 mcg/mL- 4 mg/kg q6h: 2.44 mcg/mL[10]
Novel Oral Suspension (Test) vs. Commercial Suspension (Reference)Healthy male pigletsRelative Bioavailability (Test vs. Reference): 78.8%Statistically significant differences in AUCinfinity and Tmax were observed.[11]
Clindamycin Hydrochloride Capsules (Test vs. Reference)Healthy Chinese subjects (fasted)Bioequivalent: The 90% confidence intervals for Cmax, AUC0-t, and AUC0-inf were within the 80-125% range.[12]
Clindamycin Hydrochloride Capsules (Test vs. Reference)Healthy Indian subjectsBioequivalent: - 90% CI for Cmax: 95.7-109.0%- 90% CI for AUCT: 99.5-117%- 90% CI for AUCI: 99.1-114%[7]

Experimental Protocols

Dissolution Testing

Objective: To determine the rate and extent to which the active drug is released from the dosage form.

  • Method for Dispersible Tablets and Suspension:

    • Apparatus: Blender 2.

    • Dissolution Medium: 0.4% Sodium Dodecyl Sulfate.

    • Rotation Speed: 75 rpm.

    • Sampling Time Points: 15 minutes for suspension and 20 minutes for dispersible tablets.

    • Analysis: The amount of dissolved clindamycin is determined by High-Performance Liquid Chromatography (HPLC).[3]

  • Method for Capsules (USP):

    • Apparatus: Apparatus 1 (Basket).

    • Dissolution Medium: 900 mL of pH 6.8 phosphate buffer.

    • Rotation Speed: 100 rpm.

    • Time: 30 minutes.

    • Analysis: The amount of dissolved clindamycin is determined by HPLC with a refractive index detector. The tolerance is not less than 80% (Q) of the labeled amount dissolved in 30 minutes.[9]

Bioavailability/Bioequivalence Studies

Objective: To compare the rate and extent of absorption of a test formulation to a reference formulation.

  • General Study Design:

    • Design: A randomized, two-period, two-sequence, crossover design is typically employed.[7][12]

    • Subjects: Healthy adult volunteers are usually recruited.[7][12]

    • Procedure: Subjects receive a single dose of the test and reference formulations, separated by a washout period (e.g., 7 days).[7]

    • Blood Sampling: Blood samples are collected at predetermined time intervals post-dosing (e.g., for up to 24 hours).[7]

    • Analysis: Plasma concentrations of clindamycin are determined using a validated analytical method, such as HPLC with UV detection or LC-MS/MS.[7][12]

    • Pharmacokinetic Analysis: Key parameters including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) are calculated using non-compartmental analysis.[7][12]

    • Statistical Analysis: The log-transformed primary pharmacokinetic parameters (Cmax and AUC) are analyzed using ANOVA, and 90% confidence intervals are constructed. For two formulations to be considered bioequivalent, the 90% confidence intervals for the ratio of the geometric means (test/reference) must fall within the range of 80-125%.[7]

Visualizing Experimental Workflows

Bioequivalence_Study_Workflow cluster_screening Screening & Enrollment cluster_period1 Period 1 cluster_washout Washout Period cluster_period2 Period 2 (Crossover) cluster_analysis Analysis S Subject Screening E Enrollment of Healthy Volunteers S->E R1 Randomization E->R1 D1 Dosing: Group A: Test Formulation Group B: Reference Formulation R1->D1 B1 Serial Blood Sampling D1->B1 W 7-day Washout B1->W D2 Dosing: Group A: Reference Formulation Group B: Test Formulation W->D2 B2 Serial Blood Sampling D2->B2 PA Plasma Analysis (HPLC or LC-MS/MS) B2->PA PKA Pharmacokinetic Analysis (Cmax, AUC) PA->PKA SA Statistical Analysis (90% CI) PKA->SA

Caption: Workflow of a typical two-way crossover bioequivalence study.

Pharmacokinetic_Parameters PK Pharmacokinetic Profile Cmax Cmax (Rate of Absorption) PK->Cmax Tmax Tmax (Rate of Absorption) PK->Tmax AUC AUC (Extent of Absorption) PK->AUC Thalf (Elimination) PK->Thalf

Caption: Key pharmacokinetic parameters evaluated in bioavailability studies.

References

Validating Clindamycin Palmitate Hydrochloride MIC Breakpoints for Key Anaerobes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated Minimum Inhibitory Concentration (MIC) breakpoints for Clindamycin Palmitate Hydrochloride against three clinically significant anaerobic bacteria: Bacteroides fragilis, Clostridium perfringens, and Prevotella melaninogenica. It includes the latest interpretive criteria from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), alongside comparative data against other relevant antimicrobial agents. Detailed experimental protocols for MIC determination are also provided to support research and validation studies.

Section 1: Clindamycin MIC Breakpoint Comparison

The following tables summarize the 2024-2025 clinical MIC breakpoints for clindamycin against the specified anaerobes, according to CLSI and EUCAST guidelines. These values are essential for the interpretation of in vitro susceptibility testing results.

Table 1: CLSI and EUCAST Clindamycin MIC Breakpoints (μg/mL)

OrganismRegulatory BodySusceptible (S)Intermediate (I)Resistant (R)
Bacteroides fragilis CLSI≤24≥8[1]
EUCAST≤4->4
Clostridium perfringens CLSI≤0.51≥2
EUCAST≤4->4[2]
Prevotella melaninogenica CLSI≤24≥8
EUCAST≤0.5->0.5[2]

Note: EUCAST does not typically use an "Intermediate" category, instead providing guidance based on exposure.

Section 2: Comparative Efficacy of Clindamycin

To provide a broader context for the activity of clindamycin, this section presents a compilation of MIC data from various studies, comparing its performance against other commonly used anti-anaerobic agents.

Table 2: Comparative MIC Data (μg/mL) for Bacteroides fragilis

Antimicrobial AgentMIC₅₀MIC₉₀% Susceptible
Clindamycin 2>6445-70%[1]
Metronidazole 0.52>95%
Piperacillin-Tazobactam ≤14>95%
Imipenem 0.190.5>98%[3]

Table 3: Comparative MIC Data (μg/mL) for Clostridium perfringens

Antimicrobial AgentMIC₅₀MIC₉₀% Susceptible
Clindamycin 0.124~90%
Penicillin 0.120.5>95%
Metronidazole 0.52>98%
Meropenem ≤0.060.12100%

Table 4: Comparative MIC Data (μg/mL) for Prevotella melaninogenica

Antimicrobial AgentMIC₅₀MIC₉₀% Susceptible
Clindamycin ≤0.25>6450-90%[4]
Amoxicillin-Clavulanate 0.251>95%
Metronidazole 1>6460-80%[4]
Piperacillin-Tazobactam ≤0.52>95%

Section 3: Experimental Protocols for MIC Determination

Accurate and reproducible MIC data are fundamental for breakpoint validation. The following are detailed methodologies for the reference agar dilution and broth microdilution methods as standardized by CLSI and EUCAST.

Agar Dilution Method (Reference Method)

This method is considered the gold standard for anaerobic susceptibility testing.[5][6][7]

Protocol:

  • Media Preparation: Prepare Brucella blood agar supplemented with hemin, vitamin K1, and 5% laked sheep blood, or an equivalent medium as recommended by CLSI M11.[8][9] Prepare a series of agar plates containing doubling dilutions of this compound. A growth control plate with no antibiotic must be included.

  • Inoculum Preparation: From a 24-48 hour pure culture, suspend several colonies in a suitable broth (e.g., thioglycolate) to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension should be used within 15 minutes.

  • Inoculation: Using an inoculum-replicating apparatus, deliver approximately 1-2 µL of the standardized inoculum to the surface of each agar plate, including the growth control.

  • Incubation: Incubate the plates in an anaerobic atmosphere (e.g., an anaerobic chamber or jar with a gas-generating system) at 35-37°C for 42-48 hours.[9]

  • Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth, disregarding a single colony or a faint haze.

  • Quality Control: Concurrently test quality control strains with known MIC values, such as Bacteroides fragilis ATCC 25285 and Clostridium perfringens ATCC 13124.[8] The results should fall within the acceptable ranges specified in the current CLSI M100 or EUCAST QC documents.

Broth Microdilution Method

This method is a more user-friendly alternative to agar dilution for testing multiple antimicrobial agents simultaneously.[6][7]

Protocol:

  • Media Preparation: Use a supplemented anaerobic broth medium as recommended by CLSI M11.[8][9]

  • Plate Preparation: Prepare or obtain commercially available microdilution trays with doubling dilutions of the antimicrobial agents.

  • Inoculum Preparation: Prepare an inoculum as described for the agar dilution method, and then further dilute it in the test broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Dispense 100 µL of the standardized inoculum into each well of the microdilution tray.

  • Incubation: Incubate the trays in an anaerobic environment at 35-37°C for 42-48 hours.

  • Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent that prevents visible turbidity (growth). A reading mirror or a photometric device can be used to facilitate the reading of endpoints.

  • Quality Control: Test appropriate QC strains with each batch of clinical isolates to ensure the accuracy and reproducibility of the results.[8]

Section 4: Visualized Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the key processes described in this guide.

MIC_Determination_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis start Start: Pure Anaerobic Culture prep_inoculum Prepare Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Plates/Trays prep_inoculum->inoculate prep_media Prepare Media with Antimicrobial Dilutions prep_media->inoculate incubate Incubate Anaerobically (35-37°C, 42-48h) inoculate->incubate read_mic Read MIC (Lowest Inhibitory Concentration) incubate->read_mic qc Validate with QC Strains read_mic->qc interpret Interpret Results vs. Breakpoints qc->interpret If QC passes end End: Report S/I/R qc->end If QC fails, repeat test interpret->end

Experimental Workflow for MIC Determination

Breakpoint_Validation_Logic cluster_data Data Inputs cluster_analysis Analysis & Decision cluster_output Output mic_data MIC Distributions (Wild-Type vs. Resistant Populations) eco_cutoff Determine Epidemiological Cutoff Value (ECOFF) mic_data->eco_cutoff pkpd_data Pharmacokinetic/Pharmacodynamic Data (Drug Exposure) pkpd_target Model PK/PD Target Attainment pkpd_data->pkpd_target clinical_data Clinical Outcome Data clinical_correlation Correlate MIC with Clinical Success/Failure clinical_data->clinical_correlation set_breakpoints Set Clinical Breakpoints (S, I, R) eco_cutoff->set_breakpoints pkpd_target->set_breakpoints clinical_correlation->set_breakpoints

Logical Relationship for Breakpoint Validation

References

Unveiling Synergistic Alliances: Clindamycin Palmitate Hydrochloride in Combination Antibiotic Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing battle against antimicrobial resistance, the strategic combination of existing antibiotics to enhance their efficacy is a cornerstone of modern therapeutic research. This guide provides a comprehensive comparison of the synergistic effects of Clindamycin Palmitate Hydrochloride with other antibiotics, supported by experimental data. It is intended for researchers, scientists, and drug development professionals seeking to leverage these interactions for novel treatment strategies.

Clindamycin, a lincosamide antibiotic, functions by binding to the 50S ribosomal subunit of bacteria, thereby inhibiting protein synthesis.[1][2] While effective as a standalone agent against a range of Gram-positive and anaerobic bacteria, its potency can be significantly amplified when used in concert with other antimicrobial agents. This synergistic action can lead to a broader spectrum of activity, reduced therapeutic doses, and a lower likelihood of resistance development.

Key Synergistic Combinations and Supporting Data

Extensive in vitro and in vivo studies have identified several antibiotic classes that exhibit synergistic activity with clindamycin. The most notable combinations are against challenging pathogens such as Methicillin-Resistant Staphylococcus aureus (MRSA) and anaerobic bacteria like Bacteroides fragilis.

Table 1: Synergistic Effects of Clindamycin Combinations against MRSA
CombinationTarget OrganismMethodKey FindingsFractional Inhibitory Concentration Index (FICI)Reference
Clindamycin + OxacillinMRSA (ATCC 43300)Checkerboard Assay, Time-Kill AssayDemonstrated synergistic activity.≤ 0.5 (indicative of synergy)[3][4][5]
Clindamycin + LevofloxacinMRSA (ATCC 43300)Checkerboard AssayShowed synergistic activity.≤ 0.5 (indicative of synergy)[3][4][5]
Clindamycin + GentamicinMRSA (ATCC 43300)Checkerboard AssayExhibited synergistic efficacy.≤ 0.5 (indicative of synergy)[3][4][5]
Clindamycin + FosfomycinMRSATime-Kill AssaySelected as a potentially synergistic combination.Not explicitly stated[3][4]
Table 2: Synergistic Effects of Clindamycin Combinations against Anaerobic Bacteria
CombinationTarget OrganismMethodKey FindingsFICIReference
Clindamycin + GentamicinBacteroides melaninogenicus groupIn vitro MIC reduction, In vivo mouse abscess modelSignificant reduction in MICs of clindamycin in the presence of gentamicin. Synergism demonstrated in 10 of 15 strains.Not explicitly stated[6][7]
Clindamycin + GentamicinBacteroides fragilisIn vitro studiesGentamicin reduced the MIC of clindamycin against 1 of 15 strains.Not explicitly stated[6][7]
Clindamycin + MetronidazoleBacteroides fragilisIn vitro MIC reductionGentamicin reduced the MIC of metronidazole against 7 of 15 strains, often used in combination with clindamycin for mixed infections.Not explicitly stated[6][7]

Experimental Protocols

The assessment of antibiotic synergy relies on standardized in vitro methods. The two most common and pivotal techniques are the checkerboard assay and the time-kill assay.

Checkerboard Assay Protocol

The checkerboard assay is a microdilution technique used to determine the Fractional Inhibitory Concentration Index (FICI), a quantitative measure of synergy.

  • Preparation of Antibiotics: Stock solutions of each antibiotic are prepared and serially diluted.

  • Plate Setup: In a 96-well microtiter plate, one antibiotic is serially diluted along the x-axis (columns), and the second antibiotic is serially diluted along the y-axis (rows). This creates a matrix of wells with varying concentrations of both drugs.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension (typically 5 x 10^5 CFU/mL).

  • Incubation: The plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours).

  • Reading Results: The minimum inhibitory concentration (MIC) of each drug alone and in combination is determined by identifying the lowest concentration that inhibits visible bacterial growth.

  • FICI Calculation: The FICI is calculated using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4

    • Antagonism: FICI > 4

Time-Kill Assay Protocol

Time-kill assays provide a dynamic picture of the bactericidal or bacteriostatic effects of antibiotic combinations over time.

  • Preparation: Bacterial cultures are grown to a logarithmic phase and then diluted to a starting inoculum of approximately 5 x 10^5 to 10^6 CFU/mL in fresh broth.

  • Exposure: The bacterial suspension is exposed to the antibiotics alone and in combination at specific concentrations (often based on their MICs). A growth control (no antibiotic) is also included.

  • Sampling: Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Quantification: The number of viable bacteria (CFU/mL) in each sample is determined by serial dilution and plating.

  • Data Analysis: The change in bacterial count (log10 CFU/mL) over time is plotted for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

Mechanistic Insights and Signaling Pathways

While the precise signaling pathways underlying the synergistic effects of clindamycin with other antibiotics are not always fully elucidated, the proposed mechanisms often involve a multi-pronged attack on bacterial physiology.

Proposed Mechanism of Synergy: Clindamycin and Beta-Lactams (e.g., Oxacillin) against MRSA

The synergy between clindamycin and β-lactam antibiotics against MRSA is particularly noteworthy. MRSA's resistance to β-lactams is primarily due to the acquisition of the mecA gene, which encodes for a modified penicillin-binding protein (PBP2a) with low affinity for these antibiotics. Clindamycin, by inhibiting protein synthesis, is thought to suppress the production of PBP2a. This reduction in PBP2a levels may re-sensitize the bacteria to the cell wall-disrupting effects of the β-lactam antibiotic.

Synergy_Clindamycin_Oxacillin cluster_bacterium Methicillin-Resistant Staphylococcus aureus (MRSA) Clindamycin Clindamycin Ribosome 50S Ribosomal Subunit Clindamycin->Ribosome Binds to Protein_Synthesis Protein Synthesis Clindamycin->Protein_Synthesis Inhibits PBP2a_Production PBP2a Production Clindamycin->PBP2a_Production Suppresses Oxacillin Oxacillin Cell_Wall Cell Wall Synthesis Oxacillin->Cell_Wall Inhibits Ribosome->Protein_Synthesis Protein_Synthesis->PBP2a_Production Protein_Synthesis->PBP2a_Production Leads to PBP2a_Production->Cell_Wall Enables resistance to Oxacillin Bacterial_Cell Bacterial Cell Lysis Cell_Wall->Bacterial_Cell Disruption leads to Experimental_Workflow Start Start: Identify Potential Antibiotic Combinations Checkerboard Checkerboard Assay (FICI Determination) Start->Checkerboard Initial Screening Time_Kill Time-Kill Assay (Dynamic Interaction) Checkerboard->Time_Kill Confirmation of Synergy In_Vivo In Vivo Animal Model (Efficacy Testing) Time_Kill->In_Vivo Preclinical Validation Mechanism Mechanistic Studies (e.g., Transcriptomics, Proteomics) Time_Kill->Mechanism In_Vivo->Mechanism Understanding the 'How' End End: Characterized Synergistic Combination Mechanism->End

References

A Comparative Preclinical Safety Profile of Clindamycin Palmitate Hydrochloride and Other Oral Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the preclinical safety of Clindamycin Palmitate Hydrochloride, with a comparative analysis against Amoxicillin, Azithromycin, and Cephalexin. This document provides an objective overview of key toxicological findings, supported by experimental data and detailed methodologies.

Introduction

This compound is a widely used lincosamide antibiotic effective against a variety of bacterial infections. Understanding its preclinical safety profile is crucial for its continued development and for informing clinical trial design. This guide presents a comparative analysis of the preclinical safety of this compound alongside three other commonly prescribed oral antibiotics: Amoxicillin (a penicillin), Azithromycin (a macrolide), and Cephalexin (a cephalosporin). The data presented is derived from a range of preclinical studies in various animal models, providing a basis for informed decision-making in a research and development context.

Comparative Toxicology Summary

The following tables summarize key quantitative data from preclinical safety studies, including acute, sub-chronic, and reproductive toxicity assessments.

Table 1: Acute Toxicity Data
Compound Species Route LD50 (mg/kg) Key Observations
This compound RatOral2,190 - 2,618[1][2]At lethal doses, convulsions and depression were observed in mice.[2]
MouseOral2,540[3]
Amoxicillin RatOral>8,000Low acute toxicity.[4]
MouseOral>10,000
DogOral>3,000
Azithromycin MouseOral>2,000No deaths or signs of toxicity at 2000 mg/kg.
Cephalexin RatOral>5,000Low acute toxicity.
MouseOral>5,000

LD50: Median Lethal Dose

Table 2: Sub-chronic Toxicity Findings (90-Day Studies)
Compound Species NOAEL (mg/kg/day) Target Organs Key Histopathological Findings
This compound Rat600Gastrointestinal TractWell tolerated at doses up to 600 mg/kg in a six-month study with no specific morphologic alterations attributed to the treatment.[5] The most pronounced toxicity is pseudomembranous colitis, which is not typically observed in rats.[5]
Amoxicillin Rat>2,000None IdentifiedIn a 6-month study, no mortality or signs of toxicity were observed at doses up to 2000 mg/kg/day.
Azithromycin Rat200Liver, Gastrointestinal TractMild to moderate reversible liver changes (hepatocellular vacuolation).
Cephalexin Rat<400Kidney, Adrenal GlandRenal toxicity was observed at doses of 400 mg/kg/day and higher.
Dog<400KidneyRenal toxicity was observed at doses of 400 mg/kg/day and higher.

NOAEL: No Observed Adverse Effect Level

Table 3: Reproductive and Developmental Toxicity
Compound Species Maternal NOAEL (mg/kg/day) Developmental NOAEL (mg/kg/day) Key Findings
This compound Rat, Mouse>432>432No evidence of impaired fertility or fetal harm was observed in studies using oral and subcutaneous doses.[5]
Amoxicillin Rat<200<200Some evidence of adverse effects on development, including reduced embryonic survival and offspring weight gain, was noted at 200 mg/kg/day.[4]
Azithromycin Rat5050At a maternally toxic dose of 200 mg/kg/day, decreased viability and delayed development were observed in offspring. No fetal malformations were noted.
Rabbit>40>40No drug-induced fetal malformations observed at doses up to 40 mg/kg/day.
Cephalexin Rat<500<500No evidence of teratogenicity, but maternal and fetotoxicity were observed at 500 mg/kg/day and higher.
Mouse200200No evidence of teratogenicity up to 400 mg/kg/day. The NOEL for maternal and fetotoxicity was 200 mg/kg/day.

NOAEL: No Observed Adverse Effect Level

Experimental Protocols

Detailed methodologies for key preclinical safety studies are outlined below, based on internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity Study (Following OECD Guideline 423)
  • Objective: To determine the acute oral toxicity (LD50) of a test substance.

  • Test System: Typically, Wistar rats (female), fasted overnight before administration.

  • Procedure: A starting dose (e.g., 300 mg/kg or 2000 mg/kg for substances expected to have low toxicity) is administered by oral gavage to a group of three animals.[6] Animals are observed for mortality and clinical signs of toxicity for up to 14 days.[7] If no mortality occurs, the dose is increased for the next group of animals in a stepwise manner.

  • Observations: Include changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic and central nervous system, and somatomotor activity and behavior patterns. Body weight is recorded weekly.[7]

  • Pathology: At the end of the observation period, all animals are subjected to gross necropsy.

Sub-chronic Oral Toxicity Study (90-Day, Following OECD Guideline 408)
  • Objective: To provide information on the possible health hazards likely to arise from repeated exposure over a prolonged period.

  • Test System: Typically, Sprague-Dawley rats, with at least 10 males and 10 females per dose group.[5][8]

  • Procedure: The test substance is administered orally (e.g., via gavage, in diet, or drinking water) daily for 90 days at three or more dose levels, plus a control group.[5][8]

  • Observations: Daily clinical observations, weekly detailed clinical examinations, functional observational battery, body weight, and food/water consumption are recorded. Ophthalmoscopic examinations are performed before and after the study.

  • Clinical Pathology: Hematology and clinical biochemistry parameters are analyzed at the end of the study.

  • Pathology: All animals undergo a full gross necropsy. Organ weights are recorded. Histopathological examination is performed on the control and high-dose groups, and on any target organs identified in other dose groups.

Reproductive and Developmental Toxicity Screening Test (Following OECD Guideline 421)
  • Objective: To provide initial information on the possible effects of a test substance on male and female reproductive performance and on the development of the conceptus.

  • Test System: Typically, Wistar rats, with at least 10 animals of each sex per group.[9]

  • Procedure: The test substance is administered daily at three or more dose levels to males for a minimum of four weeks (including a two-week pre-mating period) and to females for two weeks prior to mating, during mating, gestation, and early lactation.[9][10]

  • Observations: Clinical observations, body weight, food consumption, and estrous cycles are monitored. Mating and fertility indices are calculated. Offspring are examined for viability, clinical signs, and body weight.

  • Pathology: A gross necropsy is performed on all adult animals and offspring. Histopathology of the reproductive organs is conducted.

Mandatory Visualizations

The following diagrams illustrate key experimental workflows.

Experimental_Workflow_for_Acute_Oral_Toxicity_Study cluster_pre_study Pre-Study cluster_dosing Dosing & Observation cluster_endpoints Endpoints Animal_Acclimatization Animal Acclimatization (min. 5 days) Fasting Fasting (overnight) Animal_Acclimatization->Fasting Dosing Single Oral Gavage Fasting->Dosing Observation_Short Short-term Observation (First 24 hours) Dosing->Observation_Short Observation_Long Long-term Observation (14 days) Observation_Short->Observation_Long Clinical_Signs Record Clinical Signs Observation_Long->Clinical_Signs Body_Weight Weekly Body Weight Observation_Long->Body_Weight Necropsy Gross Necropsy Observation_Long->Necropsy

Caption: Workflow for an Acute Oral Toxicity Study.

Signaling_Pathway_of_Clindamycin_Induced_Colitis cluster_gut Gut Lumen cluster_colonocyte Colonocyte cluster_symptoms Clinical Manifestation Clindamycin Clindamycin Administration Gut_Flora Disruption of Normal Gut Flora Clindamycin->Gut_Flora Inhibits bacterial protein synthesis C_difficile Clostridium difficile Overgrowth Gut_Flora->C_difficile Toxin_Production Toxin A & B Production C_difficile->Toxin_Production Epithelial_Damage Epithelial Cell Damage Toxin_Production->Epithelial_Damage Inflammation Inflammation Epithelial_Damage->Inflammation Fluid_Secretion Fluid Secretion Epithelial_Damage->Fluid_Secretion Colitis Pseudomembranous Colitis Inflammation->Colitis Fluid_Secretion->Colitis

Caption: Pathogenesis of Clindamycin-Associated Colitis.

Conclusion

This comparative guide provides a summary of the preclinical safety profiles of this compound, Amoxicillin, Azithromycin, and Cephalexin. This compound demonstrates a generally favorable safety profile in preclinical models, with the most significant toxicological finding being the potential for gastrointestinal disturbances, including pseudomembranous colitis, which is a known class effect for many antibiotics. The reproductive and developmental toxicity studies did not reveal significant concerns.

In comparison to the other evaluated antibiotics, each demonstrates a unique safety profile. Amoxicillin exhibits very low acute toxicity. Azithromycin shows a potential for developmental effects at high, maternally toxic doses. Cephalexin is associated with renal toxicity at higher dose levels in sub-chronic studies.

The data presented herein should be considered in the context of the specific indication and patient population for which an antibiotic is being developed. Further in-depth investigation into specific toxicities may be warranted based on the intended clinical use. This guide serves as a valuable resource for researchers and drug development professionals in making informed decisions regarding the progression of antibiotic candidates through the development pipeline.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Clindamycin Palmitate Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Clindamycin Palmitate Hydrochloride in a laboratory setting. Adherence to these procedures is essential for ensuring the safety of all personnel and maintaining a compliant research environment.

This compound is a water-soluble hydrochloride salt of the ester of clindamycin, a semisynthetic antibiotic. While a valuable compound in research and development, it necessitates careful handling to mitigate potential risks such as skin and eye irritation, and possible allergic reactions.[1][2] This guide will serve as your preferred resource for laboratory safety and chemical handling, offering procedural, step-by-step guidance.

Essential Safety and Handling Protocols

Personal Protective Equipment (PPE): The foundation of safe handling lies in the consistent and correct use of PPE. The following equipment is mandatory when working with this compound.

Protective EquipmentSpecificationRationale
Eye Protection Safety glasses or goggles meeting EN 166 (EU) or NIOSH (US) standards.[1]Protects against eye irritation from dust particles.[1][2]
Hand Protection Impervious gloves (e.g., nitrile).Prevents skin contact, irritation, and potential allergic reactions.
Body Protection Laboratory coat.Protects street clothes from contamination and minimizes skin exposure.[1]
Respiratory Protection Type N95 (US) or type P1 (EN 143) dust masks are recommended where nuisance levels of dusts are present.[1]Minimizes inhalation of the powder, which may be harmful and cause respiratory tract irritation.[1]

Occupational Exposure Limits:

SubstanceTime-Weighted Average (TWA)
This compound0.1 mg/m³[1]

Step-by-Step Operational Plan

A systematic approach to handling this compound, from receipt to disposal, is critical for safety and operational integrity.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a suitable, tightly closed container as defined in the USP-NF.[1]

  • Keep the container in a controlled room temperature environment, typically between 20°C to 25°C (68°F to 77°F).[3][4][5][6]

  • Store away from incompatible materials, such as strong oxidizing agents.[2]

2. Handling and Use:

  • Work in a well-ventilated area. For laboratory operations, consider using an approved ventilation or containment system like a biological safety cabinet or a ventilated balance enclosure.

  • Minimize the generation and accumulation of dust.

  • Avoid all contact with eyes, skin, and clothing, and prevent inhalation of dust, mists, and vapors.[2]

  • After handling and before breaks, immediately wash hands and any exposed skin thoroughly.[2]

3. Spill Management:

  • In the event of a spill, evacuate non-essential personnel from the affected area.

  • Wear appropriate personal protective equipment before initiating cleanup.

  • Contain the spill source if it is safe to do so.

  • Collect the spilled material using a method that controls dust generation, such as a damp cloth or a HEPA-filtered vacuum.

  • Place the collected waste into an appropriately labeled, sealed container for disposal.

  • Thoroughly clean the spill area.

Disposal Plan

Proper disposal is paramount to prevent environmental contamination and ensure regulatory compliance. All waste containing this compound should be treated as chemical waste.

1. Waste Segregation and Collection:

  • Segregate all materials contaminated with this compound, including unused product, contaminated labware, and cleaning materials.

  • Collect solid waste in a designated, clearly labeled, and sealed hazardous waste container.

  • Aqueous solutions containing this antibiotic should be collected in an approved container for chemical waste.

2. Disposal Procedure:

  • Do not dispose of this compound down the drain.

  • Arrange for professional disposal through a licensed hazardous waste disposal service.

  • Ensure all waste containers are properly labeled with the contents and associated hazards.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Visualizing the Workflow

To further clarify the procedural flow, the following diagrams illustrate the key decision points and pathways for handling and disposal.

start Receiving storage Storage start->storage handling Handling & Use storage->handling spill Spill Occurs handling->spill waste Waste Generation handling->waste cleanup Spill Cleanup spill->cleanup cleanup->waste disposal Disposal waste->disposal end End disposal->end

Caption: Workflow for Handling this compound.

start Waste Generated is_sharp Sharps? start->is_sharp sharps_container Sharps Container is_sharp->sharps_container Yes is_liquid Liquid? is_sharp->is_liquid No label_waste Label Container sharps_container->label_waste liquid_container Sealed Liquid Waste Container is_liquid->liquid_container Yes solid_container Sealed Solid Waste Container is_liquid->solid_container No liquid_container->label_waste solid_container->label_waste professional_disposal Professional Disposal label_waste->professional_disposal

Caption: Decision Tree for Disposal of Contaminated Materials.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.